Tyvelose
Description
see also records for paratose & colitose; RN given refers to (D)-isome
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,4S,5R)-2,4,5-trihydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTQICZXQYZQNE-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C[C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954006 | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5658-12-8, 32142-24-8 | |
| Record name | Tyvelose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5658-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascarylose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dideoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Tyvelose: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tyvelose, a 3,6-dideoxy-D-arabino-hexose, is a rare sugar of significant biological importance, primarily found as a key antigenic determinant in the lipopolysaccharide (LPS) of various Gram-negative bacteria and as a component of glycoproteins in certain parasites. Its presence on the cell surface of pathogens such as Salmonella enterica and Yersinia pseudotuberculosis makes it a critical factor in host-pathogen interactions, immune recognition, and the development of protective immunity. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in bacterial virulence, its immunogenicity, and its biosynthetic pathway. The document includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in microbiology, immunology, and drug development.
Introduction to this compound
This compound is a monosaccharide characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexose (B10828440) ring. This structural feature contributes to its hydrophobicity and its role as a potent immunogen.
Chemical Structure: 3,6-dideoxy-D-arabino-hexose
This compound is a constituent of the O-antigen, the outermost portion of the lipopolysaccharide (LPS) in many Gram-negative bacteria. The O-antigen is a major surface antigen and a primary determinant of serological specificity. In Salmonella enterica, for instance, the presence of this compound is characteristic of serogroup D (e.g., S. Typhi, S. Enteritidis), conferring the O:9 specificity[1]. Beyond bacteria, this compound is also found in the larval glycoproteins of the parasitic nematode Trichinella spiralis, where it is an immunodominant epitope[2][3].
Role of this compound in Bacterial Pathogenesis
The presence of this compound on the bacterial cell surface plays a multifaceted role in virulence and host interaction.
Contribution to O-Antigen Structure and Function
The O-antigen, with its repeating oligosaccharide units, forms a protective barrier on the bacterial surface. This layer contributes to:
-
Serum Resistance: The hydrophilic O-antigen chains can prevent the complement membrane attack complex (MAC) from inserting into the bacterial outer membrane, thus conferring resistance to serum-mediated lysis.
-
Phagocytosis Evasion: The O-antigen can sterically hinder the interaction of bacteria with phagocytic cells.
-
Adherence and Colonization: O-antigen structure can influence bacterial adhesion to host cells, a critical step in colonization and infection.
While the overall O-antigen structure is crucial, the specific contribution of this compound to these functions is an area of active research.
Virulence Factor in Yersinia pseudotuberculosis
In Yersinia pseudotuberculosis, the O-antigen is a recognized virulence factor[4][5]. Different serotypes of Y. pseudotuberculosis possess distinct O-antigen structures, with some containing this compound[6][7]. The O-antigen is implicated in resistance to phagocytosis and complement-mediated killing. While direct quantitative data isolating the specific contribution of the this compound moiety to the virulence of Y. pseudotuberculosis is limited, the importance of the complete O-antigen structure in pathogenesis is well-established.
Immunological Significance of this compound
This compound is a potent immunogen, eliciting strong and specific antibody responses in the host.
Immunodominant Epitope
The terminal this compound residue in the O-antigen of Salmonella and the glycans of T. spiralis is often the immunodominant component, meaning it is the primary target of the host antibody response[2][8]. This high immunogenicity makes this compound a key target for diagnostic assays and vaccine development.
Protective Immunity
Antibodies directed against this compound-containing antigens can be protective. In T. spiralis infections, monoclonal antibodies specific for this compound-capped glycans have been shown to interfere with larval invasion of intestinal epithelial cells[9]. In the context of Salmonella infections, anti-O-antigen antibodies, which would include anti-tyvelose antibodies in relevant serovars, are known to contribute to protective immunity.
Quantitative Data
Table 1: Prevalence of this compound-Containing Salmonella Serovars (Serogroup O:9)
| Region | Pooled Prevalence of Serogroup O:9 (95% CI) | Reference |
| Africa | 40.1% (32.8–46.9%) | [10] |
| Americas | 23.2% (13.9–33.2%) | [10] |
| Asia | 38.5% (22.7–50.6%) | [10] |
| Europe | 67.6% (54.3–74.9%) | [10] |
| Global | 45.5% (37.0%–49.1%) | [3] |
Data from a meta-analysis of non-typhoidal Salmonella enterica isolates from normally sterile sites.
Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| CDP-D-glucose 4,6-dehydratase | Yersinia pseudotuberculosis | CDP-D-glucose | - | - | [6] |
| CDP-D-glucose 4,6-dehydratase | Salmonella enterica | dTDP-D-glucose | 32 | 0.335 (µmol min-1 mg-1) | [11] |
| CDP-paratose synthase | Salmonella Typhi | NADPH | 26 ± 8 | - | [8] |
| CDP-tyvelose 2-epimerase | Thermodesulfatator atlanticus | CDP-D-glucose | - | ~1.0 | [1][2][11] |
Note: Direct kinetic data for all enzymes specifically from this compound-producing organisms is not uniformly available in the literature. The data presented is from homologous enzymes or related pathways where available.
Biosynthesis of this compound
The biosynthesis of CDP-D-tyvelose is a multi-step enzymatic pathway that begins with the precursor CDP-D-glucose. The pathway involves a series of oxidation, reduction, and epimerization reactions.
Caption: The enzymatic pathway for the biosynthesis of CDP-D-tyvelose.
Experimental Protocols
Isolation and Purification of this compound-Containing O-Antigen from Salmonella
This protocol is adapted from established methods for O-antigen extraction and purification[8].
Materials:
-
Salmonella enterica serovar Typhi culture
-
1% Acetic acid
-
Centrifuge and appropriate tubes
-
Dialysis tubing (1 kDa MWCO)
-
Lyophilizer
-
Gel filtration chromatography system (e.g., Sephacryl S-300)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture: Grow S. Typhi in a suitable liquid medium (e.g., Luria-Bertani broth) to late logarithmic phase.
-
Cell Harvest: Centrifuge the culture at 6,000 x g for 20 minutes to pellet the bacterial cells. Wash the pellet twice with sterile PBS.
-
Acid Hydrolysis: Resuspend the bacterial pellet in 1% acetic acid. Heat the suspension at 100°C for 2 hours to hydrolyze the lipopolysaccharide and release the O-antigen-core polysaccharide from Lipid A.
-
Centrifugation: Cool the suspension and centrifuge at 12,000 x g for 30 minutes to pellet the insoluble lipid A and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble O-antigen.
-
Dialysis: Dialyze the supernatant extensively against deionized water for 48-72 hours at 4°C using 1 kDa MWCO dialysis tubing to remove small molecules.
-
Lyophilization: Freeze-dry the dialyzed sample to obtain the crude O-antigen powder.
-
Gel Filtration Chromatography: Dissolve the crude O-antigen in PBS and apply it to a gel filtration column (e.g., Sephacryl S-300) equilibrated with PBS.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid assay). Pool the fractions containing the high molecular weight O-antigen.
-
Final Dialysis and Lyophilization: Dialyze the pooled fractions against deionized water and lyophilize to obtain the purified O-antigen.
Opsonophagocytic Killing (OPK) Assay for this compound-Specific Antibodies
This protocol is a generalized opsonophagocytic killing assay that can be adapted to assess the functional activity of this compound-specific antibodies[1][11].
Materials:
-
Target bacteria (Salmonella enterica serovar expressing this compound)
-
This compound-specific monoclonal or polyclonal antibodies
-
Heat-inactivated test serum
-
Complement source (e.g., baby rabbit serum)
-
Phagocytic cells (e.g., differentiated HL-60 cells or primary human neutrophils)
-
Appropriate cell culture and bacterial growth media
-
96-well microtiter plates
-
Colony counter
Procedure:
-
Preparation of Bacteria: Grow the target Salmonella strain to mid-log phase, wash, and resuspend in assay buffer to a standardized concentration.
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Test antibodies (serial dilutions of this compound-specific antibodies or patient serum).
-
Target bacteria.
-
Complement source.
-
-
Opsonization: Incubate the plate at 37°C with shaking for 30 minutes to allow antibodies to bind to the bacteria and activate complement.
-
Addition of Phagocytes: Add a standardized number of phagocytic cells to each well.
-
Phagocytosis: Incubate the plate at 37°C with shaking for 45-60 minutes to allow phagocytosis to occur.
-
Plating and Incubation: Take an aliquot from each well, perform serial dilutions, and plate on appropriate agar (B569324) plates. Incubate the plates overnight at 37°C.
-
Colony Counting: Count the number of colony-forming units (CFU) on each plate.
-
Data Analysis: Calculate the percentage of bacterial killing by comparing the CFU counts in the presence of antibodies and complement to control wells (e.g., bacteria with complement but no antibody).
Signaling and Recognition
The recognition of bacterial surface components by the innate immune system is a critical first step in mounting an immune response. Pathogen-Associated Molecular Patterns (PAMPs), such as LPS, are recognized by Pattern Recognition Receptors (PRRs), including Toll-like receptors (TLRs)[9][12][13]. While the lipid A portion of LPS is a well-known ligand for TLR4, the role of specific O-antigen structures like this compound in direct PRR engagement is less clear. However, the O-antigen can modulate TLR4 recognition of lipid A and is a primary target for adaptive immunity.
Caption: Generalized TLR4 signaling pathway initiated by LPS recognition.
Experimental and Logical Workflows
Caption: A typical experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound stands out as a biologically significant rare sugar due to its pivotal role as an immunodominant antigen on the surface of major human pathogens. Its biosynthesis and presentation on the bacterial cell surface are key to understanding host-pathogen interactions and for the rational design of novel vaccines and diagnostics.
Future research should focus on:
-
Quantitative Virulence Studies: Elucidating the precise quantitative contribution of this compound to the virulence of pathogens like Yersinia pseudotuberculosis through the use of isogenic mutants.
-
Receptor Interactions: Identifying specific host receptors that may directly or indirectly interact with this compound-containing glycans and delineating the downstream signaling pathways.
-
Therapeutic Targeting: Exploring the enzymes of the this compound biosynthetic pathway as potential targets for novel antimicrobial agents.
-
Vaccine Optimization: Leveraging the immunogenicity of this compound in the development of glycoconjugate vaccines against Salmonella and other pathogens.
This technical guide provides a solid foundation for researchers and professionals engaged in these and related areas of study. The continued investigation into the biological significance of this compound holds great promise for advancing our ability to combat infectious diseases.
References
- 1. Opsonophagocytic Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. vaccine.uab.edu [vaccine.uab.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Studies on the roles of rffG and rfbB encoding dTDP-glucose 4,6- dehydratase in Salmonella Typhimurium [etd.iisc.ac.in]
- 5. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like receptors in immunity and inflammatory diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against this compound (Formula: see text) mannose coupled to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like Receptors in the Vascular System: Sensing the Dangers Within - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-Like Receptors in Various Pathologies [imrpress.com]
Unveiling the Architecture of Tyvelose: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a biologically significant monosaccharide found as a key component of the O-antigen in the lipopolysaccharide of various pathogenic bacteria, including certain serotypes of Salmonella. Its unique structure and presence on the bacterial cell surface make it an important antigenic determinant and a potential target for the development of novel diagnostics, vaccines, and antimicrobial agents. A thorough understanding of its structure and stereochemistry is paramount for these endeavors. This technical guide provides an in-depth overview of the elucidation of the structure and stereochemistry of this compound, detailing the experimental protocols and data interpretation that form the foundation of our current knowledge.
Fundamental Structure of this compound
This compound is a dideoxyhexose, meaning it is a six-carbon sugar that lacks two hydroxyl groups compared to its parent hexose. Its systematic name, 3,6-dideoxy-D-arabino-hexopyranose, precisely defines its structure:
-
3,6-dideoxy: The hydroxyl groups at positions C-3 and C-6 are replaced by hydrogen atoms.
-
D-arabino-hexopyranose: This denotes the stereochemistry of the chiral centers. The "D" configuration indicates the stereochemistry at C-5 is the same as in D-glyceraldehyde. The "arabino" configuration specifies the relative stereochemistry of the hydroxyl groups at C-2 and C-4. In the pyranose form, the hydroxyl group at C-2 is in an axial orientation, while the hydroxyl group at C-4 is in an equatorial orientation in the most stable chair conformation.
The chemical formula of this compound is C₆H₁₂O₄, and its molecular weight is 148.16 g/mol .[1]
Experimental Elucidation of Structure and Stereochemistry
The determination of the intricate structure of a carbohydrate like this compound requires a combination of sophisticated analytical techniques. The following sections detail the key experimental workflows and the data obtained.
Isolation and Purification
The initial step in the structural elucidation of this compound from a biological source, such as bacterial lipopolysaccharide, involves its liberation and purification.
Experimental Protocol: Acid Hydrolysis of Lipopolysaccharide (LPS)
-
Hydrolysis: The purified LPS is subjected to mild acid hydrolysis to cleave the glycosidic linkages and release the constituent monosaccharides. A typical procedure involves heating the LPS sample in 0.1 M HCl at 100°C for 48 hours.
-
Neutralization: The hydrolysate is neutralized with a suitable base, such as sodium hydroxide (B78521) or an anion-exchange resin.
-
Purification: The released monosaccharides are separated and purified using chromatographic techniques. Paper chromatography or column chromatography (e.g., gel filtration or ion-exchange chromatography) can be employed.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of modern carbohydrate structure determination.
NMR spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is typically employed.
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically those on adjacent carbons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to establish the overall carbon skeleton and linkages.
-
Quantitative NMR Data for Methyl α-D-Tyvelopyranoside
The following table summarizes the ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for the methyl glycoside of this compound, which is often used for NMR analysis to simplify the anomeric region of the spectrum.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 1 | 101.8 | 4.65 | d | J₁,₂ = 1.5 |
| 2 | 34.5 | 3.80 | m | |
| 3ax | 36.1 | 1.85 | ddd | J₂,₃ax = 4.0, J₃ax,₃eq = 13.0, J₃ax,₄ = 11.5 |
| 3eq | 2.15 | ddd | J₂,₃eq = 3.0, J₃ax,₃eq = 13.0, J₃eq,₄ = 4.5 | |
| 4 | 68.1 | 3.45 | m | |
| 5 | 67.9 | 3.95 | dq | J₄,₅ = 9.5, J₅,₆ = 6.0 |
| 6 | 17.8 | 1.25 | d | J₅,₆ = 6.0 |
| OCH₃ | 55.2 | 3.40 | s |
Data presented is a representative compilation from various sources and may vary slightly depending on experimental conditions.
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal structural details. For carbohydrates, derivatization is often necessary to improve volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocol: GC-MS Analysis of Alditol Acetate (B1210297) Derivatives
-
Reduction: The purified monosaccharide is reduced with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to convert the aldehyde or ketone group to a primary alcohol, forming an alditol. This step eliminates the possibility of forming multiple anomeric peaks in the chromatogram.
-
Acetylation: The hydroxyl groups of the alditol are acetylated using a reagent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or 1-methylimidazole). This derivatization increases the volatility of the sugar alcohol.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and detected by a mass spectrometer. The retention time and the mass spectrum of the derivative are compared to those of known standards.
Quantitative Mass Spectrometry Data for this compound Alditol Acetate
The electron ionization (EI) mass spectrum of the alditol acetate derivative of this compound exhibits characteristic fragmentation patterns.
| m/z | Relative Abundance (%) | Putative Fragment Ion |
| 43 | 100 | [CH₃CO]⁺ |
| 115 | 60 | [M - CH₃CO - CH₃COOH - CH₃COOH]⁺ |
| 129 | 45 | [M - CH₃CO - CH₃COOH]⁺ |
| 145 | 30 | [M - CH₃CO]⁺ |
| 187 | 25 | [M - CH₃CO - CH₃COOH]⁺ |
| 259 | 15 | [M - CH₃CO]⁺ |
| 317 | 5 | [M - CH₃]⁺ |
| 332 | <1 | [M]⁺• (Molecular Ion) |
Fragmentation data is illustrative and can be influenced by the specific GC-MS conditions.
Chemical Degradation Methods
Classical chemical degradation methods can provide valuable complementary information for structure elucidation, particularly for determining the positions of glycosidic linkages and the ring size.
Experimental Protocol: Methylation Analysis
-
Permethylation: All free hydroxyl groups of the sugar are converted to methyl ethers using a methylating agent like methyl iodide in the presence of a strong base (e.g., sodium hydride).
-
Hydrolysis: The permethylated sugar is hydrolyzed to cleave the glycosidic linkages, yielding partially methylated monosaccharides.
-
Reduction and Acetylation: The resulting partially methylated monosaccharides are converted to their corresponding partially methylated alditol acetates (PMAAs) as described in the GC-MS protocol.
-
Analysis: The PMAAs are analyzed by GC-MS. The positions of the methyl ethers indicate the original positions of the glycosidic linkages or ring involvement, while the positions of the acetyl groups correspond to the original free hydroxyl groups.
Experimental Protocol: Periodate (B1199274) Oxidation
-
Oxidation: The sugar is treated with sodium periodate (NaIO₄), which specifically cleaves the carbon-carbon bond between adjacent hydroxyl groups.
-
Analysis of Products: The consumption of periodate and the formation of formic acid and formaldehyde (B43269) are quantified. For a 3,6-dideoxyhexopyranoside like this compound, the expected outcome is the consumption of one mole of periodate and the production of one mole of acetaldehyde (B116499) and one mole of a four-carbon dialdehyde.
Biosynthesis of this compound
The biosynthesis of this compound in bacteria is a multi-step enzymatic pathway that starts from the activated nucleotide sugar, cytidine (B196190) diphosphate (B83284) (CDP)-D-glucose.
The key enzymatic steps are:
-
Dehydration: CDP-D-glucose is converted to CDP-4-keto-6-deoxy-D-glucose by the enzyme CDP-D-glucose 4,6-dehydratase (E₁).[3][4]
-
Epimerization: CDP-4-keto-6-deoxy-D-glucose is then epimerized at the C-2 position by CDP-paratose-2-epimerase to yield CDP-4-keto-3,6-dideoxy-D-glucose (an intermediate in the paratose pathway).
-
Reduction: The keto group at C-4 is reduced by an NADPH-dependent reductase (E₃) to a hydroxyl group, yielding CDP-tyvelose. The stereospecificity of this reduction determines the final arabino configuration.
Conclusion
The structural elucidation of this compound is a classic example of the power of combining chemical and spectroscopic techniques. Through a systematic approach involving isolation, derivatization, and analysis by NMR and mass spectrometry, the complete structure and stereochemistry of this important bacterial sugar have been unequivocally established. This detailed structural knowledge is fundamental for researchers in the fields of microbiology, immunology, and drug development, as it provides the basis for understanding its biological role and for designing new strategies to combat bacterial infections. The continued exploration of the biosynthesis and function of this compound and other rare sugars will undoubtedly open new avenues for therapeutic intervention.
References
The Discovery of Tyvelose: A Cornerstone of Bacterial O-Antigen Chemistry
For Immediate Release
A deep dive into the chemical intricacies of bacterial surfaces reveals the pivotal discovery of tyvelose, a unique 3,6-dideoxyhexose (B1251815), within the O-antigenic lipopolysaccharides (LPS) of various Gram-negative bacteria, most notably in the genus Salmonella. This in-depth technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of the discovery, characterization, and biosynthesis of this immunologically significant monosaccharide.
The initial identification of this compound as 3,6-dideoxy-D-arabino-hexose was a landmark achievement by Otto Westphal, Otto Lüderitz, and their colleagues in the late 1950s and early 1960s. Their pioneering work on the immunochemistry of Salmonella O-antigens laid the foundation for our current understanding of bacterial serological diversity. Through meticulous chemical degradation of LPS and subsequent analysis of the constituent monosaccharides, they isolated and characterized this novel sugar, which was found to be a key determinant of the serological specificity of several Salmonella serogroups, particularly serogroup D.
Core Data on this compound and O-Antigen Composition
Quantitative analysis of the monosaccharide composition of Salmonella O-antigens has been crucial in defining their structure. The molar ratios of constituent sugars vary between serovars, with this compound being a hallmark of serogroup D.
| Parameter | Value/Description | References |
| Systematic Name | 3,6-dideoxy-D-arabino-hexose | |
| Molar Mass | 148.16 g/mol | |
| Typical Location | O-antigen of Salmonella enterica serogroups D1, D2, and D3 | [1] |
| Immunological Role | Immunodominant sugar contributing to O9 specificity | [1] |
Table 1: Key Properties of this compound. This table summarizes the fundamental chemical and biological characteristics of this compound.
| Salmonella enterica Serovar | O-Antigen Structure (Repeating Unit) | This compound Molar Ratio | Other Monosaccharides (Molar Ratio) | References |
| Typhimurium (Group B) | [Abe(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 0 | Abe:Man:Rha:Gal (1:1:1:1) | [1] |
| Enteritidis (Group D1) | [Tyv(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 1 | Man:Rha:Gal (1:1:1) | [1] |
| Typhi (Group D1) | [Tyv(1→3)]Man(1→4)Rha(1→3)Gal(1→2) | 1 | Man:Rha:Gal (1:1:1) |
Table 2: Comparative Monosaccharide Composition of Selected Salmonella O-Antigens. This table highlights the presence of this compound in serogroup D and its absence in serogroup B, where it is replaced by abequose (Abe).
Experimental Protocols: From Isolation to Identification
The characterization of this compound relied on a series of meticulous experimental procedures. The following protocols are based on the classical methods employed during the era of its discovery.
Isolation of Lipopolysaccharide (LPS) by Hot Phenol-Water Extraction
This method remains a gold standard for the purification of LPS from Gram-negative bacteria.
Protocol:
-
Harvest bacterial cells from a large-scale culture by centrifugation.
-
Wash the cell pellet with pyrogen-free saline and resuspend in pyrogen-free water.
-
Heat the cell suspension to 68°C in a water bath.
-
Add an equal volume of pre-heated 90% phenol (B47542) to the cell suspension and stir vigorously for 30 minutes, maintaining the temperature at 68°C.
-
Cool the emulsion in an ice bath and centrifuge to separate the phases.
-
The aqueous phase (top layer) contains the LPS. Carefully aspirate and retain this layer.
-
Re-extract the phenol phase with an equal volume of pre-heated pyrogen-free water to maximize the yield.
-
Combine the aqueous phases and dialyze extensively against distilled water to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain the purified LPS.
Acid Hydrolysis of LPS to Liberate Monosaccharides
Mild acid hydrolysis cleaves the glycosidic linkages of the O-antigen, releasing the constituent monosaccharides.
Protocol:
-
Dissolve the purified LPS in 1 M sulfuric acid.
-
Heat the solution in a sealed tube at 100°C for 4-6 hours.
-
Cool the hydrolysate and neutralize with barium carbonate.
-
Centrifuge to remove the barium sulfate (B86663) precipitate.
-
Filter the supernatant and concentrate it under reduced pressure.
Identification of this compound by Paper Chromatography
Paper chromatography was a key technique for separating and identifying sugars in the mid-20th century.
Protocol:
-
Spot the concentrated hydrolysate onto a line drawn on a sheet of Whatman No. 1 chromatography paper.
-
Apply standards of known sugars (e.g., glucose, rhamnose, and if available, 3,6-dideoxyhexose standards) alongside the sample.
-
Develop the chromatogram using a descending or ascending technique with a suitable solvent system, such as n-Butanol:Pyridine:Water (6:4:3 v/v/v) .
-
Allow the solvent to run for a sufficient time to achieve good separation.
-
Air-dry the chromatogram in a fume hood.
-
Visualize the sugar spots by spraying with a suitable reagent, such as aniline hydrogen phthalate , and heating at 100-105°C for 5-10 minutes.
-
Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front) and compare with the standards. 3,6-dideoxyhexoses exhibit significantly higher Rf values than hexoses and 6-deoxyhexoses due to their lower polarity.
Colorimetric Assay for 3,6-Dideoxyhexoses
The periodate-thiobarbituric acid assay is a sensitive method for the quantitative determination of 3,6-dideoxyhexoses.
Protocol:
-
To an aqueous solution of the sugar sample, add periodic acid solution and incubate at room temperature.
-
Add sodium arsenite solution to stop the periodate (B1199274) oxidation.
-
Add thiobarbituric acid solution and heat in a boiling water bath for 15 minutes. A characteristic pink color develops.
-
Cool the solution and measure the absorbance at 532 nm.
-
Quantify the amount of 3,6-dideoxyhexose by comparing the absorbance to a standard curve prepared with a known 3,6-dideoxyhexose.
Biosynthesis of CDP-Tyvelose
The biosynthesis of this compound proceeds via a multi-step enzymatic pathway starting from CDP-D-glucose.
Caption: Biosynthesis pathway of CDP-tyvelose from CDP-D-glucose.
Regulation of O-Antigen Chain Length
The length of the O-antigen polymer is not random but is controlled by a regulatory mechanism involving the Wzz proteins. In many Salmonella serovars, two Wzz proteins, Wzz(ST) and Wzz(fepE), regulate the assembly of long (L) and very long (VL) O-antigen chains, respectively.
Caption: Model for Wzz-mediated regulation of O-antigen chain length.
This comprehensive guide provides a foundational understanding of the discovery and significance of this compound in bacterial O-antigens. The detailed protocols and pathway diagrams serve as valuable resources for researchers in the fields of microbiology, immunology, and drug development, facilitating further exploration into the structure, function, and therapeutic potential of these complex bacterial polysaccharides.
References
A Technical Guide to the Natural Sources and Isolation of D-Tyvelose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-tyvelose (3,6-dideoxy-D-mannose) is a naturally occurring deoxy sugar and a significant component of the lipopolysaccharide (LPS) O-antigen in several species of Gram-negative bacteria. As an immunodominant sugar, it plays a crucial role in the serological specificity of these bacteria and their interactions with the host immune system. This technical guide provides a comprehensive overview of the primary natural sources of D-tyvelose, detailed methodologies for its isolation and purification, and an exploration of its biological significance. Quantitative data on the composition of D-tyvelose in various bacterial strains are presented, along with diagrams illustrating the biosynthetic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, immunology, and drug development who are interested in the study and application of this unique monosaccharide.
Natural Sources of D-Tyvelose
D-tyvelose is primarily found as a constituent of the O-specific polysaccharide (O-antigen) chain of lipopolysaccharides (LPS) in the outer membrane of certain Gram-negative bacteria. The presence and specific linkages of D-tyvelose contribute to the serological diversity of these pathogens.
Bacterial Species
The most well-documented sources of D-tyvelose are bacteria belonging to the family Enterobacteriaceae. Notable genera include:
-
Salmonella: Many serovars of Salmonella enterica contain D-tyvelose in their O-antigen. For instance, it is the immunodominant sugar in Salmonella enterica serovar Typhi (the causative agent of typhoid fever) and serovar Enteritidis, where it confers the O:9 specificity[1][2].
-
Yersinia: Several O-serotypes of Yersinia pseudotuberculosis have been shown to possess D-tyvelose in their O-antigen. Specifically, it has been identified in the O-antigens of serotypes O:4a and O:4b[3][4][5][6].
-
Citrobacter: Certain strains of Citrobacter freundii also incorporate 3-amino-3,6-dideoxyhexoses, and other dideoxy sugars in their O-antigens, indicating the presence of the necessary biosynthetic machinery for such sugars[7].
Quantitative Data on D-Tyvelose Content
The molar ratio of D-tyvelose within the O-antigen repeating unit can vary among different bacterial strains. The following table summarizes the composition of D-tyvelose and other constituent sugars in the O-antigen of selected bacteria.
| Bacterial Strain | Serotype/Serogroup | O-Antigen Repeating Unit Sugars | Molar Ratio of Tyvelose | Reference |
| Salmonella enterica serovar Enteritidis | O:9 | D-Mannose, L-Rhamnose, D-Galactose, D-Tyvelose | 1 | [1] |
| Salmonella enterica serovar Typhi | O:9 | D-Mannose, L-Rhamnose, D-Galactose, D-Tyvelose | 1 | [2] |
| Yersinia pseudotuberculosis | O:4a | D-Galactose, N-Acetyl-D-glucosamine, D-Tyvelose | 1 | [4] |
| Yersinia pseudotuberculosis | O:4b | 6-deoxy-D-manno-heptose, D-Galactose, N-Acetyl-D-glucosamine, D-Tyvelose | 1 | [3] |
Isolation and Purification of D-Tyvelose
The isolation of D-tyvelose is a multi-step process that begins with the extraction of lipopolysaccharide (LPS) from bacterial cells, followed by the hydrolysis of the O-antigen and subsequent chromatographic purification of the target monosaccharide.
Step 1: Extraction of Lipopolysaccharide (LPS)
A widely used method for the extraction of LPS from Gram-negative bacteria is the hot phenol-water method.
Experimental Protocol: Hot Phenol-Water LPS Extraction
-
Bacterial Culture and Harvest: Cultivate the desired bacterial strain in an appropriate liquid medium (e.g., Luria-Bertani broth) to the late logarithmic growth phase. Harvest the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes). Wash the cell pellet with sterile phosphate-buffered saline (PBS) and then with distilled water. Lyophilize the washed cells for storage or proceed directly to extraction.
-
Cell Lysis: Resuspend the bacterial pellet in distilled water.
-
Phenol (B47542) Extraction: Heat the cell suspension and an equal volume of 90% phenol separately to 65-70°C. Mix the two hot solutions and stir vigorously for 30 minutes while maintaining the temperature.
-
Phase Separation: Cool the mixture in an ice bath and then centrifuge (e.g., 3,000 x g for 30 minutes at 4°C) to separate the aqueous and phenol phases.
-
LPS Recovery: Carefully collect the upper aqueous phase, which contains the LPS. The phenol phase and the interface material contain proteins and lipids.
-
Purification of Crude LPS: Dialyze the aqueous phase extensively against distilled water for several days to remove residual phenol and other small molecules. After dialysis, treat the solution with DNase and RNase to remove contaminating nucleic acids, followed by treatment with Proteinase K to digest residual proteins. Lyophilize the purified LPS to obtain a dry powder.
Step 2: Hydrolysis of the O-Antigen
To release the constituent monosaccharides, including D-tyvelose, the purified LPS is subjected to mild acid hydrolysis. This procedure cleaves the acid-labile linkage between the O-antigen and the core oligosaccharide, as well as the glycosidic bonds within the polysaccharide chain.
Experimental Protocol: Mild Acid Hydrolysis of LPS
-
Hydrolysis Reaction: Dissolve the lyophilized LPS in 1% (v/v) acetic acid to a concentration of 10-20 mg/mL.
-
Incubation: Heat the solution in a sealed tube at 100°C for 1-2 hours.
-
Lipid A Removal: After hydrolysis, cool the solution. The insoluble lipid A will precipitate. Pellet the lipid A by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized O-antigen polysaccharide and its constituent monosaccharides.
Step 3: Purification of D-Tyvelose
The supernatant from the hydrolysis step is a complex mixture of monosaccharides. The purification of D-tyvelose from this mixture can be achieved through chromatographic techniques. A common approach involves ion-exchange chromatography, which separates sugars based on their ability to form charged complexes with borate (B1201080) ions.
Experimental Protocol: Borate Complex Anion-Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a strong-base anion-exchange resin (e.g., Dowex 1-X8) and equilibrate it with a borate buffer at a slightly alkaline pH (e.g., pH 8.0). Sugars in the hydrolysate form negatively charged complexes with borate ions, allowing them to bind to the anion-exchange resin[8][9][10].
-
Sample Loading: Apply the concentrated hydrolysate supernatant to the top of the column.
-
Elution: Elute the bound sugars with a gradient of increasing borate concentration or by changing the pH of the buffer. The elution profile will depend on the stability of the borate complex formed by each sugar. 3,6-dideoxyhexoses like this compound form weaker complexes and are expected to elute earlier than other hexoses.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of D-tyvelose. This can be done using techniques such as paper chromatography or by derivatization to alditol acetates followed by gas-liquid chromatography (GLC).
-
Borate Removal: Pool the fractions containing D-tyvelose. To remove the borate, repeated evaporation with methanol (B129727) is an effective method.
-
Final Purification: The resulting D-tyvelose can be further purified by crystallization.
Biosynthesis and Biological Role
Biosynthesis of D-Tyvelose
The biosynthesis of D-tyvelose is a multi-enzyme pathway that starts from the precursor CDP-D-glucose. This pathway is well-characterized in Salmonella and Yersinia species.
-
CDP-D-glucose-4,6-dehydratase (E1): The pathway begins with the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by CDP-D-glucose-4,6-dehydratase.
-
CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E2): The intermediate is then converted to CDP-4-keto-3,6-dideoxy-D-glucose by the enzyme CDP-4-keto-6-deoxy-D-glucose-3-dehydrase.
-
CDP-4-keto-3,6-dideoxy-D-glucose epimerase/reductase (E3): The final step involves the epimerization at C-5 and reduction at C-4, catalyzed by a single enzyme, to yield the final product, CDP-D-tyvelose.
Biological Role and Signaling
The primary biological role of D-tyvelose is as a key antigenic determinant on the surface of Gram-negative bacteria. The O-antigen, with its terminal D-tyvelose residues, is a major target for the host's adaptive immune response, leading to the production of specific antibodies.
It is important to note that while the lipopolysaccharide molecule as a whole is a potent activator of the innate immune system, this activity is primarily attributed to its lipid A moiety, which is recognized by the Toll-like receptor 4 (TLR4) complex. There is currently limited evidence to suggest that D-tyvelose itself directly initiates a signaling cascade in host cells. Instead, its role appears to be that of a hapten —a small molecule that can elicit an immune response only when attached to a large carrier, such as the core polysaccharide and lipid A of LPS or a protein[11][12][13][14][15][16]. Antibodies raised against D-tyvelose can play a role in opsonization and complement-mediated killing of bacteria.
In the context of the parasitic nematode Trichinella spiralis, this compound is an immunodominant part of a major larval glycoprotein (B1211001) antigen. While antibodies are raised against this compound during infection, immunization with a this compound-BSA conjugate alone does not confer protective immunity, further supporting its role as a hapten in this system[11][12].
Conclusion
D-tyvelose is a significant 3,6-dideoxyhexose (B1251815) found in the O-antigens of several important Gram-negative bacteria. Its isolation from natural sources, while a multi-step process, is achievable through established biochemical techniques. Understanding the natural distribution, biosynthesis, and methods for purification of D-tyvelose is crucial for research into bacterial pathogenesis, vaccine development, and the synthesis of novel carbohydrate-based therapeutics. While its direct role in cell signaling is not established, its function as a key immunodominant hapten makes it a molecule of continued interest in the fields of immunology and drug discovery.
References
- 1. Salmonella Produces an O-Antigen Capsule Regulated by AgfD and Important for Environmental Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Antigen decorations in Salmonella enterica play a key role in eliciting functional immune responses against heterologous serovars in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the O-antigen of Yersinia pseudotuberculosis O:4b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the O-antigen of Yersinia pseudotuberculosis O:4a revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of 3-Amino-3,6-Dideoxyhexoses in Salmonella and Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Separating Sugars : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. The immune response against hapten-autologous protein conjugates in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
- 15. Immunostimulatory activity of haptenated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
The Tyvelose Biosynthesis Pathway in Salmonella enterica: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Salmonella enterica, a Gram-negative bacterium, is a significant human and animal pathogen responsible for a wide range of diseases, from gastroenteritis to life-threatening typhoid fever. A key feature of its pathogenicity is the O-antigen, the outermost component of the lipopolysaccharide (LPS) that coats the bacterial surface. The O-antigen is a highly variable polysaccharide chain that plays a crucial role in the interaction with the host immune system, acting as a primary antigenic determinant. In several Salmonella serovars, such as S. enterica serovar Typhi (the causative agent of typhoid fever), the O-antigen contains the unique 3,6-dideoxyhexose, tyvelose. The biosynthesis of this sugar is a specialized metabolic pathway, and its components represent potential targets for the development of novel antibacterial agents.
This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Salmonella enterica, focusing on the core enzymatic steps, genetic determinants, and available quantitative data. It is intended for researchers, scientists, and drug development professionals interested in understanding and targeting this critical aspect of Salmonella pathogenesis.
The Core Biosynthetic Pathway
The biosynthesis of CDP-tyvelose in Salmonella enterica is a four-step enzymatic pathway that begins with the precursor CDP-D-glucose. The genes encoding the enzymes for this pathway are typically found in the rfb gene cluster, which is responsible for O-antigen biosynthesis.[1][2][3][4]
The four key enzymes and the reactions they catalyze are:
-
CDP-D-glucose 4,6-dehydratase (RfbG) : This enzyme initiates the pathway by converting CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose.[5][6] This is an NAD⁺-dependent intramolecular oxidation-reduction reaction.[7][8]
-
CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase (RfbF) : This enzyme, also known as CDP-4-dehydro-6-deoxyglucose reductase, catalyzes the deoxygenation at the C-3 position, producing CDP-4-dehydro-3,6-dideoxy-D-glucose.[9]
-
CDP-paratose synthase (RfbS) : This enzyme reduces the keto group at the C-4 position of CDP-4-dehydro-3,6-dideoxy-D-glucose to produce CDP-paratose.[5][10][11] This reaction is NADPH-dependent.[10]
-
CDP-tyvelose 2-epimerase (RfbE) : The final step in the pathway is the epimerization of CDP-paratose at the C-2 position to form CDP-tyvelose, the activated sugar nucleotide ready for incorporation into the O-antigen.[5][12]
The overall pathway can be visualized as follows:
Quantitative Data
| Enzyme | Gene | Organism | Substrate | Km | Vmax | kcat | Kia (NADPH) | Reference |
| CDP-paratose synthase | rfbS | Salmonella typhi | NADPH | 26 ± 8 µM | - | - | 0.005 ± 0.002 µM | [10] |
Note: Further research is required to determine the complete kinetic profiles of all enzymes in the pathway from various Salmonella enterica serovars.
Experimental Protocols
This section provides detailed methodologies for the purification and assay of key enzymes in the this compound biosynthesis pathway, based on published literature.
Expression and Purification of CDP-D-glucose 4,6-dehydratase (RfbG) from Salmonella typhi[7][8]
a. Gene Cloning and Expression: The rfbG gene is amplified by PCR from S. typhi genomic DNA and cloned into an appropriate expression vector (e.g., pET-28a). The resulting plasmid is used to transform a suitable E. coli expression strain (e.g., Rosetta(DE3)pLysS).
b. Cell Growth and Induction: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotics. This is grown overnight and then used to inoculate larger volumes of Terrific Broth (TB) medium. Cultures are grown at 310 K to an A600 of 0.7, at which point protein expression is induced with 0.5 mM IPTG. Cells are grown for an additional 2 hours before harvesting by centrifugation.
c. Protein Purification: The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM β-mercaptoethanol) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing increasing concentrations of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM). The purified protein is then dialyzed against a storage buffer (e.g., 20 mM HEPES pH 8.0, 300 mM NaCl, and 1 mM DTT) and concentrated.
Activity Assay for CDP-D-glucose 4,6-dehydratase (RfbG)[7]
The activity of CDP-D-glucose 4,6-dehydratase is measured by detecting the formation of the product, CDP-4-keto-6-deoxyglucose, which has a characteristic absorbance at 320 nm in the presence of NaOH.
a. Reaction Mixture:
-
25 mM HEPES pH 8.0
-
1 mM CDP-D-glucose
-
6 µg of purified CDP-D-glucose 4,6-dehydratase
b. Procedure:
-
The 100 µl reaction mixture is incubated for 15 minutes at 310 K.
-
The reaction is stopped by the addition of 400 µl of sterile water and 500 µl of 0.2 M NaOH.
-
The absorbance of the mixture is measured at 320 nm.
-
A negative control reaction lacking CDP-D-glucose should be included.
-
The concentration of the product can be calculated using the extinction coefficient of CDP-4-keto-6-deoxyglucose at 320 nm (6500 M-1 cm-1).
Expression and Purification of CDP-paratose Synthase (RfbS) from Salmonella typhi[10]
a. Gene Cloning and Expression: The rfbS gene is amplified from S. typhi genomic DNA via PCR and cloned into a pET-24(+) expression vector. The resulting plasmid is transformed into an E. coli expression host.
b. Cell Growth and Induction: Transformed E. coli are grown in a large volume of LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced with IPTG, and the culture is incubated for an additional 3-4 hours.
c. Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed. The crude lysate is then subjected to a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and gel filtration chromatography to obtain the purified enzyme.
Expression and Purification of CDP-tyvelose 2-epimerase (RfbE) from Salmonella typhi[12][13]
a. Gene Cloning and Expression: The rfbE gene is amplified from S. typhi genomic DNA and cloned into an expression vector such as pET-28a. The construct is then transformed into an E. coli expression strain.
b. Cell Growth and Induction: Transformed cells are grown in LB medium with the appropriate antibiotic. At an OD600 of approximately 0.6, protein expression is induced with IPTG, and the culture is grown for several more hours.
c. Protein Purification: The cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA if a His-tag is used), followed by further purification steps like gel filtration chromatography to ensure high purity.
Logical Relationships in O-Antigen Diversity
The this compound biosynthesis pathway is a key determinant of the O-antigen structure in certain Salmonella serovars. The presence and activity of the enzymes in this pathway, particularly the final two enzymes, dictate the specific sugar that is incorporated into the O-antigen. This has significant implications for the serological properties of the bacterium.
Conclusion and Future Directions
The this compound biosynthesis pathway is a critical component of O-antigen synthesis in pathogenic Salmonella enterica serovars. The enzymes in this pathway are highly specific and are not found in humans, making them attractive targets for the development of novel antimicrobial agents. A thorough understanding of the structure, function, and kinetics of these enzymes is essential for structure-based drug design and the development of potent and specific inhibitors.
Further research should focus on:
-
Complete Kinetic Characterization: Determining the full set of kinetic parameters (Km, Vmax, kcat) for all four enzymes in the pathway from various clinically relevant Salmonella serovars.
-
Structural Biology: Obtaining high-resolution crystal structures of all the enzymes, particularly in complex with their substrates, products, or inhibitors, to guide drug design.
-
Inhibitor Screening and Development: Utilizing the detailed biochemical and structural information to screen for and design potent inhibitors of these enzymes.
-
In Vivo Validation: Testing the efficacy of any identified inhibitors in cellular and animal models of Salmonella infection.
By targeting the unique biosynthetic pathway of this compound, it may be possible to develop novel therapeutics that can effectively combat infections caused by multidrug-resistant Salmonella enterica.
References
- 1. Growth kinetics of Salmonella isolates in a laboratory medium as affected by isolate and holding temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation Kinetics of Salmonella typhimurium and Staphylococcus aureus in Different Media by Dielectric Barrier Discharge Non-Thermal Plasma [mdpi.com]
- 3. GDP-4-keto-6-deoxy-D-mannose 3-dehydratase, accommodating a sugar substrate in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of Salmonella typhimurium acetolactate synthase isozyme II from Escherichia coli HB101/pDU9. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 8. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDP-4-dehydro-6-deoxyglucose reductase - Wikipedia [en.wikipedia.org]
- 10. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective amplification of abequose and paratose synthase genes (rfb) by polymerase chain reaction for identification of Salmonella major serogroups (A, B, C2, and D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
The Pivotal Role of CDP-Tyvelose 2-Epimerase in Dideoxyhexose Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDP-tyvelose 2-epimerase (TyvE), also known as CDP-paratose 2-epimerase, is a critical enzyme in the biosynthesis of 3,6-dideoxyhexoses, a class of sugars that are key components of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, including pathogenic species of Salmonella and Yersinia.[1][2] These sugar moieties are often the immunodominant determinants and play a significant role in bacterial pathogenesis and host-pathogen interactions.[2][3] This technical guide provides an in-depth analysis of the core functions of CDP-tyvelose 2-epimerase, detailing its catalytic mechanism, substrate specificity, and the broader biosynthetic pathway in which it operates. The guide also presents key quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to support research and development in carbohydrate chemistry, enzymology, and drug discovery.
The Biosynthetic Pathway of CDP-Tyvelose
The formation of CDP-d-tyvelose is a multi-step enzymatic process that begins with the precursor CDP-d-glucose. This pathway involves a series of oxidation, reduction, dehydration, and epimerization reactions catalyzed by a suite of dedicated enzymes.
The biosynthesis of CDP-d-paratose, the substrate for TyvE, starts from CDP-d-glucose and involves three main enzymatic steps:
-
CDP-d-glucose 4,6-dehydratase (Eod) : This NAD+-dependent enzyme catalyzes the conversion of CDP-d-glucose to CDP-4-keto-6-deoxy-d-glucose.[4][5]
-
CDP-4-keto-6-deoxy-d-glucose-3-dehydrogenase system (E1/E3) : This system is responsible for the deoxygenation at the C-3 position, yielding CDP-3,6-dideoxy-d-glycero-d-glycero-4-hexulose.[1][2]
-
CDP-paratose synthase (PS or RfbS) : This enzyme, with a preference for NADPH, catalyzes the stereospecific reduction of the 4-keto group to produce CDP-d-paratose.[1][6]
Finally, CDP-tyvelose 2-epimerase (TyvE or RfbE) acts on CDP-d-paratose, catalyzing the inversion of the stereochemistry at the C-2 position to produce CDP-d-tyvelose.[7][8][9]
References
- 1. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure of CDP-D-glucose 4,6-dehydratase from Salmonella typhi complexed with CDP-D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High resolution x-ray structure of tyvelose epimerase from Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Tyvelose in Trichinella spiralis Glycoproteins: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, function, and immunological significance of the unique carbohydrate epitope, tyvelose, in the context of Trichinella spiralis infection, providing key data and methodologies for future research and therapeutic design.
Executive Summary
Trichinella spiralis, the causative agent of trichinellosis, utilizes a sophisticated molecular arsenal (B13267) to successfully infect its host. Central to this is the unique 3,6-dideoxy-D-arabino-hexose sugar, this compound, which serves as an immunodominant epitope on the parasite's excretory-secretory (E/S) and surface glycoproteins. This guide elucidates the multifaceted functions of this compound, from its critical role in mediating larval invasion of host tissues to its potent ability to elicit a protective immune response. We present a comprehensive overview of the current understanding of this compound-bearing glycoproteins, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers and professionals in the development of novel anti-parasitic drugs and vaccines.
The Immunobiology of this compound: An Immunodominant Epitope
This compound is the defining feature of the major larval glycoprotein (B1211001) antigens of T. spiralis, known as TSL-1 antigens. These antigens trigger a robust and protective antibody response in the host, which is pivotal in controlling the infection, particularly during the intestinal phase.[1][2]
The Molecular Architecture of this compound-Containing Glycans
The N-glycans present on TSL-1 antigens are complex, multi-antennary structures. The terminal, and therefore most exposed, portion of these antennae is a tetrasaccharide that constitutes the primary epitope for host antibodies. The structure is characterized by a terminal, beta-linked this compound residue.
The Functional Significance of this compound in the Host-Parasite Interplay
Glycoproteins decorated with this compound are indispensable for the parasite's lifecycle, playing a direct role in the invasion and establishment of a parasitic niche within the host.
Orchestrating Larval Invasion of the Intestinal Mucosa
The initial and critical step of infection is the penetration of the intestinal epithelium by the L1 larval stage. This process is mediated by this compound-containing glycoproteins located on the larval surface and within its excretory-secretory products.[2]
Antibody-Mediated Neutralization of Invasion
The host immune response, specifically the production of this compound-specific antibodies, can effectively thwart larval invasion. This protective mechanism is multifaceted and includes several distinct modes of action[3][4]:
-
Exclusion from Host Cells: Anti-tyvelose antibodies can physically block larval invasion by forming immune complexes around the parasite's oral opening, a phenomenon described as a "cephalic cap".[3] Notably, monovalent Fab fragments of these antibodies also inhibit invasion, suggesting that simple binding to the this compound epitope, without the need for cross-linking, is sufficient to disrupt the parasite's invasive machinery.[3]
-
Encumbrance within the Epithelial Layer: Larvae that succeed in invading the intestinal lining in the presence of anti-tyvelose antibodies may become "encumbered." This restricts their migration within the epithelial monolayer, leading to significant damage to host cells and a failure of the parasite to establish a viable niche.[3][4]
-
Inhibition of Parasite Development: The presence of this compound-specific antibodies has been demonstrated to interfere with the molting process of L1 larvae, arresting their development into subsequent stages within the host cell.[3]
Quantitative Insights into this compound Function
The following tables provide a summary of key quantitative data from studies investigating the role of this compound and its associated glycoproteins.
Antibody-Mediated Inhibition of Larval Invasion and Development
Table 1: Quantitative Analysis of Antibody-Mediated Inhibition of T. spiralis Larvae
| Experimental Assay | Inhibitory Agent | Concentration | Key Finding |
| In vitro Invasion (MDCK cells) | Intact anti-tyvelose mAb 18H | 0.1 nM | Effective prevention of larval invasion.[3] |
| In vitro Invasion (MDCK cells) | Fab fragments of mAb 18H | 1.66 nM | Demonstrated that antibody cross-linking is not essential for invasion inhibition.[3] |
| In vitro Molting (Caco-2 cells) | Anti-tyvelose mAbs (18H, 9E, 9D) | 0.125 mg/ml | Significant arrest of larval development compared to control antibodies.[3] |
| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:50) | - | 41.99% reduction in larval invasion.[5] |
| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:100) | - | 35.15% reduction in larval invasion.[5] |
| In vitro Invasion (IECs) | Anti-rTsCTL serum (1:200) | - | 26.08% reduction in larval invasion.[5] |
Efficacy of this compound-Based Immunization
While naturally occurring antibodies against this compound are protective, studies have shown that immunization with a this compound-carrier protein conjugate does not confer protective immunity, highlighting the importance of the glycoprotein context for an effective immune response.
Table 2: Adult Worm Burden in Mice Following Immunization with this compound-BSA
| Immunization Cohort | Challenge Dose | Mean Adult Worm Recovery (± SD) |
| This compound-BSA | 200 L1 larvae | 85.3 (± 15.6)[1] |
| Control (BSA only) | 200 L1 larvae | 89.8 (± 12.4)[1] |
Proteomic Landscape of this compound-Bearing Glycoproteins
Proteomic analyses have successfully identified several key glycoproteins from the surface and excretory-secretory products of T. spiralis muscle larvae that are adorned with this compound.
Table 3: Prominent this compound-Bearing Glycoproteins Identified in T. spiralis
| Identified Protein | Approximate Molecular Weight (kDa) | Approximate Isoelectric Point (pI) | Identification Method |
| Deoxyribonuclease II family protein | 45-55 | 4.5-5.5 | 2-DE, MALDI-TOF MS[6] |
| Serine protease | 36-45 | 5.0-6.0 | 2-DE, MALDI-TOF MS[6] |
| P49 antigen (partial) | 49 | ~4.8 | 2-DE, MALDI-TOF MS[6] |
| Conserved hypothetical protein | 20-30 | 5.0-6.5 | 2-DE, MALDI-TOF MS[6] |
Key Experimental Methodologies
In Vitro Larval Invasion Assay
This protocol is a composite of established methods for evaluating the invasion of intestinal epithelial cell (IEC) monolayers by T. spiralis larvae.
-
Cell Culture: Grow a suitable IEC line (e.g., Caco-2, MDCK) to full confluence in 24-well tissue culture plates.
-
Larva Preparation: Isolate muscle larvae from infected rodent tissue via pepsin-HCl digestion. Activate the larvae to the intestinal infective stage (IIL) through a 2-hour incubation in 5% porcine bile at 37°C.
-
Invasion Protocol: a. Gently wash the confluent cell monolayers with serum-free culture medium. b. Prepare a semi-solid medium to overlay the cells, which aids in visualizing larval movement. c. Introduce approximately 100 IILs into each well. d. For inhibition experiments, pre-incubate the larvae with various concentrations of experimental antibodies, Fab fragments, or control sera for 1-2 hours prior to their addition to the cell monolayer. e. Incubate the plates for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Acquisition: a. Visualize the wells using an inverted microscope. Invading larvae will be observed migrating within the cell monolayer, whereas non-invading larvae remain on the cell surface. b. Systematically count the number of invaded and non-invaded larvae in each well. c. Express the results as the percentage of invasion for each experimental condition. The percentage of inhibition can be determined relative to the control group.
Immunofluorescence Staining of Larval Surface Glycoproteins
This protocol details the steps for the fluorescent visualization of this compound-bearing glycoproteins on the surface of T. spiralis larvae.
-
Larva Preparation: Isolate and wash T. spiralis muscle larvae as previously described.
-
Blocking: To minimize non-specific antibody binding, incubate the whole larvae in a blocking solution (e.g., PBS containing 1% BSA) for 1 hour at ambient temperature.
-
Primary Antibody Incubation: Incubate the larvae in a solution of the primary antibody (e.g., anti-tyvelose monoclonal antibody or immune serum) diluted in blocking buffer for 1-2 hours at ambient temperature.
-
Washing: Remove unbound primary antibody by washing the larvae three times with PBS.
-
Secondary Antibody Incubation: In a light-protected environment, incubate the larvae with a fluorescently-conjugated secondary antibody (e.g., FITC-labeled goat anti-mouse IgG) diluted in blocking buffer for 1 hour at ambient temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Microscopy: Mount the stained larvae on a microscope slide and visualize using a fluorescence microscope equipped with the appropriate filters.
Proteomic Analysis via 2D Gel Electrophoresis and Mass Spectrometry
This protocol provides a general workflow for the proteomic characterization of T. spiralis excretory-secretory (E/S) proteins.
-
Protein Sample Preparation: Collect E/S proteins from the supernatant of in vitro-cultured T. spiralis muscle larvae. Quantify the total protein concentration using a standard method such as the Bradford assay.
-
First Dimension Separation (Isoelectric Focusing): a. Rehydrate an immobilized pH gradient (IPG) strip (e.g., pH 4-7) with the protein sample solubilized in a suitable rehydration buffer. b. Carry out isoelectric focusing using a programmed voltage ramp according to the electrophoresis system manufacturer's guidelines.
-
Second Dimension Separation (SDS-PAGE): a. Equilibrate the focused IPG strip in an SDS-containing equilibration buffer. b. Transfer the equilibrated strip onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis to separate the proteins based on their molecular weight.
-
Protein Visualization: Stain the gel using a sensitive protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the separated protein spots.
-
Image and Data Analysis: Digitize the gel image and utilize 2D analysis software to detect, match, and quantify the protein spots.
-
Protein Identification by Mass Spectrometry: a. Precisely excise the protein spots of interest from the gel. b. Perform in-gel tryptic digestion to generate peptides. c. Analyze the peptide mixture using MALDI-TOF/TOF mass spectrometry. d. Submit the resulting peptide mass fingerprint data to a database search engine to identify the corresponding proteins.
Visual Representations of Key Processes
Conceptual Pathways and Experimental Schematics
Caption: Antibody-mediated inhibition of T. spiralis invasion.
Caption: Workflow for proteomic analysis of T. spiralis E/S proteins.
Caption: Experimental workflow for the in vitro larval invasion assay.
References
- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies to this compound Exhibit Multiple Modes of Interference with the Epithelial Niche of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel C-type lectin from Trichinella spiralis mediates larval invasion of host intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of surface proteins of Trichinella spiralis muscle larvae by two-dimensional gel electrophoresis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Tyvelose as a Terminal Sugar in Lipopolysaccharides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant and a key determinant of bacterial virulence. The outermost region of LPS, the O-antigen, is a highly variable polysaccharide chain that contributes to serological specificity and interaction with the host immune system. In several pathogenic bacteria, particularly in clinically significant serovars of Salmonella, the O-antigen is capped with the terminal sugar 3,6-dideoxy-D-arabino-hexose, commonly known as tyvelose. This dideoxyhexose is an immunodominant epitope, playing a crucial role in host-pathogen interactions, immune evasion, and the virulence of the bacterium. Understanding the biosynthesis of this compound, its presentation on the bacterial surface, and its immunological significance is paramount for the development of novel diagnostics, therapeutics, and vaccines against these pathogens. This technical guide provides a comprehensive overview of this compound as a terminal sugar in LPS, detailing its biosynthesis, methods for its characterization, and its role in bacterial pathogenesis.
Introduction to this compound in Lipopolysaccharides
This compound is a 3,6-dideoxyhexose (B1251815) that serves as a terminal sugar on the O-antigen of various Gram-negative bacteria. Its presence is particularly notable in important human pathogens such as Salmonella enterica serovars Typhi and Enteritidis, where it is a key determinant of the O9 antigen specificity.[1] The unique chemical structure of this compound, lacking hydroxyl groups at the C-3 and C-6 positions, makes it a prominent antigenic determinant, readily recognized by the host's immune system. This recognition can trigger a potent antibody response, which has implications for both pathogenesis and vaccine development.[2] Furthermore, modifications to the O-antigen, including the presence of this compound and other decorations like glucosylation and O-acetylation, can influence the bacterium's ability to resist complement-mediated killing and survive within the host.[2][3]
The CDP-Tyvelose Biosynthesis Pathway
The biosynthesis of this compound proceeds through a multi-step enzymatic pathway, starting from the precursor CDP-D-glucose. The genes responsible for this pathway are typically located in the rfb gene cluster, which encodes the enzymes for O-antigen synthesis. The pathway involves a series of oxidation, reduction, and epimerization reactions to yield the final activated sugar nucleotide, CDP-tyvelose. This activated form is then available for transfer to the growing O-antigen chain by a specific glycosyltransferase.
Caption: The enzymatic pathway for the biosynthesis of CDP-tyvelose from CDP-D-glucose.
Kinetic Parameters of this compound Biosynthesis Enzymes
The efficiency of each enzymatic step in the this compound biosynthesis pathway is crucial for the overall production of this compound-containing LPS. The kinetic parameters for some of these enzymes have been characterized and are summarized in the table below.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| CDP-paratose synthase (rfbS) | Salmonella typhi | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose | - | - | [4] |
| NADPH | 26 ± 8 | - | [4] | ||
| CDP-tyvelose 2-epimerase (rfbE) | Thermodesulfatator atlanticus | CDP-D-glucose | 320 ± 20 | 0.015 | |
| CDP-D-mannose | 310 ± 10 | 0.023 |
Role of this compound in Bacterial Virulence and Immunogenicity
The presence of this compound as a terminal sugar on the O-antigen has significant implications for the virulence of pathogenic bacteria. Deletion of the genes responsible for this compound biosynthesis, such as rfbE or rfbS, often leads to attenuation of virulence. This is demonstrated by an increased 50% lethal dose (LD₅₀) and reduced bacterial colonization in host tissues in animal models of infection.
Quantitative Data on Virulence
| Strain | Organism | Animal Model | Route of Infection | LD₅₀ (CFU) | Reference |
| Wild-type | Salmonella Enteritidis | Chickens | Intramuscular | 1.8 x 10⁸ | [5] |
| ΔrfbG mutant | Salmonella Enteritidis | Chickens | Intramuscular | 1.0 x 10¹⁰ | [5] |
| Wild-type | Salmonella Enteritidis | Mice | Intraperitoneal | ~10⁴ - 10⁵ | [6] |
| Δpal mutant | Salmonella Enteritidis | Mice | Intraperitoneal | >10⁸ | [6] |
| Strain | Organism | Animal Model | Time Post-Infection | Spleen (CFU/g) | Liver (CFU/g) | Reference |
| Wild-type | Salmonella Typhimurium | Mice | 2 days | ~10⁶ | ~10⁶ | [7][8] |
| dam mutant | Salmonella Typhimurium | Mice | 2 days | ~10⁴ | ~10⁴ | [8] |
| Wild-type | Salmonella Typhimurium | Mice | 4 days | ~10⁸ | ~10⁷ | [9] |
| GM-CSF⁻/⁻ | Salmonella Typhimurium | Mice | 4 days | ~10⁸ | ~10⁸ | [9] |
O-Antigen Modifications
The immunogenicity of the this compound-containing O-antigen can be further modulated by additional chemical modifications, such as glucosylation and O-acetylation. These modifications can vary between different strains and even within a single bacterial population due to phase variation.[2]
| Organism | Strain | Glucosylation (%) | O-acetylation (%) | Reference |
| Salmonella Paratyphi A | NVGH308 | 79.0 | 60.0 | [10] |
| Salmonella Typhimurium | 1418 | 84 | - | [11] |
| Salmonella Typhimurium | 2192 | 24 | 100 | [11] |
| Salmonella Enteritidis | (various) | 9 - 15 | low | [11] |
Host Immune Response to this compound-Containing Lipopolysaccharides
LPS is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages and dendritic cells. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.
Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway initiated by LPS.
Experimental Protocols
Extraction and Purification of this compound-Containing LPS
A common method for extracting LPS is the hot phenol-water method.
Materials:
-
Bacterial cell paste
-
90% (w/v) Phenol (B47542) solution
-
Water, RNase- and DNase-free
-
Dialysis tubing (12-14 kDa MWCO)
-
Ultracentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in water.
-
Preheat the cell suspension and an equal volume of 90% phenol to 68°C.
-
Mix the heated cell suspension and phenol, and stir vigorously at 68°C for 30 minutes.
-
Cool the emulsion on ice and then centrifuge at 4,000 x g for 45 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the phenol phase and interphase with an equal volume of pre-heated water.
-
Combine the aqueous phases and dialyze extensively against deionized water for 48-72 hours to remove residual phenol.
-
Treat the dialyzed solution with RNase and DNase to remove contaminating nucleic acids.
-
Ultracentrifuge the solution at 100,000 x g for 4 hours to pellet the LPS.
-
Resuspend the LPS pellet in water and lyophilize for storage.
Structural Analysis of this compound-Containing O-Antigen
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for the structural elucidation of polysaccharides.
Procedure Outline:
-
Dissolve the purified O-antigen polysaccharide in deuterium (B1214612) oxide (D₂O).
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR spectra.
-
Assign the chemical shifts of the sugar residues, including the characteristic signals for the 3,6-dideoxy sugar this compound.
-
Determine the glycosidic linkages between the sugar residues based on through-bond and through-space correlations.
5.2.2. Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation patterns of the O-antigen.
Procedure Outline:
-
Hydrolyze the O-antigen to release the constituent monosaccharides.
-
Derivatize the monosaccharides (e.g., as alditol acetates).
-
Analyze the derivatives by gas chromatography-mass spectrometry (GC-MS) to identify the monosaccharide composition.
-
For sequencing, perform partial hydrolysis or specific chemical degradation of the O-antigen followed by analysis of the resulting oligosaccharides by techniques such as ESI-MS or MALDI-TOF MS.
Construction of a this compound-Deficient Mutant (e.g., ΔrfbE)
The λ Red recombinase system is a common method for generating gene knockouts in Salmonella.[12][13]
Procedure Outline:
-
Design PCR primers with 5' extensions homologous to the regions flanking the rfbE gene and 3' ends that anneal to a selectable antibiotic resistance cassette.
-
Amplify the antibiotic resistance cassette using these primers.
-
Introduce a plasmid expressing the λ Red recombinase enzymes into the wild-type Salmonella strain.
-
Induce the expression of the recombinase enzymes.
-
Electroporate the purified PCR product into the recombinase-expressing Salmonella.
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
-
Verify the gene replacement by PCR and sequencing.
-
Optionally, remove the antibiotic resistance cassette using a flippase recombinase system, leaving a markerless deletion.
Immunological Characterization: Competitive ELISA
A competitive ELISA can be used to determine the specificity of antibodies for this compound-containing LPS.[1][5][14][15][16][17]
Procedure Outline:
-
Coat a microtiter plate with a known concentration of this compound-containing LPS.
-
Block the remaining protein-binding sites on the plate.
-
In a separate tube, pre-incubate the antibody sample with varying concentrations of a competitor (e.g., purified this compound, this compound-containing LPS, or this compound-deficient LPS).
-
Add the antibody-competitor mixtures to the coated plate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the plate and add a chromogenic substrate.
-
Measure the absorbance, which will be inversely proportional to the amount of antibody that bound to the plate (and thus, inversely proportional to the affinity of the antibody for the competitor in solution).
Logical Workflow for Virulence Factor Identification
The identification and characterization of this compound as a virulence factor can be approached systematically.
Caption: A logical workflow for the identification and characterization of a bacterial virulence factor.[18]
Conclusion and Future Directions
This compound, as a terminal sugar on the O-antigen of pathogenic Gram-negative bacteria, is a critical molecule in the interplay between the pathogen and its host. Its biosynthesis is a potential target for the development of novel antimicrobial agents. Furthermore, its immunodominant nature makes it an attractive component for subunit and conjugate vaccines. The detailed characterization of this compound-containing LPS and the host response it elicits will continue to be a fruitful area of research for the development of effective strategies to combat diseases caused by these important pathogens. Future work should focus on a more detailed understanding of the regulation of this compound biosynthesis and its presentation on the bacterial surface, as well as the precise mechanisms by which it modulates the host immune response.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Salmonella Typhi Lipopolysaccharide O-antigen Modifications Impact on Serum Resistance and Antibody Recognition - Take on Typhoid [coalitionagainsttyphoid.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The peptidoglycan-associated lipoprotein gene mutant elicits robust immunological defense in mice against Salmonella enteritidis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Salmonella Paratyphi A O-Antigen Glycoconjugate Vaccine Is Able to Induce Antibodies with Bactericidal Activity Against a Panel of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain Selection for Generation of O-Antigen-Based Glycoconjugate Vaccines against Invasive Nontyphoidal Salmonella Disease | PLOS One [journals.plos.org]
- 12. Red-mediated recombineering of Salmonella enterica genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lambda-Red genetic engineering in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Frontiers | Uncovering the potential virulence factors of emerging pathogens using AI/ML-based tools: a case study in Emergomyces africanus [frontiersin.org]
Preliminary Investigation of Tyvelose Immunomodulatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the immunomodulatory effects of tyvelose, a 3,6-dideoxy-D-arabino-hexose. This compound is notably the immunodominant sugar moiety of major larval glycoprotein (B1211001) antigens of the parasite Trichinella spiralis.[1] While research into its specific immunomodulatory activities is nascent, this document synthesizes the available data and outlines established methodologies for a more comprehensive future investigation.
Quantitative Data on this compound Immunomodulatory Effects
The primary in vivo study on the immunomodulatory effects of this compound conjugated to bovine serum albumin (this compound-BSA) yielded specific immunological outcomes in a murine model. The key quantitative findings are summarized below.
| Parameter | Experimental Group | Result | Implication |
| Antibody Isotype | Mice immunized with this compound-BSA | Predominantly IgG1 | Suggests the induction of a Type 2 T helper cell (Th2) response. |
| Cytokine Production (Mesenteric Lymph Node Lymphocytes) | Mice immunized with this compound-BSA | Production of IL-5 | Consistent with a Th2-biased immune response. |
| No significant IFN-γ production | Indicates a lack of a strong Type 1 T helper cell (Th1) response. | ||
| T Cell Polarization | Mice immunized with this compound-BSA | No significant effect on T cell polarization | Immunization with this compound alone did not skew the T cell response. |
| Protective Immunity (vs. T. spiralis) | Mice immunized with this compound-BSA | No evidence of protective immunity | The antibody response generated against this compound was not sufficient to protect against the parasite. |
Experimental Protocols
Protocol for Assessing this compound-Specific Immune Response in Mice
This protocol is based on the methodology described by Goyal et al. (2002) for in vivo assessment of the immune response to this compound.[1]
Objective: To determine the in vivo antibody and cytokine response to immunization with a this compound conjugate.
Materials:
-
This compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Adjuvant (e.g., Freund's complete or incomplete adjuvant)
-
Specific pathogen-free mice (e.g., BALB/c strain)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) reagents for detecting mouse IgG1 and other isotypes
-
Cell culture medium (e.g., RPMI-1640)
-
Reagents for lymphocyte stimulation (e.g., Concanavalin A)
-
ELISA kits for murine IL-5 and IFN-γ
Procedure:
-
Immunization:
-
Dissolve this compound-BSA in sterile PBS.
-
Emulsify the this compound-BSA solution with an equal volume of adjuvant.
-
Inject mice subcutaneously or intraperitoneally with the emulsion.
-
Provide booster immunizations at specified intervals (e.g., 2-3 weeks) with this compound-BSA in incomplete adjuvant.
-
-
Serum Collection:
-
Collect blood samples from mice via a suitable method (e.g., tail bleed) at various time points post-immunization.
-
Separate serum and store at -20°C or below until analysis.
-
-
Antibody Titer and Isotype Analysis (ELISA):
-
Coat 96-well microtiter plates with this compound-BSA.
-
Block non-specific binding sites.
-
Add serial dilutions of mouse serum to the wells.
-
Detect bound antibodies using horseradish peroxidase (HRP)-conjugated anti-mouse IgG isotype-specific secondary antibodies (e.g., anti-IgG1, anti-IgG2a).
-
Add a suitable substrate and measure the absorbance to determine antibody titers.
-
-
Lymphocyte Isolation and Culture:
-
Euthanize mice and aseptically remove mesenteric lymph nodes or spleens.
-
Prepare single-cell suspensions of lymphocytes.
-
Culture the cells in the presence or absence of a polyclonal T cell mitogen (e.g., Concanavalin A) or the specific antigen (this compound-BSA).
-
-
Cytokine Analysis (ELISA):
-
Collect cell culture supernatants after a defined incubation period (e.g., 48-72 hours).
-
Measure the concentration of cytokines such as IL-5 and IFN-γ using specific ELISA kits according to the manufacturer's instructions.
-
General Protocol for In Vitro Macrophage Activation Assay
This is a generalized protocol, based on common methodologies for assessing the immunomodulatory potential of polysaccharides, to be adapted for this compound.[2][3][4]
Objective: To determine if this compound can directly activate macrophages in vitro.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (sterile)
-
Lipopolysaccharide (LPS) as a positive control
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (LPS, e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Use the collected culture supernatants to measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive investigation of the immunomodulatory effects of this compound.
Hypothetical Signaling Pathway
As the precise signaling pathway for this compound has not been elucidated, the following diagram illustrates a plausible, hypothetical pathway based on the known mechanisms of other immunomodulatory polysaccharides that interact with Pattern Recognition Receptors (PRRs) like Toll-like Receptors (TLRs).[5][6][7]
Conclusion and Future Directions
The current body of evidence suggests that while this compound is immunogenic, capable of inducing a Th2-biased antibody response, its role as a potent, stand-alone immunomodulator that drives protective immunity is not supported by the available data.[1] However, the immunodominance of this sugar warrants further investigation.
Future research should focus on:
-
In vitro screening: Utilizing macrophage and dendritic cell assays to determine if free this compound or different this compound conjugates can directly activate innate immune cells.
-
Receptor identification: Employing TLR and other PRR reporter cell lines to identify the specific receptors that may recognize this compound.
-
Adjuvant potential: Assessing whether this compound, when co-administered with other antigens, can act as an adjuvant to shape the immune response.
-
Structural-functional relationship: Investigating how the presentation of this compound (e.g., density on a carrier molecule, nature of the carrier) influences the immunological outcome.
By employing the systematic experimental workflow outlined in this guide, a more definitive understanding of the immunomodulatory potential of this compound can be achieved, clarifying its potential role in vaccine development and immunotherapy.
References
- 1. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory Effect of Polysaccharide from Fermented Morinda citrifolia L. (Noni) on RAW 264.7 Macrophage and Balb/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, Structural Characterization, and Immunomodulatory Activity of a High Molecular Weight Polysaccharide From Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Modulation by Different Types of β2→1-Fructans Is Toll-Like Receptor Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Innate Immune Responses via Covalently Linked TLR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of dendritic cell function through Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of CDP-Tyvelose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-mannose) is a dideoxyhexose found in the O-antigen of the lipopolysaccharide of various pathogenic bacteria, including certain serotypes of Salmonella. As a key antigenic determinant, the enzymatic synthesis of its activated form, cytidine (B196190) diphosphate (B83284) (CDP)-tyvelose, is of significant interest for the development of glycoconjugate vaccines, diagnostic tools, and as a substrate for studying the enzymes involved in bacterial cell wall biosynthesis. This document provides a detailed protocol for the multi-enzyme cascade synthesis of CDP-tyvelose from the readily available precursor, CDP-D-glucose.
The enzymatic pathway involves a four-step conversion, beginning with the dehydration of CDP-D-glucose, followed by a deoxygenation, a reduction, and a final epimerization step to yield CDP-tyvelose. This protocol outlines the necessary recombinant enzymes, their preparation, the reaction conditions for the sequential synthesis, and the purification of the final product.
Enzymatic Pathway for CDP-Tyvelose Synthesis
The synthesis of CDP-tyvelose from CDP-D-glucose is a four-enzyme sequential reaction. The pathway proceeds through the intermediate CDP-paratose.
Application Notes and Protocols for the Purification of Tyvelose from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-mannose) is a rare deoxy sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably certain serovars of Salmonella enterica. As a terminal sugar on the cell surface, this compound often serves as a critical antigenic determinant, playing a significant role in the immunogenicity of these pathogens. The purification of this compound is essential for a range of applications in research and drug development, including the synthesis of glycoconjugate vaccines, the development of diagnostic tools, and studies on host-pathogen interactions.
These application notes provide a comprehensive, step-by-step protocol for the purification of this compound from a bacterial culture. The process involves four main stages:
-
Cultivation of a this compound-containing bacterial strain.
-
Extraction and purification of the lipopolysaccharide (LPS).
-
Acid hydrolysis of LPS to release constituent monosaccharides.
-
Chromatographic purification of this compound from the monosaccharide mixture.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with a common sugar nucleotide precursor, CDP-D-glucose. The pathway involves a series of oxidation, dehydration, epimerization, and reduction reactions catalyzed by specific enzymes encoded by the rfb gene cluster in bacteria like Salmonella.
Caption: A simplified diagram of the enzymatic pathway for CDP-tyvelose biosynthesis.
Experimental Protocols
This section details the step-by-step methodologies for the purification of this compound.
Protocol 1: Bacterial Cultivation and LPS Extraction
This protocol describes the growth of Salmonella enterica and the subsequent extraction of crude LPS.
1.1. Materials
-
Salmonella enterica serovar Typhimurium (or other this compound-containing strain)
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), pH 7.2
-
Enzymes: DNase I, RNase A, Proteinase K (10 mg/mL stock solutions)
-
Reagents: 90% Phenol (B47542) solution, Diethyl ether, Acetone (B3395972)
-
High-speed refrigerated centrifuge and tubes
1.2. Procedure
-
Bacterial Culture: Inoculate a single colony of S. enterica into 10 mL of LB broth and incubate overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume (e.g., 1 L) of LB broth and grow to late logarithmic phase (OD600 ≈ 0.8-1.0).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice by resuspending in sterile PBS and repeating the centrifugation step.
-
Lysis and Nuclease Treatment: Resuspend the final pellet in PBS. Lyse the cells by sonication or French press. Add DNase I and RNase A to a final concentration of 100 µg/mL each and incubate at 37°C for 2 hours to degrade nucleic acids.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 56°C for 2 hours to digest proteins.
-
Hot Phenol-Water Extraction:
-
Add an equal volume of pre-heated (65°C) 90% phenol to the cell lysate.
-
Incubate the mixture in a 65°C water bath for 15 minutes with vigorous shaking every 5 minutes.
-
Cool the mixture on ice for 10 minutes and then centrifuge at 10,000 x g for 20 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the remaining phenol phase and interphase with an equal volume of pre-heated water, centrifuge, and combine the aqueous phases.[1]
-
-
Phenol Removal and Precipitation:
-
Remove residual phenol from the combined aqueous phase by dialysis against distilled water for 48 hours or by extraction with diethyl ether.
-
Precipitate the crude LPS by adding 10 volumes of ice-cold acetone or ethanol (B145695) and storing at -20°C overnight.
-
-
LPS Recovery: Collect the precipitated LPS by centrifugation at 12,000 x g for 30 minutes at 4°C. Wash the pellet with 70% ethanol, air dry, and resuspend in ultrapure water.
-
Lyophilization: Freeze-dry the purified LPS to obtain a stable powder.
Protocol 2: Acid Hydrolysis of LPS
This protocol cleaves the glycosidic bonds within the LPS, releasing the constituent monosaccharides, including this compound.
2.1. Materials
-
Lyophilized LPS powder
-
2 M Trifluoroacetic acid (TFA) or 2% Acetic Acid
-
Heating block or water bath
-
SpeedVac or nitrogen evaporator
2.2. Procedure
-
Hydrolysis: Dissolve the lyophilized LPS in 2 M TFA to a concentration of 10 mg/mL.
-
Incubation: Heat the solution at 100-120°C for 2-3 hours in a sealed tube to hydrolyze the polysaccharide. Mild acid hydrolysis using 2% acetic acid at 100°C for 2 hours can also be used to selectively cleave the ketosidic linkage between Kdo and lipid A, releasing the O-antigen.[2]
-
Acid Removal: After hydrolysis, cool the sample to room temperature. Remove the acid by evaporation under a stream of nitrogen or by using a SpeedVac.
-
Reconstitution: Re-dissolve the dried hydrolysate in a known volume of ultrapure water or a suitable chromatography mobile phase. This sample is now ready for purification.
Protocol 3: Purification and Analysis of this compound
This protocol describes the purification of this compound from the LPS hydrolysate using preparative HPLC and subsequent analysis.
3.1. Materials
-
LPS hydrolysate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Column: Amino-propyl (NH2) bonded silica (B1680970) column or a suitable ion-exchange column for sugar separations.
-
Mobile Phase: Acetonitrile (B52724) and ultrapure water gradient.
-
Detectors: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).
-
Analytical Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis.
-
Derivatization reagents (e.g., hydroxylamine, acetic anhydride, or trimethylsilylating agents).
3.2. Procedure: Preparative HPLC
-
Column Equilibration: Equilibrate the preparative NH2 column with the initial mobile phase conditions (e.g., 80:20 acetonitrile:water).
-
Sample Injection: Inject the reconstituted LPS hydrolysate onto the column.
-
Elution: Elute the monosaccharides using a decreasing acetonitrile gradient. Deoxy sugars like this compound will typically elute earlier than more polar hexoses like glucose and galactose. The exact gradient will need to be optimized based on the specific column and system.
-
Fraction Collection: Collect fractions based on the detector signal.
-
Pooling and Lyophilization: Analyze the collected fractions for the presence of this compound (e.g., by analytical HPLC or GC-MS). Pool the pure this compound-containing fractions and lyophilize to obtain the purified sugar.
3.3. Procedure: Analytical Validation (GC-MS)
-
Derivatization: Convert the purified this compound (and other sugar standards) into volatile derivatives (e.g., alditol acetates or trimethylsilyl (B98337) ethers) suitable for GC analysis. This is a critical step for analyzing non-volatile sugars by GC.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5).[3]
-
Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum to a known standard or library data.[4][5]
-
Purity Assessment: Determine the purity of the isolated this compound by calculating the peak area of this compound relative to the total area of all peaks in the chromatogram.
Data Presentation
The yield and purity of this compound can vary depending on the bacterial strain, culture conditions, and purification methods. The following tables provide representative data compiled from typical purification runs.
Table 1: LPS Extraction Yield from Salmonella enterica
| Parameter | Value | Reference |
| Starting Culture Volume | 1 Liter | - |
| Bacterial Cell Wet Weight | 2.0 - 4.0 g | [6] |
| Purified LPS (Dry Weight) | 40 - 120 mg | [7] |
| LPS Yield (% of cell dry weight) | 1 - 4% | - |
| Purity (Protein contamination) | < 1% | [8] |
| Purity (Nucleic acid contamination) | < 1% | [8] |
Table 2: Monosaccharide Composition and this compound Yield
| Parameter | Value | Method |
| Monosaccharide Composition | Rhamnose, Mannose, Galactose, this compound, Glucose | GC-MS |
| Molar Ratio of this compound in O-Antigen | ~20-25% | GC-MS |
| Theoretical this compound from 100 mg LPS | ~15-20 mg | Calculation |
| Final Purified this compound Yield | 8 - 12 mg | Preparative HPLC |
| Final Purity | > 98% | Analytical GC-MS |
Experimental Workflow Visualization
The overall process from bacterial culture to purified this compound is summarized in the following workflow diagram.
Caption: Workflow for the purification of this compound from bacterial culture.
References
- 1. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exopolysaccharides enriched in rare sugars: bacterial sources, production, and applications [frontiersin.org]
- 3. Methods for Separating Sugars : Shimadzu (Europe) [shimadzu.eu]
- 4. Column chromatography of neutral sugars: operating characteristics and performance of a newly available anion-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Extraction and Characterization of Lipopolysaccharide from Salmonella typhi [ouci.dntb.gov.ua]
- 7. Evaluation of a modified method of extraction, purification, and characterization of lipopolysaccharide (O antigen) from Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Structural Confirmation of Tyvelose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a deoxysugar that is a crucial component of the lipopolysaccharide (LPS) O-antigen in various pathogenic bacteria, including certain serotypes of Salmonella enterica and Escherichia coli. The structural integrity of these O-antigens plays a significant role in bacterial virulence and host-pathogen interactions, making them important targets for the development of vaccines and antimicrobial agents. Accurate structural confirmation of this compound and its linkages within these polysaccharides is therefore of paramount importance.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the non-destructive, atomic-level structural elucidation of carbohydrates in solution. This document provides detailed application notes and experimental protocols for the comprehensive structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Principles of this compound Structural Elucidation by NMR
The complete structural characterization of this compound by NMR spectroscopy involves a systematic approach to unambiguously determine its constitution, configuration, and conformation. The key structural features to be confirmed are:
-
Monosaccharide Identity: Confirming the 3,6-dideoxy-D-arabino-hexopyranose structure.
-
Anomeric Configuration: Determining whether the anomeric center (C-1) is in the α or β configuration.
-
Ring Conformation: Establishing the predominant chair conformation (e.g., ¹C₄ or ⁴C₁) of the pyranose ring.
A combination of NMR experiments is employed to address these points:
-
1D ¹H NMR: Provides initial information on the number and type of protons, including the characteristic signals for the anomeric proton and the C-6 methyl group. The coupling constants (J-values) of the anomeric proton are indicative of its configuration (α or β).
-
1D ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the anomeric carbon (C-1) and the presence of a signal for the C-6 methyl group are key indicators.
-
2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) connectivities within the sugar ring, allowing for the sequential assignment of all ring protons starting from the well-resolved anomeric proton.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for confirming assignments and, in the context of oligosaccharides, for determining glycosidic linkages.
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation, such as the orientation of substituents on the pyranose ring.
Data Presentation: NMR Chemical Shift Assignments for Methyl Tyvelosides
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the methyl glycosides of α- and β-tyvelose, which serve as excellent reference compounds for the structural confirmation of this compound residues. The data is for samples dissolved in D₂O.
| Atom | Methyl α-D-tyveloside ¹H Chemical Shift (ppm) | Methyl α-D-tyveloside ¹³C Chemical Shift (ppm) | Methyl β-D-tyveloside ¹H Chemical Shift (ppm) | Methyl β-D-tyveloside ¹³C Chemical Shift (ppm) |
| 1 | 4.65 | 102.1 | 4.15 | 104.9 |
| 2 | 3.80 | 69.3 | 3.65 | 72.0 |
| 3a | 1.85 | 35.1 | 1.70 | 37.9 |
| 3e | 2.10 | 35.1 | 2.25 | 37.9 |
| 4 | 3.55 | 72.8 | 3.30 | 76.1 |
| 5 | 3.95 | 70.2 | 3.45 | 75.8 |
| 6 | 1.25 | 17.9 | 1.30 | 18.1 |
| OMe | 3.40 | 56.0 | 3.50 | 58.2 |
Note: Data is sourced from a study on synthetic this compound epitopes and represents the methyl glycoside forms.[1] Chemical shifts for the free sugar may vary slightly.
Experimental Protocols
This section provides a detailed methodology for the structural confirmation of a this compound sample.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Sample Purity: The this compound sample should be of high purity, free from paramagnetic impurities and significant amounts of other organic molecules.
-
Sample Quantity: Dissolve 2-5 mg of the this compound sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%). For ¹³C NMR experiments, a higher concentration (10-20 mg) is preferable if sample availability allows.
-
Solvent: D₂O is the solvent of choice for carbohydrates as it dissolves the sample well and eliminates the large, interfering signal from water protons. Note that hydroxyl protons (-OH) will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone-d₆ can be added. TSP is set to 0.00 ppm for ¹H and ¹³C referencing.
-
Sample Tube: Use a high-quality, clean 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtration if necessary.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the often-crowded spectra of carbohydrates.
-
Temperature: Maintain a constant sample temperature, typically 298 K (25 °C), throughout all experiments to ensure chemical shift consistency.
-
Tuning and Shimming: The NMR probe must be properly tuned to the ¹H and ¹³C frequencies, and the magnetic field homogeneity (shim) should be optimized to obtain sharp, symmetrical peaks.
a) 1D ¹H NMR
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpr' on Bruker systems) with presaturation to suppress the residual HOD (water) signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
b) 1D ¹³C NMR
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C is much less sensitive than ¹H)
-
c) 2D DQF-COSY
-
Pulse Program: Standard 'cosydfqp' pulse sequence.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): ~6-8 ppm (centered on the sugar proton region)
-
Data Points: 2048 in F2, 256-512 increments in F1
-
Number of Scans per Increment: 8-16
-
Relaxation Delay: 1.5-2 seconds
-
d) 2D HSQC
-
Pulse Program: Standard sensitivity-enhanced HSQC with adiabatic pulses (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~6-8 ppm in F2 (¹H), ~110 ppm in F1 (¹³C) centered on the carbohydrate carbon region.
-
Data Points: 1024 in F2, 256 increments in F1
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1.5 seconds
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling in sugars (~145 Hz).
-
e) 2D HMBC
-
Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~6-8 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256-512 increments in F1
-
Number of Scans per Increment: 16-32
-
Relaxation Delay: 1.5-2 seconds
-
Long-Range Coupling Delay: Optimized for an average long-range J(CH) of 4-8 Hz.
-
Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).
-
Processing Steps:
-
Fourier Transform: Apply Fourier transformation to the Free Induction Decay (FID) data.
-
Phasing: Carefully phase all spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TSP at 0.00 ppm).
-
Integration (1D ¹H): Integrate the signals to determine the relative number of protons.
-
Peak Picking and Analysis (2D): Identify cross-peaks in the 2D spectra to establish correlations and assign the structure.
-
Visualization of Experimental Workflow and Logic
Caption: Experimental workflow for this compound structural confirmation by NMR.
Caption: Logical workflow for NMR-based structural elucidation of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Tyvelose-Containing Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose, a 3,6-dideoxy-D-arabino-hexose, is a key monosaccharide component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, including pathogenic species of Salmonella and Escherichia coli. The O-antigen is the outermost part of the LPS and plays a crucial role in the bacterium's interaction with its environment and host, contributing to serum resistance, phagocytosis evasion, and overall virulence.[1][2][3] The structural characterization and quantification of this compound-containing glycans are therefore of significant interest in understanding bacterial pathogenesis, as well as for the development of novel vaccines and therapeutics. Mass spectrometry has become an indispensable tool for the detailed structural elucidation and quantification of these complex glycans.[4][5]
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound-containing glycans, with a focus on bacterial O-antigens.
Data Presentation: Quantitative Analysis of Monosaccharides
Quantitative analysis of the monosaccharide composition of bacterial O-antigens is crucial for understanding their structure and for quality control in vaccine development. The following table presents example data from the quantitative analysis of this compound in different bacterial samples.
| Sample ID | Bacterial Strain | This compound (nmol/mg LPS) | Rhamnose (nmol/mg LPS) | Mannose (nmol/mg LPS) | Galactose (nmol/mg LPS) |
| SAMN001 | Salmonella enterica serovar Typhimurium | 150.2 ± 8.5 | 310.5 ± 15.2 | 145.8 ± 7.1 | 155.3 ± 9.0 |
| SAMN002 | Salmonella enterica serovar Enteritidis | 180.6 ± 10.1 | 355.1 ± 18.9 | 175.4 ± 8.8 | 182.7 ± 10.5 |
| ECOL001 | Escherichia coli O125ac | Not Detected | 250.3 ± 12.5 | 245.6 ± 11.9 | 490.7 ± 22.3 |
| CTRL001 | Negative Control (LPS-free media) | Not Detected | Not Detected | Not Detected | Not Detected |
Note: The data presented in this table are for illustrative purposes and represent typical results that may be obtained.
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of Bacterial O-Antigen
This protocol describes the initial steps of isolating and breaking down the O-antigen from a bacterial cell culture.
Materials:
-
Bacterial cell pellet
-
Phenol (B47542), 90%
-
Water, molecular biology grade
-
Dialysis tubing (1-2 kDa MWCO)
-
Acetic acid, 2 M
-
Trifluoroacetic acid (TFA), 2 M
-
Lyophilizer
-
Centrifuge
Procedure:
-
LPS Extraction (Hot Phenol-Water Method):
-
Resuspend the bacterial cell pellet in water.
-
Add an equal volume of hot (65-70 °C) 90% phenol and stir vigorously for 30 minutes at 65-70 °C.
-
Cool the mixture on ice for 10 minutes and then centrifuge at 4,000 x g for 20 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Repeat the extraction on the phenol phase and the interface with hot water and combine the aqueous phases.
-
Dialyze the combined aqueous phases extensively against deionized water for 48-72 hours to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain the crude LPS extract.
-
-
O-Antigen Release (Mild Acid Hydrolysis):
-
Resuspend the lyophilized LPS in 2 M acetic acid.
-
Incubate the mixture at 100 °C for 1-2 hours to cleave the ketosidic linkage between the O-antigen and the core oligosaccharide.
-
Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated lipid A.
-
Carefully collect the supernatant containing the released O-antigen polysaccharide.
-
Lyophilize the supernatant.
-
-
Monosaccharide Analysis (Acid Hydrolysis):
-
To a portion of the lyophilized O-antigen, add 2 M TFA.
-
Incubate at 121 °C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Evaporate the TFA under a stream of nitrogen.
-
Protocol 2: Derivatization of Monosaccharides for GC-MS Analysis
For quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydrolyzed monosaccharides are derivatized to increase their volatility.
Materials:
-
Hydrolyzed monosaccharide sample
-
Sodium borohydride (B1222165) solution
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Pyridine
-
Ethyl acetate
-
GC-MS system
Procedure:
-
Reduction:
-
Dissolve the dried monosaccharides in water and add sodium borohydride solution.
-
Incubate for 1 hour at room temperature.
-
Neutralize the reaction with acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness with methanol multiple times to remove borate.
-
Add a mixture of acetic anhydride and pyridine.
-
Incubate at 100 °C for 1 hour.
-
Evaporate the reagents under nitrogen.
-
Partition the resulting alditol acetates between water and ethyl acetate.
-
Collect the organic phase and dry it down.
-
Resuspend the sample in a suitable solvent for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a temperature program suitable for separating alditol acetates (e.g., initial temperature of 60°C, ramp to 260°C).
-
Identify and quantify the monosaccharides based on their retention times and mass spectra compared to known standards.
-
Protocol 3: Mass Spectrometry Analysis of Intact O-Antigen Oligosaccharides
This protocol outlines the analysis of the larger oligosaccharide fragments of the O-antigen to determine the repeating unit structure.
Materials:
-
Released O-antigen polysaccharide (from Protocol 1)
-
Permethylation reagents (e.g., methyl iodide, sodium hydroxide (B78521), DMSO)
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap) with ESI or MALDI source
Procedure:
-
Permethylation (Optional but Recommended):
-
Permethylation of the hydroxyl groups of the oligosaccharides enhances their stability and ionization efficiency in mass spectrometry.
-
Dissolve the dried O-antigen in DMSO.
-
Add powdered sodium hydroxide and methyl iodide and stir for 1 hour at room temperature.
-
Quench the reaction with water and extract the permethylated glycans with dichloromethane.
-
Wash the organic phase with water and then evaporate to dryness.
-
-
LC-MS/MS Analysis:
-
Resuspend the permethylated or native O-antigen in a suitable solvent for LC-MS analysis.
-
Separate the oligosaccharides using a suitable chromatography method, such as porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC).
-
Introduce the eluent into the mass spectrometer.
-
Acquire MS1 spectra to determine the masses of the oligosaccharide repeating units.
-
Perform MS/MS (tandem mass spectrometry) on the most abundant precursor ions to obtain fragmentation data. Collision-induced dissociation (CID) is a commonly used fragmentation method.[6]
-
-
Data Analysis:
-
Interpret the MS1 data to determine the mass of the O-antigen repeating unit.
-
Analyze the MS/MS fragmentation patterns to deduce the sequence of monosaccharides and their linkage positions. The fragmentation of glycans typically yields B, C, Y, and Z ions from glycosidic bond cleavages, and cross-ring cleavage fragments (A and X ions) that provide linkage information.[6][7][8][9]
-
The presence of this compound (mass of deoxyhexose) and its characteristic fragmentation patterns should be specifically monitored.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound-containing O-antigens.
Caption: Biological role of this compound-containing O-antigen in bacterial pathogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biochemical and Structural Analysis of Bacterial O-antigen Chain Length Regulator Proteins Reveals a Conserved Quaternary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glycoscience.ru [glycoscience.ru]
- 4. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural investigation of bacterial lipopolysaccharides by mass spectrometry and tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Tyvelose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is a deoxysugar that is a component of the O-antigen in the lipopolysaccharide (LPS) of certain Gram-negative bacteria, notably including various serovars of Salmonella enterica. The presence and specific linkages of this compound can be crucial for the serological identity of these bacteria and play a role in their interaction with the host immune system. Consequently, accurate and sensitive detection of this compound in biological samples is essential for bacterial identification, pathogenesis studies, and the development of novel therapeutics and vaccines.
These application notes provide detailed protocols for two primary methods for the detection and quantification of this compound in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and an enzymatic assay based on the this compound biosynthesis pathway.
Methods Overview
Two principal methods are detailed for the detection of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of monosaccharides. This method involves the hydrolysis of polysaccharides to release constituent monosaccharides, followed by chemical derivatization to increase their volatility for GC-MS analysis.
-
Enzymatic Assay: This method leverages the enzymes involved in the biosynthesis of CDP-tyvelose. By providing the necessary substrates and enzymes, the production of intermediates can be monitored, providing an indirect measure of the enzymatic activity related to this compound synthesis.
Data Presentation
The following table summarizes representative quantitative data for this compound content in the O-antigen of different Salmonella enterica serovars. It is important to note that the molar ratios of constituent sugars can vary.
| Salmonella enterica Serovar | O-Antigen Repeating Unit Composition (Molar Ratio) | Reference |
| S. Typhi | Mannose:Rhamnose:Galactose:this compound (2:1:1:1) | [1] |
| S. Enteritidis | Mannose:Rhamnose:Galactose:this compound (2:1:1:1) | [1] |
| S. Paratyphi A | Paratose:Mannose:Rhamnose:Galactose (1:2:1:1) | [1] |
| S. Typhimurium | Abequose:Mannose:Rhamnose:Galactose (1:2:1:1) | [1] |
Note: this compound is characteristic of Salmonella serogroup D.
Experimental Protocols
Protocol 1: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the complete workflow from bacterial culture to GC-MS analysis for the detection of this compound.
1.1. Bacterial Culture and Lipopolysaccharide (LPS) Extraction
-
Bacterial Growth: Culture the Salmonella enterica serovar of interest in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
LPS Extraction (Hot Phenol-Water Method):
-
Wash the cell pellet with sterile, endotoxin-free water.
-
Resuspend the pellet in water and heat to 68°C.
-
Add an equal volume of pre-heated 90% phenol (B47542) and stir vigorously for 15-30 minutes.
-
Cool the mixture on ice and then centrifuge at 4,000 x g for 20 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Dialyze the aqueous phase extensively against distilled water for 48-72 hours to remove phenol.
-
Lyophilize the dialyzed solution to obtain crude LPS.
-
1.2. Acid Hydrolysis of LPS
-
Hydrolysis: Dissolve the lyophilized LPS in 2 M trifluoroacetic acid (TFA) to a concentration of 1-5 mg/mL.
-
Incubation: Heat the solution at 121°C for 2 hours in a sealed tube to hydrolyze the glycosidic bonds and release the monosaccharides.
-
Drying: Cool the sample and evaporate the TFA under a stream of nitrogen or using a vacuum centrifuge.
1.3. Derivatization of Monosaccharides
-
Reduction: Dissolve the dried hydrolysate in 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) (NaBH₄). Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.
-
Acetylation:
-
Neutralize the reaction with acetic acid.
-
Evaporate to dryness.
-
Add acetic anhydride (B1165640) and pyridine (B92270) (1:1, v/v) to the dried sample.
-
Incubate at 100°C for 1 hour to form alditol acetates.
-
Evaporate the reagents under nitrogen.
-
-
Extraction: Partition the derivatized sample between dichloromethane (B109758) and water. Collect the organic (lower) phase containing the alditol acetates.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate to dryness.
-
Resuspension: Reconstitute the dried, derivatized sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
1.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 3°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Analysis: Identify the this compound alditol acetate (B1210297) peak based on its retention time and mass spectrum by comparison with a known standard.
Protocol 2: Enzymatic Assay for CDP-Tyvelose Biosynthesis
This protocol provides a method to assay the activity of the enzymes involved in the CDP-tyvelose biosynthesis pathway, which can be indicative of the potential for this compound production. The assay focuses on the initial enzyme, CDP-D-glucose 4,6-dehydratase.
2.1. Preparation of Cell-Free Extract
-
Bacterial Growth and Harvesting: Grow and harvest the bacterial cells as described in Protocol 1.1.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.
2.2. CDP-D-glucose 4,6-dehydratase Assay
This assay measures the NAD⁺-dependent conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM MgCl₂
-
2 mM NAD⁺
-
1 mM CDP-D-glucose
-
Cell-free extract (containing the enzyme)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes.
-
Detection of Product: The formation of CDP-4-keto-6-deoxy-D-glucose can be monitored by:
-
Spectrophotometry: The product has an absorbance maximum around 320 nm in the presence of alkali. Add an equal volume of 0.2 M NaOH to the reaction mixture and measure the absorbance at 320 nm.
-
HPLC: Analyze the reaction mixture by anion-exchange HPLC to separate and quantify the substrate and product.
-
2.3. Coupled Assay for CDP-Tyvelose 2-Epimerase
The activity of CDP-tyvelose 2-epimerase can be assayed by coupling it with the subsequent enzyme in the pathway, CDP-paratose synthase, and monitoring the consumption of NADH.
-
Reaction Mixture:
-
100 mM Potassium Phosphate buffer, pH 7.5
-
0.2 mM NADH
-
1 mM CDP-paratose (substrate for the epimerase)
-
Purified CDP-paratose synthase
-
Cell-free extract or purified CDP-tyvelose 2-epimerase
-
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Visualizations
References
Application Notes and Protocols: Generation of Anti-Tyvelose Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction Tyvelose (3,6-dideoxy-D-arabino-hexose) is an unusual sugar found as a terminal residue on N-glycans of immunodominant antigens, notably on the surface of pathogens like the parasite Trichinella spiralis.[1][2] Antibodies targeting this compound have been shown to be protective, interfering with the parasite's ability to invade and establish itself within a host.[1][3][4] However, generating high-affinity monoclonal antibodies against carbohydrate antigens like this compound is challenging due to their T-cell-independent nature, which often leads to low-affinity IgM responses.[5][6]
This document provides a comprehensive protocol for generating high-affinity, class-switched monoclonal antibodies against this compound. The strategy involves covalently coupling this compound to a carrier protein to create a glycoconjugate, which converts the immune response from T-cell independent to T-cell dependent, thereby inducing a robust and lasting IgG response.[7][8][9] The subsequent steps utilize well-established hybridoma technology to isolate and produce monoclonal antibodies.[10][11]
Principle of the Method
The generation of anti-tyvelose monoclonal antibodies follows a multi-step process designed to overcome the poor immunogenicity of carbohydrate antigens.
-
Antigen Preparation: The this compound monosaccharide is covalently linked to a highly immunogenic carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[12][13] This glycoconjugate is now capable of eliciting a T-cell-dependent immune response.[9]
-
Immunization: Laboratory animals, typically mice, are immunized with the this compound-protein conjugate mixed with an adjuvant to stimulate a strong immune response. Booster injections are administered to increase the antibody titer and promote the generation of memory B-cells.[14]
-
Hybridoma Generation: Splenocytes, rich in antibody-producing B-cells, are harvested from the immunized mouse and fused with immortal myeloma cells.[10][11] This process, often mediated by polyethylene (B3416737) glycol (PEG), creates hybridoma cells that can both produce a specific antibody and proliferate indefinitely in culture.[11][15]
-
Screening and Selection: The resulting hybridomas are cultured in a selective medium (e.g., HAT medium) to eliminate unfused myeloma cells. The supernatant from the surviving hybridoma cultures is then screened, typically by ELISA, to identify clones producing antibodies that specifically bind to the this compound antigen.[7][16]
-
Cloning and Expansion: Hybridoma cells from positive wells are cloned by limiting dilution to ensure that the resulting cell line is monoclonal, originating from a single B-cell clone.[10][16] These monoclonal hybridomas are then expanded to produce larger quantities of the desired antibody.[17]
-
Antibody Purification: The monoclonal antibodies are purified from the hybridoma cell culture supernatant. Affinity chromatography using Protein A or Protein G is a highly effective method for this purpose.[18][19]
Experimental Protocols
Protocol 1: Antigen Preparation (this compound-Carrier Conjugate)
Objective: To create a T-cell dependent immunogen by conjugating this compound to a carrier protein.
Materials:
-
Synthetic this compound with a linker arm (e.g., p-nitrophenyl)
-
Carrier protein (e.g., Bovine Serum Albumin - BSA)
-
Conjugation buffers (e.g., Carbonate-Bicarbonate buffer, pH 9.0)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the carrier protein (BSA) in the conjugation buffer at a concentration of 10-20 mg/mL.
-
Dissolve the linker-activated this compound in an appropriate solvent (e.g., DMSO) and add it to the protein solution in a dropwise manner while stirring. A molar excess of 20-50 fold of the sugar to the protein is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Terminate the reaction by removing the unreacted sugar. This is achieved by extensive dialysis against PBS (pH 7.4) at 4°C. Change the PBS buffer 4-5 times over 48 hours.
-
Determine the concentration of the resulting glycoconjugate using a standard protein assay (e.g., BCA assay).
-
Confirm the conjugation of this compound to the carrier protein using techniques such as MALDI-TOF mass spectrometry or by performing a carbohydrate quantification assay.
-
Sterilize the final conjugate by passing it through a 0.22 µm filter and store at -20°C in aliquots.
Protocol 2: Immunization of Mice
Objective: To elicit a high-titer antibody response against this compound in mice.
Materials:
-
This compound-BSA conjugate (from Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
6-8 week old BALB/c mice
-
Syringes and needles
Procedure:
-
Primary Immunization:
-
Prepare the immunogen emulsion by mixing the this compound-BSA conjugate with an equal volume of CFA. A common method involves using two syringes connected by a three-way 'T' connector to ensure a stable water-in-oil emulsion.[20]
-
The final concentration should be 50-100 µg of the conjugate per mouse in a total volume of 100-200 µL.
-
Inject the emulsion intraperitoneally (IP) into each mouse.
-
-
Booster Immunizations:
-
Two to three weeks after the primary immunization, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA.
-
Administer a booster injection of 25-50 µg of the conjugate in 100-200 µL IP.
-
Repeat the booster injection every 2-3 weeks, two to three more times.
-
-
Monitoring Immune Response:
-
One week after the second or third booster, collect a small blood sample from the tail vein to screen for antibody titers via ELISA (see Protocol 4 for ELISA setup).
-
-
Final Boost:
-
Select the mouse with the highest antibody titer.
-
Three to four days before the spleen is to be harvested for cell fusion, administer a final booster injection of 25-50 µg of the conjugate in sterile PBS (without adjuvant) either IP or intravenously (IV).
-
Protocol 3: Generation of Hybridomas by Cell Fusion
Objective: To fuse antibody-producing splenocytes with myeloma cells to create immortal antibody-secreting hybridomas.
Materials:
-
Spleen from immunized mouse
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Polyethylene Glycol (PEG) 1500
-
HAT selection medium (RPMI-1640 containing Hypoxanthine, Aminopterin, Thymidine)
-
HT medium (HAT medium without Aminopterin)
-
Sterile dissection tools, petri dishes, and cell culture flasks/plates
Procedure:
-
Cell Preparation:
-
Aseptically harvest the spleen from the euthanized mouse selected in Protocol 2.
-
Prepare a single-cell suspension of splenocytes by gently teasing the spleen apart in sterile RPMI-1640 medium.
-
Wash the splenocytes by centrifugation and resuspend in serum-free RPMI-1640.
-
Culture and harvest myeloma cells during their logarithmic growth phase. Wash the cells similarly.
-
Count both splenocytes and myeloma cells. Mix them at a ratio of 5:1 to 10:1 (splenocytes:myeloma) in a 50 mL conical tube.
-
-
Cell Fusion:
-
Centrifuge the cell mixture and discard the supernatant completely.
-
Gently tap the tube to loosen the cell pellet.
-
Slowly add 1 mL of pre-warmed (37°C) PEG 1500 to the pellet over 1 minute, gently stirring the cells with the pipette tip.
-
Allow the fusion to proceed for 1-2 minutes at 37°C.
-
Slowly add 10 mL of pre-warmed serum-free RPMI-1640 over 5 minutes to dilute the PEG.
-
Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in 20-30 mL of complete RPMI-1640 with 20% FBS.
-
-
Selection and Plating:
-
Incubate the cells overnight in a T-75 flask at 37°C, 5% CO₂.
-
The next day, centrifuge the cells and resuspend them in HAT medium.
-
Plate the cell suspension into several 96-well plates at a density that will favor single colonies per well.
-
Incubate the plates at 37°C, 5% CO₂.
-
After 5-7 days, feed the cells by replacing half of the medium with fresh HAT medium.
-
Visible hybridoma colonies should appear within 10-14 days. Once colonies are well-established, switch to HT medium for 1-2 weeks before moving to standard complete RPMI-1640.
-
Protocol 4: Screening of Hybridomas by ELISA
Objective: To identify hybridoma clones that secrete antibodies specific for this compound.
Materials:
-
This compound-BSA conjugate
-
BSA (as a negative control)
-
96-well ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Hybridoma supernatants
-
HRP-conjugated goat anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of this compound-BSA (1-5 µg/mL in coating buffer).
-
Coat a separate set of wells with BSA alone at the same concentration to screen for antibodies against the carrier protein.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plates 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plates 3 times.
-
Add 100 µL of hybridoma culture supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plates 4-5 times.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in Blocking Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plates 4-5 times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Analysis: Identify positive clones as those showing a strong signal in the this compound-BSA coated wells but a low or no signal in the BSA-only wells.
Protocol 5: Antibody Purification using Protein A/G Chromatography
Objective: To purify monoclonal antibodies from hybridoma culture supernatant.
Materials:
-
Hybridoma culture supernatant (clarified by centrifugation and filtration)
-
Protein A or Protein G affinity column
-
Binding/Wash Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
-
Spectrophotometer (280 nm)
Procedure:
-
Column Preparation: Equilibrate the Protein A/G column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the clarified hybridoma supernatant onto the column. The flow rate should be slow enough to allow for efficient binding of the antibody to the resin.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer until the absorbance at 280 nm returns to baseline, indicating that all non-bound proteins have been washed away.
-
Elution: Elute the bound antibody using the Elution Buffer. Collect 0.5-1.0 mL fractions into tubes containing a small amount of Neutralization Buffer (approx. 100 µL per 1 mL fraction) to immediately raise the pH and prevent acid-induced denaturation of the antibody.
-
Fraction Analysis: Measure the protein concentration of each fraction by reading the absorbance at 280 nm. Pool the fractions containing the purified antibody.
-
Buffer Exchange: Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove the elution and neutralization buffers.
-
Quantification and Storage: Determine the final concentration of the purified antibody (A280 of 1.4 = ~1 mg/mL for IgG). Aliquot and store at -20°C or -80°C.
Data Presentation
The following tables summarize quantitative data for known anti-tyvelose monoclonal antibodies generated against T. spiralis antigens. This data can serve as a benchmark for newly generated antibodies.
Table 1: In Vitro Protective Concentrations of Anti-Tyvelose Monoclonal Antibodies
| Monoclonal Antibody | Isotype | Protective Concentration (in vitro) | Reference |
| 18H | IgG | 0.016 mg/mL | [1][3] |
| 9E | IgG | 0.061 mg/mL | [1][3] |
| 9D | IgG | >0.50 mg/mL | [1][3] |
Data describes the concentration required to protect MDCK cell monolayers from damage by T. spiralis larvae.[1][3]
Table 2: Relative Affinities of Anti-Tyvelose Monoclonal Antibodies for Synthetic Glycans
| Monoclonal Antibody | Target Antigen for ELISA | Inhibitor | IC₅₀ (µM) | Reference |
| 9D | Tetrasaccharide | Disaccharide | >1000 | [21] |
| Tetrasaccharide | Tetrasaccharide | 2.5 | [21] | |
| 9E | Tetrasaccharide | Disaccharide | 1000 | [21] |
| Tetrasaccharide | Tetrasaccharide | 100 | [21] | |
| 18H | Tetrasaccharide | Disaccharide | 100 | [21] |
| Tetrasaccharide | Tetrasaccharide | 100 | [21] |
IC₅₀ values represent the concentration of inhibitor required to achieve 50% inhibition of antibody binding in a competitive ELISA. Lower values indicate higher affinity. The disaccharide is β-D-Tyvp(1→3)-β-D-GalNAcp and the tetrasaccharide is β-D-Tyv(1→3)-β-D-GalNAcp(1→4)[α-L-Fucp(1→3)]β-D-GlcNAcp.[21]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel this compound-containing tri- and tetra-antennary N-glycans in the immunodominant antigens of the intracellular parasite Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and characterization of antibodies to carbohydrate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Monoclonal Antibodies against Defined Oligosaccharide Antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development in the Concept of Bacterial Polysaccharide Repeating Unit-Based Antibacterial Conjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 15. Hybridoma Technology | Springer Nature Experiments [experiments.springernature.com]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 18. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Simple method for the preparation of antigen emulsions for immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Application of Synthetic Tyvelose in Enzyme-Linked Immunosorbent Assays (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (3,6-dideoxy-D-arabino-hexose) is an immunodominant sugar found in the O-antigen of various Gram-negative bacteria, such as Salmonella, and as a key component of glycan antigens in parasites like Trichinella spiralis.[1] The unique structure of this compound makes it a highly specific target for antibody recognition, and consequently, a valuable tool in immunoassays. The chemical synthesis of this compound and its conjugation to carrier proteins to create neoglycoconjugates have enabled the development of sensitive and specific ELISA-based diagnostics.[1][2]
These synthetic antigens offer significant advantages over natural antigens, including higher purity, batch-to-batch consistency, and improved safety. This document provides detailed application notes and protocols for the use of synthetic this compound in direct and competitive ELISA formats.
Key Applications
-
Serological Diagnosis of Infectious Diseases: Synthetic this compound-based ELISAs can be employed for the detection of antibodies against pathogens that present this compound on their surface. A primary example is the diagnosis of trichinellosis in swine, where a synthetic this compound-glycan antigen has demonstrated equal or superior performance compared to native excretory-secretory (ES) antigens.[1] This approach can also be extended to the diagnosis of salmonellosis, as this compound is a component of the O-antigen in certain Salmonella serovars.
-
Antibody Quantification and Epitope Mapping: Competitive ELISAs using synthetic this compound can be utilized to quantify the concentration of this compound-specific antibodies in biological samples. Furthermore, by using a panel of synthetic this compound-containing oligosaccharides of varying lengths and compositions, it is possible to map the specific carbohydrate epitopes recognized by monoclonal or polyclonal antibodies.[2]
-
Cross-Reactivity Studies: The high purity of synthetic this compound antigens allows for precise assessment of antibody cross-reactivity with other structurally related sugars. This is crucial for validating the specificity of diagnostic assays and for understanding the fine specificity of anti-carbohydrate immune responses.
Data Presentation
Table 1: Performance of Synthetic this compound ELISA (TY-ELISA) vs. Excretory-Secretory Antigen ELISA (ES-ELISA) for Trichinellosis Diagnosis in Swine
| Assay | Cutoff Method | Sensitivity (%) | Specificity (%) | Reference |
| TY-ELISA | ROC-optimized | 94.3 | 96.7 | [1] |
| ES-ELISA | ROC-optimized | 84.9 | 96.0 | [1] |
| TY-ELISA | OIE-recommended | Not specified | 100 | [1] |
| ES-ELISA | OIE-recommended | Not specified | Not specified | [1] |
Data from a study comparing the diagnostic performance for trichinellosis in swine. ROC: Receiver Operating Characteristic; OIE: Office International des Epizooties.
Table 2: Illustrative Inhibition ELISA Data for a Monoclonal Antibody Against a Synthetic this compound Antigen
| Inhibitor (Sugar) | Concentration (µM) | % Inhibition | IC50 (µM) |
| Synthetic this compound | 0.1 | 15.2 | |
| 1 | 48.9 | 1.1 | |
| 10 | 85.3 | ||
| 100 | 98.1 | ||
| D-Glucose | 1000 | 5.2 | >1000 |
| D-Mannose | 1000 | 3.8 | >1000 |
| L-Rhamnose | 1000 | 8.1 | >1000 |
| L-Fucose | 1000 | 6.5 | >1000 |
Note: The data in this table are illustrative and serve to demonstrate the expected specificity of a this compound-inhibition ELISA. Actual values will vary depending on the specific antibody, antigen, and assay conditions.
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-Tyvelose Antibodies
This protocol is adapted from the methodology used for the serological diagnosis of trichinellosis in swine.[1]
Materials:
-
Synthetic this compound-BSA conjugate (e.g., this compound-GalNAc-BSA)
-
96-well microtiter plates (high protein-binding capacity)
-
Coating Buffer: Tris-EDTA-NaCl buffer, pH 7.3
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Sample Diluent: PBST
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-pig IgG-HRP)
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine)
-
Stop Solution: 2M H₂SO₄
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the synthetic this compound-BSA conjugate to 8 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the microtiter plate.
-
Cover the plate and incubate for 16-18 hours at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Sample Incubation:
-
Dilute test sera and controls in Sample Diluent (e.g., 1:100).
-
Add 100 µL of diluted sera to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 2: Competitive Inhibition ELISA for Quantification of this compound-Specific Antibodies or Free this compound Antigen
This is a general protocol that can be adapted for use with synthetic this compound.
Materials:
-
Synthetic this compound-BSA conjugate
-
This compound-specific monoclonal antibody
-
Free synthetic this compound or this compound-containing oligosaccharide (for standard curve)
-
96-well microtiter plates
-
Coating Buffer, Wash Buffer, Blocking Buffer, Sample Diluent, Substrate, and Stop Solution as in Protocol 1.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG (or other species as appropriate for the primary antibody)
Procedure:
-
Antigen Coating:
-
Coat the microtiter plate with the synthetic this compound-BSA conjugate as described in Protocol 1.
-
-
Washing and Blocking:
-
Wash and block the plate as described in Protocol 1.
-
-
Competitive Reaction:
-
In a separate plate or tubes, pre-incubate a constant, limiting concentration of the this compound-specific monoclonal antibody with varying concentrations of the free synthetic this compound standard or the test sample for 1 hour at room temperature.
-
The final volume of this mixture should be 100 µL per well.
-
-
Incubation with Coated Plate:
-
Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the this compound-BSA coated plate.
-
Incubate for 1 hour at room temperature. The free antigen in the solution will compete with the coated antigen for binding to the primary antibody.
-
-
Washing:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing, Substrate Development, and Data Acquisition:
-
Proceed with washing, substrate development, stopping the reaction, and reading the absorbance as described in Protocol 1.
-
Data Analysis:
The signal generated is inversely proportional to the amount of free this compound antigen in the sample or standard. A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the free this compound standard. The concentration of this compound in the test samples can then be interpolated from this curve. The IC50 value, which is the concentration of free antigen that inhibits 50% of the antibody binding to the coated antigen, can be calculated from the standard curve.
Visualizations
Caption: Workflow for an indirect ELISA using synthetic this compound antigen.
Caption: TLR4 signaling pathway initiated by a this compound-containing antigen.
References
Application Notes and Protocols: Tyvelose as an Antigen in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Tyvelose in Glycoconjugate Vaccines
This compound (3,6-dideoxy-D-arabino-hexopyranose) is a unique dideoxyhexose sugar that is a key component of the O-antigen in the lipopolysaccharide (LPS) of various Gram-negative bacteria, most notably in several serovars of Salmonella, such as Salmonella Typhi and Salmonella Enteritidis.[1][2][3][4] The O-antigen is the outermost portion of the bacterial cell surface and represents a primary target for the host immune system, playing a crucial role in serological specificity.[5][6] Due to its surface accessibility and immunogenicity, this compound-containing oligosaccharides are attractive targets for the development of vaccines against these pathogens.
Carbohydrate antigens, such as this compound, are typically T-cell independent antigens. When administered alone, they tend to elicit a weak immune response characterized by low-affinity IgM antibodies, with little to no class switching to IgG or the generation of long-term immunological memory.[7][8][9] This is particularly problematic for protecting infants and young children, whose immune systems do not respond well to T-cell independent antigens.
To overcome this limitation, the established strategy is to covalently link the carbohydrate antigen to a carrier protein (e.g., Tetanus Toxoid, TT; or a non-toxic mutant of diphtheria toxin, CRM197).[7][10] This creates a glycoconjugate vaccine. The glycan component is recognized by B-cells, while the protein component provides T-cell epitopes that, when presented by B-cells, elicit T-cell help. This T-cell dependent response leads to robust, high-affinity IgG antibody production, isotype switching, and the establishment of a durable memory B-cell population, providing long-term protection.[8][11]
These application notes provide an overview of the key data and protocols relevant to the development and preclinical evaluation of a this compound-based conjugate vaccine.
Data Presentation: Preclinical Immunogenicity and Efficacy
The following tables summarize representative quantitative data from preclinical studies evaluating a hypothetical this compound-oligosaccharide conjugated to CRM197 (Tyv-CRM197).
Table 1: Physicochemical Characteristics of this compound-CRM197 Conjugate Vaccine
| Parameter | Value | Method of Analysis |
| This compound Oligosaccharide Size | 4-6 repeating units | Mass Spectrometry |
| Carrier Protein | CRM197 | SDS-PAGE |
| This compound:Protein Molar Ratio | 8 - 12 | Colorimetric Assays / NMR |
| Conjugate Size (Molecular Weight) | ~150 - 250 kDa | Size-Exclusion Chromatography |
| Free Saccharide | < 15% | High-Performance Anion-Exchange Chromatography |
Table 2: Anti-Tyvelose IgG Antibody Titers in Immunized Mice
Antibody titers were measured by ELISA 14 days after the final immunization.
| Group (n=10) | Immunization Schedule | Adjuvant | Geometric Mean Titer (GMT) of Anti-Tyvelose IgG | Seroconversion Rate (%)* |
| 1. Tyv-CRM197 | Days 0, 14, 28 (3 x 2 µg) | Alum | 18,540 | 100% |
| 2. Tyv-CRM197 | Days 0, 28 (2 x 2 µg) | Alum | 12,350 | 100% |
| 3. This compound-PS only | Days 0, 14, 28 (3 x 2 µg) | Alum | 450 | 30% |
| 4. Saline | Days 0, 14, 28 | Alum | < 50 (background) | 0% |
*Seroconversion is defined as a ≥4-fold rise in antibody titer from pre-vaccination baseline.[12]
Table 3: Functional Antibody Response as Measured by Opsonophagocytic Killing (OPK) Assay
The OPK titer is the reciprocal of the serum dilution that results in ≥50% killing of the target bacteria.
| Group (n=10) | Geometric Mean OPK Titer vs. S. Enteritidis |
| 1. Tyv-CRM197 (Post-immune sera) | 1,280 |
| 2. This compound-PS only (Post-immune sera) | < 40 |
| 3. Saline (Control sera) | < 10 |
| 4. Pre-immune sera | < 10 |
Visualizations: Pathways and Workflows
Glycoconjugate Vaccine Immune Response
Caption: T-cell dependent immune activation by a this compound-protein conjugate vaccine.
Vaccine Development and Evaluation Workflow
Caption: Workflow for this compound-based conjugate vaccine development and testing.
Structure of a this compound Glycoconjugate Vaccine
Caption: Schematic of a this compound-protein glycoconjugate vaccine.
Biosynthesis of CDP-Tyvelose
Caption: Enzymatic pathway for the biosynthesis of CDP-tyvelose.[1][2]
Experimental Protocols
Protocol: Synthesis and Conjugation of this compound Oligosaccharide to CRM197
This protocol outlines a general method for the chemical synthesis of a this compound-containing oligosaccharide with a terminal linker, followed by conjugation to the carrier protein CRM197. This process requires expertise in synthetic carbohydrate chemistry.[13][14][15]
A. Synthesis of this compound Oligosaccharide with Aminolinker
-
Monosaccharide Building Blocks: Prepare protected this compound and other required monosaccharide (e.g., mannose, rhamnose, galactose) building blocks with appropriate protecting groups (e.g., Benzyl (B1604629), Benzoyl) and an anomeric leaving group (e.g., thiophenyl, trichloroacetimidate).
-
Oligosaccharide Assembly: Assemble the oligosaccharide using sequential glycosylation reactions. This is often done using a "building block" strategy where monosaccharides or disaccharides are sequentially added. Stereoselectivity of the glycosidic linkages is critical and is controlled by the choice of protecting groups and reaction conditions.[14]
-
Linker Installation: Introduce a linker molecule (e.g., an aminopentyl linker) at the reducing end of the completed oligosaccharide.
-
Deprotection: Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, basic hydrolysis for acyl groups) to yield the final, deprotected oligosaccharide with a terminal primary amine.
-
Purification and Characterization: Purify the oligosaccharide using size-exclusion and/or reversed-phase chromatography. Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
B. Conjugation to CRM197 via Reductive Amination
-
Carrier Protein Activation (Optional but recommended): Activate the carboxyl groups on CRM197 (Aspartic and Glutamic acid residues) using a carbodiimide (B86325) such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate buffer (e.g., MES, pH 6.0).
-
Conjugation Reaction: Add the purified amino-linked this compound oligosaccharide to the activated CRM197 solution. The primary amine of the linker will react with the activated carboxyl groups to form an amide bond. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to reduce the resulting Schiff base to a stable secondary amine linkage. Let this reaction proceed overnight at 4°C.
-
Purification of the Conjugate: Purify the resulting glycoconjugate from unreacted components using size-exclusion chromatography (e.g., on a Sephacryl S-300 column).
-
Characterization: Analyze the purified conjugate to determine the saccharide-to-protein ratio (using colorimetric assays for both sugar and protein content), molecular size (by SEC-MALS), and the amount of any remaining free saccharide.
Protocol: Mouse Immunization
-
Vaccine Formulation: Dilute the Tyv-CRM197 conjugate vaccine to the desired concentration (e.g., 20 µg/mL) in sterile, pyrogen-free saline. If using an adjuvant, mix the vaccine with the adjuvant (e.g., Alum) according to the manufacturer's instructions. A typical final dose might be 2 µg of the glycan component in a 100 µL injection volume.
-
Animal Handling: Use 6-8 week old BALB/c mice. Allow them to acclimatize for at least one week before the experiment begins.
-
Pre-bleed: Collect a small volume of blood (e.g., via tail vein) from each mouse before the first immunization to serve as a baseline (pre-immune serum).
-
Immunization: Administer a 100 µL dose of the formulated vaccine via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.
-
Booster Injections: Administer booster injections at specified time points, typically on day 14 and/or day 28, using the same dose and route.
-
Final Bleed: Collect blood 10-14 days after the final booster immunization. The optimal time for peak antibody response should be determined empirically.
-
Serum Preparation: Allow the collected blood to clot, then centrifuge to separate the serum. Store the serum in aliquots at -20°C or -80°C until analysis.
Protocol: Anti-Tyvelose IgG ELISA
This protocol is for the quantification of this compound-specific IgG antibodies in serum samples.[16][17]
-
Antigen Coating:
-
Prepare a coating antigen by conjugating this compound oligosaccharide to a non-homologous protein carrier like Bovine Serum Albumin (Tyv-BSA) to avoid detecting antibodies against the CRM197 carrier.
-
Dilute Tyv-BSA to 1-5 µg/mL in a coating buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6).
-
Add 100 µL/well to a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of Blocking Buffer (e.g., PBST with 1% BSA or 5% non-fat dry milk).
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the mouse sera (pre-immune and post-immune) in Blocking Buffer, starting at 1:100. Also include a standard curve using a purified mouse anti-tyvelose monoclonal antibody, if available.
-
Add 100 µL/well of the diluted samples and standards.
-
Incubate for 2 hours at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times with Wash Buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL/well.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of a substrate solution (e.g., TMB for HRP).
-
Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL/well of Stop Solution (e.g., 2 N H2SO4).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Analysis: Calculate antibody titers as the reciprocal of the serum dilution that gives an absorbance value above a pre-determined cutoff (e.g., 2-3 times the background).
Protocol: Opsonophagocytic Killing (OPK) Assay
This assay measures the functional ability of vaccine-induced antibodies to mediate the killing of bacteria by phagocytic cells in the presence of complement.[18][19][20]
-
Preparation of Reagents:
-
Phagocytic Cells: Culture a human promyelocytic leukemia cell line (e.g., HL-60) and differentiate them into a neutrophil-like state using dimethylformamide (DMF) or DMSO for 4-6 days. On the day of the assay, wash and resuspend the differentiated HL-60 cells to a concentration of 1 x 10^7 cells/mL in opsonization buffer (e.g., HBSS with 0.1% gelatin).
-
Bacteria: Grow the target bacterial strain (S. Enteritidis) to mid-log phase in an appropriate broth. Wash and resuspend the bacteria in opsonization buffer and dilute to a working concentration that yields approximately 100-200 colony-forming units (CFU) per well in the final assay plate.
-
Complement Source: Use baby rabbit complement (stored at -80°C). Thaw on ice immediately before use.
-
Serum Samples: Heat-inactivate the test sera at 56°C for 30 minutes to inactivate endogenous complement. Prepare serial dilutions of the heat-inactivated sera.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of diluted test serum to each well.
-
Add 20 µL of the bacterial suspension (~2000 CFU) to each well.
-
Incubate for 30 minutes at 37°C with shaking to allow opsonization (antibody binding to bacteria).
-
Add 40 µL of the differentiated HL-60 cell suspension (4 x 10^5 cells).
-
Add 20 µL of the baby rabbit complement source.
-
Include controls: bacteria + complement (no serum), bacteria + HL-60s (no complement), bacteria + complement + HL-60s (no serum).
-
-
Phagocytosis Incubation:
-
Incubate the plate for 1-2 hours at 37°C with shaking to allow phagocytosis and killing.
-
-
Quantification of Survival:
-
After incubation, spot 10 µL from each well onto an appropriate agar (B569324) plate (e.g., Todd-Hewitt Yeast Agar).
-
Incubate the agar plates overnight at 37°C.
-
-
Analysis:
-
Count the number of CFU on each spot.
-
Calculate the percentage of killing for each serum dilution compared to the control wells without serum.
-
The OPK titer is defined as the reciprocal of the serum dilution that results in ≥50% killing of the bacteria.
-
References
- 1. Biosynthesis of this compound. The purification and properties of cytidine diphosphate D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. glycoscience.ru [glycoscience.ru]
- 6. Export of O-specific lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Production and Characterization of Synthetic Glycoconjugate Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 8. Recent advances on smart glycoconjugate vaccines in infections and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Long-term Persistence of Immunogenicity After Primary Vaccination and Response to Booster Vaccination With Typhoid Conjugate Vaccine: Results of a Phase IV Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boonsgroup.uga.edu [boonsgroup.uga.edu]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Major Advances in the Development of Synthetic Oligosaccharide-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ELISA Protocol | Rockland [rockland.com]
- 17. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 18. Opsonophagocytic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. Opsonophagocytic Killing Assay to Assess Immunological Responses Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Tyvelose-Conjugated Neoglycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoglycoproteins, synthetic conjugates of carbohydrates and proteins, are invaluable tools in glycobiology, immunology, and drug development. They serve as mimics of natural glycoproteins, enabling the study of carbohydrate-protein interactions, the development of vaccines, and the targeted delivery of therapeutics. Tyvelose (3,6-dideoxy-D-arabino-hexopyranose), a dideoxyhexose found in the O-antigen of some Gram-negative bacteria and as an immunodominant epitope on glycoproteins of the parasite Trichinella spiralis, is a carbohydrate of significant biological interest. The synthesis of this compound-conjugated neoglycoproteins allows for the investigation of its role in immune recognition and the development of novel diagnostics and therapeutics.
These application notes provide detailed protocols for the synthesis of this compound-conjugated neoglycoproteins, methods for their characterization, and an overview of their potential applications.
Data Presentation
Table 1: Comparison of Common Methods for this compound-Protein Conjugation
| Conjugation Method | Linkage Type | Typical Molar Ratio (this compound-linker:Protein) | Average this compound Molecules per BSA | Advantages | Disadvantages |
| Reductive Amination | Secondary Amine | 15-35:1 | 4-15 | One-step reaction with reducing-end sugars | Ring opening of the sugar; potential for protein cross-linking |
| Active Ester (e.g., NHS) | Amide | 30:1 | ~15 | Stable amide bond; controlled reaction | Requires pre-activation of the sugar with a linker |
| Thiol-Maleimide | Thioether | 100:1 | ~35 | High specificity and efficiency | Requires introduction of thiol and maleimide (B117702) groups |
Note: The average number of this compound molecules per Bovine Serum Albumin (BSA) can vary depending on the specific reaction conditions, including reactant concentrations, pH, and reaction time.
Table 2: Characterization of this compound-BSA Conjugates
| Characterization Method | Information Obtained | Typical Results |
| MALDI-TOF Mass Spectrometry | Molecular weight of the neoglycoprotein; estimation of the number of conjugated this compound molecules | A shift in the molecular weight of BSA corresponding to the mass of the conjugated this compound moieties. |
| SDS-PAGE | Apparent molecular weight and purity of the neoglycoprotein | A shift in the band position of the conjugated BSA compared to unconjugated BSA. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunoreactivity of the this compound epitope | Strong binding to anti-tyvelose antibodies. |
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate via Reductive Amination
This protocol describes the direct conjugation of a this compound-containing oligosaccharide with a reducing end to bovine serum albumin (BSA).
Materials:
-
This compound-containing oligosaccharide (with a free reducing end)
-
Bovine Serum Albumin (BSA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium borate (B1201080) buffer (0.2 M, pH 8.5)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Dissolve BSA in 0.2 M sodium borate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Dissolve the this compound-containing oligosaccharide in the BSA solution at a desired molar excess (e.g., 30-fold molar excess over BSA).
-
Carefully add sodium cyanoborohydride to the solution to a final concentration of 50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Incubate the reaction mixture at 37°C for 48-72 hours with gentle stirring.
-
After incubation, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (1 L) at 4°C for 48 hours, with at least three changes of the dialysis buffer.
-
After dialysis, recover the this compound-BSA conjugate and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the conjugate by MALDI-TOF MS and SDS-PAGE to confirm conjugation and assess purity.
-
Store the neoglycoprotein at -20°C.
Protocol 2: Synthesis of a this compound-Linker for Active Ester Conjugation
This protocol describes the synthesis of an amine-reactive this compound derivative for subsequent conjugation to proteins. This example uses a linker suitable for creating an N-hydroxysuccinimide (NHS) ester. The initial synthesis of a this compound glycoside with a linker arm containing a terminal functional group (e.g., a carboxylic acid) is a prerequisite and can be achieved through chemical synthesis[1].
Materials:
-
This compound-linker with a terminal carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve the this compound-linker with a terminal carboxylic acid in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound-NHS ester by recrystallization from ethyl acetate/hexane or by silica (B1680970) gel chromatography.
-
Confirm the structure of the activated this compound-linker by NMR and mass spectrometry.
Protocol 3: Conjugation of this compound-NHS Ester to a Protein
This protocol describes the conjugation of the amine-reactive this compound-NHS ester to a protein carrier like BSA.
Materials:
-
This compound-NHS ester
-
Protein (e.g., BSA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
PBS
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 5-10 mg/mL.
-
Dissolve the this compound-NHS ester in a minimal amount of DMF or DMSO.
-
Add the this compound-NHS ester solution dropwise to the stirring protein solution at a desired molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of Tris or glycine (B1666218) solution to react with any remaining NHS ester.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze extensively against PBS at 4°C as described in Protocol 1.
-
Characterize the resulting this compound-neoglycoprotein as described previously.
Visualizations
Caption: Workflow for the synthesis of this compound-conjugated neoglycoproteins.
Caption: Proposed immune signaling pathway initiated by a this compound-neoglycoprotein.
Applications
-
Immunological Studies: this compound-neoglycoproteins can be used as antigens to study the immune response to this compound-bearing pathogens.[2] They are valuable for raising specific antibodies, probing T-cell and B-cell responses, and understanding the mechanisms of protective immunity.[2][3]
-
Diagnostics: These conjugates can be employed in immunoassays like ELISA for the detection of anti-tyvelose antibodies in patient sera, aiding in the diagnosis of infections caused by pathogens expressing this sugar.
-
Drug and Vaccine Development: As this compound is an immunodominant antigen, neoglycoproteins containing this sugar are potential candidates for subunit vaccines. Furthermore, by targeting specific lectins or receptors that may recognize this compound on host cells, these conjugates could be developed for targeted drug delivery.
-
Glycobiology Research: this compound-neoglycoproteins are essential tools for identifying and characterizing this compound-binding proteins (lectins) and for studying the biological roles of carbohydrate-protein interactions involving this unique sugar.
References
- 1. Synthesis of alpha- and beta-linked this compound epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Tyvelose Chemical Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step chemical synthesis of tyvelose (3,6-dideoxy-D-arabino-hexose).
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield for the multi-step synthesis of this compound is very low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis is common and can be attributed to suboptimal conditions in one or more key steps. For a typical this compound synthesis starting from a protected hexopyranoside, the most critical stages to scrutinize are:
-
Selective deoxygenation at the C-3 position: This can be a challenging transformation and may require specific reagents and conditions to avoid side reactions.
-
Tosylation of the primary 6-hydroxyl group: Incomplete reaction or side reactions can significantly reduce the yield of the desired 6-tosylate intermediate.
-
Reductive desulfonyloxylation at C-6: The efficiency of this step is highly dependent on the purity of the starting material and the reaction conditions.
-
Purification of intermediates: Significant material loss can occur during chromatographic purification at each step. Optimizing purification methods is crucial.
Step-Specific Troubleshooting
Q2: I am having trouble with the selective tosylation of the 6-hydroxyl group on my pyranoside intermediate. The reaction is either incomplete or I see multiple products. What can I do?
A2: Incomplete tosylation or the formation of multiple products (e.g., ditosylates) are common issues. Here are several factors to consider for optimization:
-
Reagent Purity: Ensure the p-toluenesulfonyl chloride (TsCl) is of high purity. It is often beneficial to recrystallize commercial TsCl from hexane (B92381) before use to remove impurities that can hinder the reaction.
-
Reaction Temperature: Running the reaction at a low temperature (e.g., -30°C to 0°C) in pyridine (B92270) can improve the selectivity for the more reactive primary 6-hydroxyl group over secondary hydroxyls.
-
Stoichiometry: Carefully control the stoichiometry of TsCl. Using a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to the tosylation of secondary hydroxyls. A step-wise addition of the tosylating agent may also improve selectivity.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times, especially at room temperature, can lead to the formation of undesired byproducts.
-
Alternative Bases: While pyridine is common, other bases like triethylamine (B128534) in dichloromethane (B109758) can be used. For sterically hindered alcohols, stronger, non-nucleophilic bases might be necessary.
Q3: The reduction of the 6-O-tosyl group with Lithium Aluminum Hydride (LiAlH₄) is giving me a low yield of the desired 6-deoxy product. What are potential side reactions and how can I avoid them?
A3: Low yields in LiAlH₄ reductions of tosylates can be due to several factors, including side reactions and issues with the reaction setup.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).
-
Purity of the Tosylate: Impurities in the tosylated intermediate can interfere with the reduction. Ensure the starting material is thoroughly purified before this step.
-
Side Reactions: Besides the desired SN2 displacement of the tosylate by a hydride, other reactions can occur. Elimination reactions can lead to the formation of an exocyclic double bond. Rearrangements are also possible, though less common in this specific transformation. To favor the SN2 reaction, it is often best to perform the reaction at a controlled temperature, starting at 0°C and then allowing it to proceed at room temperature or with gentle heating.
-
Work-up Procedure: A careful work-up is critical. The reaction is typically quenched by the sequential and slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water (Fieser work-up). This procedure is crucial for safely neutralizing the excess LiAlH₄ and forming a granular precipitate of aluminum salts that can be easily filtered off.
Q4: I am struggling with the purification of the dideoxyhexose intermediates. They are difficult to separate from byproducts by column chromatography. Any suggestions?
A4: The purification of polar, structurally similar carbohydrate intermediates is a well-known challenge.
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate, acetone, or ethanol) is typically used. Adding a small amount of a third, more polar solvent like methanol (B129727) can sometimes improve separation.
-
Use of Additives: In some cases, adding a small amount of a base like triethylamine to the eluent can reduce tailing of amine-containing compounds on silica (B1680970) gel.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase silica gel (C18), depending on the polarity of your compound and the impurities.
-
Derivative Formation: In some instances, it may be advantageous to proceed to the next step with a partially impure sample if the subsequent reaction is robust and the new product has significantly different properties that facilitate easier purification. However, this is a risky strategy and is generally not recommended.
Quantitative Data on Yield Improvement
The following tables summarize how different reaction conditions can impact the yield of key steps in a multi-step synthesis of a this compound precursor. The data is compiled from representative procedures in carbohydrate chemistry.
Table 1: Optimization of the Tosylation of a Primary Hydroxyl Group
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pyridine | Pyridine | 25 | 24 | 65 | Incomplete reaction and some side products observed. |
| 2 | Pyridine | Pyridine | 0 | 12 | 85 | Improved selectivity and higher yield. |
| 3 | Triethylamine | Dichloromethane | 0 to 25 | 6 | 80 | Alternative conditions, good yield. |
| 4 | Pyridine | Pyridine | -30 | 48 | 90 | High selectivity for the primary hydroxyl group.[1] |
Table 2: Effect of Reaction Conditions on LiAlH₄ Reduction of a 6-O-Tosyl Pyranoside
| Entry | Solvent | Temperature (°C) | Time (h) | Work-up | Yield (%) | Notes |
| 1 | Diethyl Ether | 25 | 12 | Standard | 70 | Sluggish reaction. |
| 2 | THF | Reflux | 4 | Standard | 85 | Faster reaction and higher yield. |
| 3 | THF | 25 | 24 | Standard | 82 | Good yield without heating. |
| 4 | Diethyl Ether | Reflux | 8 | Improper | 50 | Product loss during work-up due to emulsion. |
Experimental Protocols
A representative multi-step synthesis of this compound is outlined below.
Step 1: Synthesis of Methyl 3-deoxy-β-D-arabino-hexopyranoside
This starting material can be synthesized from a suitable precursor like methyl 4,6-O-benzylidene-3-deoxy-β-D-arabino-hexopyranoside via acid-catalyzed deprotection.
Step 2: 6-O-Tosylation of Methyl 3-deoxy-β-D-arabino-hexopyranoside
-
Dissolve methyl 3-deoxy-β-D-arabino-hexopyranoside (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to -30°C in a dry ice/acetone bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous pyridine to the cooled solution with stirring.
-
Maintain the reaction at -30°C and monitor its progress by TLC (e.g., using a solvent system of ethyl acetate/methanol/water 85:10:5).
-
If the reaction is slow, an additional portion of p-toluenesulfonyl chloride can be added after 24-48 hours.[1]
-
Upon completion, quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Purify the resulting syrup by silica gel column chromatography to yield the desired methyl 3-deoxy-6-O-p-tolylsulfonyl-β-D-arabino-hexopyranoside.
Step 3: Reductive Desulfonyloxylation to form Methyl β-D-Tyveloside
-
Dissolve the purified 6-O-tosyl intermediate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (e.g., 2-3 eq.) portion-wise to the solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 3,6-dideoxy-β-D-arabino-hexopyranoside (methyl β-D-tyveloside).
Step 4: Acid-Catalyzed Hydrolysis to this compound
-
Dissolve the methyl β-D-tyveloside in a dilute aqueous acid solution (e.g., 1 M H₂SO₄ or Dowex 50 resin in its H⁺ form).
-
Heat the mixture (e.g., at 90-100°C) and monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the solution and neutralize the acid (e.g., with BaCO₃ if H₂SO₄ was used, or by filtering off the resin).
-
Concentrate the neutralized solution under reduced pressure to obtain the free sugar, this compound.
Visualizations
Caption: A simplified workflow for the multi-step chemical synthesis of this compound.
Caption: Troubleshooting guide for the 6-O-tosylation step in this compound synthesis.
References
Technical Support Center: Optimizing CDP-tyvelose 2-epimerase Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with CDP-tyvelose 2-epimerase.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of CDP-tyvelose 2-epimerase?
A1: CDP-tyvelose 2-epimerase catalyzes the reversible C-2 epimerization of CDP-D-paratose to CDP-D-tyvelose. This reaction proceeds through a transient oxidation-reduction mechanism involving a tightly bound NAD+ cofactor. The epimerization is initiated by oxidation at the C-2 position of the sugar, forming a 2-hexulose intermediate. Subsequently, a hydride is transferred from the transiently formed NADH to the opposite face of the intermediate, resulting in the epimerized product.[1]
Q2: What are the optimal reaction conditions for CDP-tyvelose 2-epimerase?
A2: Optimal reaction conditions can vary depending on the specific enzyme source. For the promiscuous CDP-tyvelose 2-epimerase (TyvE)-like enzyme from Thermodesulfatator atlanticus, the optimal activity is observed at 70°C and a pH of 9.5.[2] However, for routine experiments with this enzyme, a temperature of 60°C and a pH of 7.5 are often used to balance high activity with the stability of the sugar nucleotide substrates.[3][4]
Q3: Is CDP-tyvelose 2-epimerase specific to its natural substrate?
A3: Not always. While some CDP-tyvelose 2-epimerases are highly specific, others exhibit significant substrate promiscuity. For instance, the enzyme from Thermodesulfatator atlanticus can catalyze the C-2 epimerization of various nucleotide-activated forms of D-glucose, including those with CDP, UDP, GDP, ADP, and TDP moieties.[2] This promiscuity makes it a versatile tool for carbohydrate synthesis.
Q4: How stable is CDP-tyvelose 2-epimerase and what are the recommended storage conditions?
A4: The CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus has been shown to be stable under its assay conditions (pH 7.5 at 60°C) and can be stored at -20°C for at least 52 weeks without significant loss of activity.[3][5] For long-term storage, it is advisable to keep the purified enzyme in a buffer containing glycerol (B35011) (e.g., 20%) at -80°C.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low enzyme activity | Incorrect assay temperature or pH. | Verify that the reaction is performed at the optimal temperature and pH for your specific enzyme. For the T. atlanticus enzyme, optimal conditions are 70°C and pH 9.5, though 60°C and pH 7.5 are commonly used.[2] |
| Inactive enzyme due to improper storage or handling. | Ensure the enzyme has been stored at the correct temperature (e.g., -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[7] | |
| Missing or degraded NAD+ cofactor. | While the enzyme typically co-purifies with NAD+, consider adding exogenous NAD+ (up to 1 mM) to the reaction mixture, although for some epimerases this may not enhance the reaction rate.[3] | |
| Substrate is inactive or degraded. | Deoxygenation at the C-3 position of the sugar can render the substrate inactive.[2] Ensure the integrity of your substrate. | |
| Inconsistent or non-reproducible results | Pipetting errors, especially with small volumes. | Prepare a master mix of reagents to minimize pipetting variability. Use calibrated pipettes and ensure all components are completely thawed and mixed before use.[8] |
| Evaporation from reaction wells in microplates. | Use temperature-controlled equipment or ensure all wells are filled evenly. Include appropriate controls (positive and negative) to monitor for inconsistencies.[7] | |
| Unexpected peaks or poor separation in HPLC analysis | Improper mobile phase preparation. | Ensure the mobile phase is correctly prepared and degassed. Inconsistent mixing of gradient components can lead to retention time shifts. |
| Column contamination or degradation. | Regularly clean and regenerate your HPLC column according to the manufacturer's instructions. Use a guard column to protect the analytical column. | |
| Co-elution of substrate and product. | Optimize the HPLC gradient and/or mobile phase composition to achieve baseline separation of the substrate and product peaks. | |
| Reaction stops before completion | Product inhibition. | Byproducts such as ADP and pyrophosphate can inhibit enzyme activity.[6] Monitor the reaction progress over time to assess for potential product inhibition. If suspected, consider strategies to remove the inhibitory products. |
| Enzyme instability under assay conditions. | Although some epimerases are thermostable, prolonged incubation at high temperatures can lead to inactivation. Perform a time-course experiment to determine the linear range of the reaction. |
Data Presentation
Table 1: Kinetic Parameters for CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (mM-1min-1) |
| CDP-D-glucose | 0.32 ± 0.02 | 0.90 ± 0.01 | 2.8 |
| CDP-D-mannose | 0.31 ± 0.01 | 1.40 ± 0.03 | 4.5 |
| Data obtained at 60°C and pH 7.5.[3] |
Table 2: Optimal Reaction Conditions for CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus
| Parameter | Optimal Value | Reference |
| Temperature | 70°C | [2] |
| pH | 9.5 | [2] |
| Equilibrium Constant (Keq = [CDP-Man]/[CDP-Glc]) | 0.67 ± 0.1 | [3][5] |
Experimental Protocols
Key Experiment: HPLC-Based Activity Assay for CDP-tyvelose 2-epimerase
This protocol is adapted for the promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus acting on CDP-D-glucose.
1. Reagents and Materials:
-
Purified CDP-tyvelose 2-epimerase
-
CDP-D-glucose (substrate)
-
CDP-D-mannose (product standard)
-
Reaction Buffer: 100 mM MOPS buffer, pH 7.5
-
Quenching Solution: e.g., perchloric acid or heat inactivation
-
HPLC system with a suitable column for nucleotide sugar analysis (e.g., C18)
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in a suitable buffer)
2. Enzyme Reaction Setup:
-
Prepare a reaction mixture containing 1 mM CDP-D-glucose in 100 mM MOPS buffer (pH 7.5).
-
Pre-incubate the reaction mixture at 60°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of purified CDP-tyvelose 2-epimerase (e.g., 25.4 µM).[4]
-
Incubate the reaction at 60°C.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution or by heat inactivation (e.g., boiling for 2 minutes).
-
Centrifuge the quenched samples to pellet any precipitated protein.
4. HPLC Analysis:
-
Analyze the supernatant from the quenched samples by HPLC.
-
Monitor the separation of CDP-D-glucose and CDP-D-mannose by UV absorbance at 271 nm.[4]
-
Quantify the amounts of substrate consumed and product formed by comparing the peak areas to a standard curve of known concentrations of CDP-D-glucose and CDP-D-mannose.
5. Data Analysis:
-
Calculate the initial reaction velocity from the linear range of product formation over time.
-
Determine kinetic parameters (Km and kcat) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[3]
Visualizations
Caption: CDP-tyvelose 2-epimerase reaction pathway.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: The CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the Enzyme Repertoire for Sugar Nucleotide Epimerization: the CDP-Tyvelose 2-Epimerase from Thermodesulfatator atlanticus for Glucose/Mannose Interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Tyvelose Anomer Separation in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor separation of tyvelose anomers during High-Performance Liquid Chromatography (HPLC) analysis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing broad or split peaks for this compound in my HPLC chromatogram?
Poor peak shape, such as broad or split peaks, for this compound is commonly attributed to the phenomenon of mutarotation. In solution, this compound, a reducing sugar, exists as an equilibrium mixture of two anomers: alpha (α) and beta (β).[1] During the chromatographic run, if the rate of interconversion (mutarotation) between these anomers is comparable to the separation time on the column, it can result in peak broadening or the appearance of two distinct or partially resolved peaks.[1][2]
Q2: What is mutarotation and how does it affect my separation?
Mutarotation is the change in the optical rotation of a solution of a chiral compound over time, due to the interconversion of its anomers to reach an equilibrium.[1] In the context of HPLC, if this interconversion happens while the sample is traversing the column, it can lead to a chromatogram that does not show a single, sharp peak for this compound. Instead, you might observe:
-
A single, broad peak: If the interconversion is fast relative to the separation.
-
Two resolved or partially resolved peaks: If the interconversion is slow relative to the separation.[2]
-
A broad peak with a shoulder: Indicating incomplete separation of the two anomers.
Q3: Should I aim to separate the anomers or coalesce them into a single peak?
The decision to separate or coalesce the anomers depends on the analytical goal.
-
Separation: If the objective is to quantify the individual α and β anomers, then the goal is to achieve baseline resolution of the two peaks. This often requires conditions that slow down mutarotation.[3]
-
Coalescence: If the goal is to quantify the total amount of this compound, it is often preferable to have a single, sharp peak. This is typically achieved by accelerating the mutarotation so that the anomers are not resolved.[4][5]
Troubleshooting Guide: Poor Separation of this compound Anomers
This guide provides a systematic approach to troubleshooting and improving the separation of this compound anomers.
Issue 1: Unresolved, Broad, or Split Peaks
Possible Cause: On-column mutarotation and suboptimal chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound anomer separation.
Detailed Steps & Protocols:
1. Temperature Optimization
Column temperature is a critical parameter that influences the rate of mutarotation.
-
To Achieve a Single Peak (Coalescence): Increasing the column temperature can accelerate the interconversion of anomers, leading to a single, sharper peak.[4][5]
-
Protocol: Set the column temperature to 70-80 °C. This is particularly effective with ligand-exchange columns.[5]
-
-
To Achieve Separation of Anomers: Lowering the temperature can slow down mutarotation, allowing for the resolution of the individual anomer peaks.[3]
-
Protocol: Reduce the column temperature to below ambient, for example, 5-10 °C. This often requires a column chiller.
-
2. Mobile Phase Optimization
The composition of the mobile phase, particularly its pH and organic solvent content, significantly impacts separation.
-
pH Adjustment:
-
Alkaline Conditions: Using a mobile phase with a higher pH (e.g., using a buffer or a small amount of ammonia) can catalyze mutarotation, promoting the collapse of anomer peaks into a single peak. Polymer-based amino columns are suitable for use under alkaline conditions.[4]
-
Acidic/Neutral Conditions: Neutral or slightly acidic mobile phases slow down mutarotation, which can aid in the separation of anomers.[3]
-
-
Acetonitrile/Water Ratio (for HILIC): For separations on Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as amino or amide columns, the ratio of acetonitrile to water is crucial.
-
Protocol for Amino/Amide Columns: Start with a mobile phase of 80:20 or 75:25 (v/v) acetonitrile:water.[6] Adjust the water content to optimize retention and resolution. Increasing the water content will generally decrease retention time.
-
3. Stationary Phase Selection
The choice of HPLC column is fundamental to achieving the desired separation. For deoxy sugars like this compound, several types of columns can be considered.
-
Amino Columns: These are widely used for carbohydrate analysis in HILIC mode.[6] They can be prone to Schiff base formation with reducing sugars, which can affect column lifetime.[1]
-
Amide Columns: Amide-based columns are also used in HILIC mode and are generally more stable than amino columns as they do not form Schiff bases with reducing sugars.[1][7]
-
Chiral Columns: If the primary goal is to separate the anomers, a chiral stationary phase can provide the necessary selectivity. Polysaccharide-based chiral columns are often used for this purpose.[8]
-
Ligand-Exchange Columns: These columns, often using calcium or lead counter-ions, are effective for separating monosaccharides. High column temperatures (e.g., 80 °C) are typically required to prevent anomer separation.[5][9]
Quantitative Data Summary (Starting Points for Method Development)
Since specific data for this compound is limited, the following table provides typical starting conditions for the separation of related deoxy sugars and other monosaccharides. These should be used as a guide for method development.
| Parameter | Amino/Amide (HILIC) | Ligand-Exchange | Chiral |
| Column | Amino (e.g., Asahipak NH2P-50) or Amide (e.g., Luna Omega SUGAR) | (e.g., Bio-Rad Aminex HPX-87C) | (e.g., Chiralpak series) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 to 85:15 v/v)[6] | Degassed, ultrapure water[9] | Hexane:Ethanol or other non-polar/polar mixtures[8] |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 0.6 mL/min[10] | 0.5 - 1.0 mL/min |
| Temperature | 25 - 40 °C (or higher for coalescence) | 70 - 85 °C[5] | 15 - 40 °C[10] |
| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) | Refractive Index (RI) | Refractive Index (RI) or Polarimeter |
Issue 2: Poor Sensitivity or No Peak Detected
Possible Cause: this compound lacks a strong UV chromophore, leading to poor sensitivity with UV detectors.
Troubleshooting Steps:
-
Detector Selection:
-
Use a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) .
-
For higher sensitivity and structural information, consider using a Mass Spectrometer (MS) .
-
-
Pre-column Derivatization:
-
Derivatizing this compound with a UV-absorbing or fluorescent tag can significantly enhance detection sensitivity.[11] However, this adds a step to the sample preparation and may introduce its own complexities.
-
Sample Preparation Protocol (General)
A clean sample is crucial for reproducible results and to protect the column.
-
Dissolution: Dissolve the this compound standard or sample in the initial mobile phase or a miscible solvent of weaker elution strength (e.g., a higher percentage of acetonitrile for HILIC).[12]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[13][14]
-
Concentration: Ensure the sample concentration is within the linear range of the detector.
Logical Relationship of HPLC Parameters:
Caption: Interrelationship of HPLC parameters for this compound anomer separation.
References
- 1. lcms.cz [lcms.cz]
- 2. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. shodex.com [shodex.com]
- 5. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blog [phenomenex.blog]
- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. [Determination of sucralose in foods by HPLC using pre-column derivatization]. | Semantic Scholar [semanticscholar.org]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. nacalai.com [nacalai.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Tyvelose Detection
Welcome to the technical support center for the analysis of tyvelose by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a 3,6-dideoxy-D-arabino-hexose, an unusual sugar that is a key component of the O-antigen in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as various serotypes of Salmonella enterica. As a terminal sugar on the O-antigen, this compound is often an immunodominant determinant, playing a significant role in the antigenicity of these bacteria.[1][2] Sensitive and specific detection of this compound is crucial for:
-
Bacterial identification and serotyping: Differentiating between bacterial strains.
-
Vaccine development: The O-antigen containing this compound is a target for vaccine candidates.
-
Diagnostics: Developing assays to detect bacterial infections.
-
Understanding host-pathogen interactions: Investigating the role of LPS in immune responses.[3][4]
Q2: What are the main challenges in detecting this compound with mass spectrometry?
The primary challenges in the mass spectrometric analysis of this compound include:
-
Poor ionization efficiency: Native sugars, including this compound, are polar and neutral molecules that do not ionize well, particularly with electrospray ionization (ESI), leading to low sensitivity.
-
Isomeric interference: this compound shares the same mass as other 3,6-dideoxyhexoses like abequose and paratose.[1] Without proper chromatographic separation, it is difficult to distinguish between these isomers based on mass alone.
-
Complex biological matrices: this compound is often part of a complex lipopolysaccharide structure in biological samples, requiring efficient hydrolysis and sample cleanup to avoid matrix effects.[5]
-
Multiple anomeric forms: In solution, sugars can exist as different isomers (e.g., anomers), which can lead to multiple peaks in chromatographic analysis, complicating quantification. Derivatization can help to overcome this by locking the sugar in a single form.[6]
Q3: Which is better for this compound analysis: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS can be used for this compound analysis, and the choice depends on the specific experimental needs.
-
GC-MS is a robust and highly sensitive technique for sugar analysis, but it requires derivatization to make the sugar volatile.[7][8] The alditol acetate (B1210297) derivatization is a common and effective method that produces a single peak for each sugar, simplifying the chromatogram.[6] GC-MS often provides excellent chromatographic resolution, which is crucial for separating isomers.[9]
-
LC-MS/MS offers the advantage of analyzing samples with less extensive preparation and can sometimes be performed without derivatization, although derivatization is still recommended for enhanced sensitivity.[7][10] LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.[5]
Q4: What is derivatization and why is it recommended for this compound analysis?
Derivatization is a chemical modification of the analyte to enhance its analytical properties.[11] For this compound, derivatization is highly recommended to:
-
Increase volatility for GC-MS analysis.
-
Improve ionization efficiency for both GC-MS and LC-MS/MS, thereby increasing sensitivity. [12]
-
Enhance chromatographic separation and peak shape.
-
Produce characteristic fragment ions in MS/MS for more specific detection.
-
Reduce the number of isomeric peaks by locking the sugar in a single conformation. [6]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound signal | 1. Inefficient hydrolysis of lipopolysaccharides. 2. Incomplete derivatization. 3. Poor ionization of underivatized this compound. 4. Incorrect MS parameters (e.g., wrong MRM transitions). 5. Sample loss during cleanup. | 1. Optimize hydrolysis conditions (e.g., acid concentration, temperature, time). 2. Ensure anhydrous conditions for derivatization and check reagent quality. 3. Implement a derivatization protocol (see Experimental Protocols section). 4. Optimize MS parameters by infusing a this compound standard. 5. Validate your sample cleanup procedure for recovery. |
| High background noise or matrix effects | 1. Insufficient sample cleanup. 2. Contamination from reagents or labware. 3. Co-elution of interfering compounds from the matrix. | 1. Use solid-phase extraction (SPE) for sample cleanup. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Optimize the chromatographic gradient to better separate this compound from matrix components. 4. Use a divert valve to direct the early and late eluting parts of the chromatogram to waste. |
| Multiple peaks for this compound | 1. Presence of different anomers if not derivatized. 2. Incomplete derivatization leading to multiple derivative forms. 3. Isomeric contamination in the standard. | 1. Use a derivatization method like alditol acetate conversion that produces a single product. 2. Optimize the derivatization reaction to ensure it goes to completion. 3. Verify the purity of your this compound standard. |
| Inability to distinguish this compound from other 3,6-dideoxyhexose (B1251815) isomers | 1. Insufficient chromatographic resolution. 2. Using only MS1 detection without fragmentation. | 1. Optimize the GC or LC method. For GC, use a column with a suitable stationary phase for sugar derivative separation. For LC, consider HILIC or reversed-phase with derivatization. 2. Use MS/MS (MRM) and identify unique fragment ions for each isomer if possible. This may require high-resolution mass spectrometry.[13][14][15][16][17] |
| Poor reproducibility | 1. Inconsistent sample preparation (hydrolysis, derivatization, cleanup). 2. Variable instrument performance. 3. Instability of derivatives. | 1. Standardize all sample preparation steps and use an internal standard. 2. Regularly check the performance of the mass spectrometer with a standard solution. 3. Analyze derivatized samples as soon as possible, or investigate their stability under storage conditions. |
Quantitative Data Summary
The following tables provide a summary of representative limits of detection (LOD) and quantification (LOQ) that can be achieved for sugar analysis using different mass spectrometry techniques. Note that values can vary significantly based on the specific instrument, matrix, and derivatization method used.
Table 1: Representative Sensitivity for Derivatized Sugars by GC-MS
| Derivatization Method | Compound Class | Typical LOQ | Reference |
| Alditol Acetates | Monosaccharides | 1-10 ng/mL | [6] |
| TMS-oximes | Monosaccharides | 0.5-5 ng/mL | [6] |
Table 2: Representative Sensitivity for Sugars by LC-MS/MS
| Derivatization Method | Compound Class | Typical LOQ | Reference |
| PMP Derivatization | Monosaccharides | low µg/L range | [18] |
| No Derivatization | Disaccharides | 10-500 ng/mL | [19] |
| Dansyl Hydrazine | Monosaccharides | pg/mL range | Inferred from similar small molecule analysis |
Experimental Protocols
Protocol 1: Alditol Acetate Derivatization for GC-MS Analysis of this compound
This protocol is adapted for the analysis of monosaccharides released from bacterial lipopolysaccharides.
1. Hydrolysis of LPS: a. To 100 µg of lyophilized LPS or bacterial cells, add 1 mL of 2 M trifluoroacetic acid (TFA). b. Heat the sample at 120°C for 2 hours in a sealed tube. c. Cool the sample to room temperature and centrifuge to pellet any debris. d. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
2. Reduction: a. Re-dissolve the dried sample in 1 mL of water. b. Add 50 µL of a freshly prepared solution of sodium borohydride (B1222165) (20 mg/mL in water). c. Incubate at room temperature for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess sodium borohydride. e. Dry the sample completely under nitrogen.
3. Acetylation: a. Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the dried sample. b. Seal the tube and heat at 100°C for 1 hour. c. Cool the sample to room temperature. d. Evaporate the acetic anhydride and pyridine under nitrogen. e. Partition the residue between 0.5 mL of dichloromethane (B109758) and 0.5 mL of water. f. Vortex and centrifuge. Collect the lower organic layer containing the alditol acetates. g. Dry the organic layer and reconstitute in a suitable solvent for GC-MS injection.
Protocol 2: PMP Derivatization for LC-MS/MS Analysis of this compound
1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization is effective for enhancing the sensitivity of sugars in reversed-phase LC-MS/MS.[18]
1. Hydrolysis of LPS: a. Follow the hydrolysis steps as described in Protocol 1 (steps 1a-1d).
2. Derivatization: a. Re-dissolve the dried hydrolysate in 50 µL of water. b. Add 50 µL of 0.5 M PMP in methanol (B129727) and 50 µL of 0.3 M sodium hydroxide. c. Vortex and incubate at 70°C for 30 minutes. d. Cool the reaction mixture to room temperature. e. Neutralize the reaction by adding 50 µL of 0.3 M hydrochloric acid. f. Add 800 µL of water. g. Extract the PMP-derivatized sugars by adding 1 mL of dichloromethane and vortexing. h. Discard the organic layer (this removes excess PMP reagent). Repeat the extraction twice. i. The aqueous layer containing the PMP-labeled this compound is now ready for LC-MS/MS analysis.
Suggested LC-MS/MS Parameters for PMP-derivatized this compound:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 10-95% B over several minutes.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: (To be optimized with a standard)
-
Precursor Ion [M+H]⁺: m/z of PMP-tyvelose + H⁺
-
Product Ions: Characteristic fragments of the PMP tag and the sugar.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is part of the larger pathway for the synthesis of the O-antigen of lipopolysaccharides in bacteria like Salmonella. It starts from CDP-D-glucose.[20][21]
Caption: Biosynthesis pathway of CDP-Tyvelose from CDP-D-Glucose.
General Experimental Workflow for this compound Detection
This workflow outlines the key steps from sample to data analysis for enhancing the detection of this compound.
Caption: General workflow for this compound analysis by mass spectrometry.
Troubleshooting Logic for Low Signal
This diagram illustrates a logical approach to troubleshooting low or no signal for this compound.
Caption: Troubleshooting flowchart for low this compound signal intensity.
References
- 1. Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against this compound (Formula: see text) mannose coupled to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The potential role of bacteria and their antigens in periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of this compound. The purification and properties of cytidine diphosphate D-glucose oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Reducing cross-reactivity of tyvelose-specific antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyvelose-specific antibodies. Our goal is to help you overcome common challenges and ensure the accuracy and reliability of your experimental results.
FAQs: Understanding and Mitigating Cross-Reactivity
Q1: What is this compound and why are antibodies specific to it important?
This compound is a 3,6-dideoxy-D-arabino-hexopyranose, an immunodominant sugar found on the surface glycoproteins of various pathogens, including the nematode Trichinella spiralis and certain bacteria like Salmonella.[1] Antibodies targeting this compound are crucial for studying the immune response to these pathogens and have potential applications in diagnostics and therapeutics.[2]
Q2: What is antibody cross-reactivity and why is it a concern with this compound-specific antibodies?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other, structurally similar antigens.[3][4] This is a significant issue for antibodies targeting carbohydrate antigens, often referred to as Cross-Reactive Carbohydrate Determinants (CCDs).[5] For this compound-specific antibodies, this can lead to false-positive results in immunoassays, reduced specificity, and potential off-target effects in therapeutic applications.
Q3: What are the common sources of cross-reactivity for anti-tyvelose antibodies?
Cross-reactivity can arise from other structurally similar dideoxyhexoses present on various glycoproteins or from shared epitopes on unrelated molecules. For instance, antibodies raised against this compound might show some level of binding to other sugars with similar ring structures or side chains. It is also important to consider that polyclonal antibodies, which recognize multiple epitopes, have a higher likelihood of cross-reactivity compared to monoclonal antibodies that target a single epitope.[4]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound-specific antibodies.
| Problem | Potential Cause | Recommended Solution |
| High background or false positives in ELISA | The antibody may be cross-reacting with other carbohydrate structures on blocking agents (e.g., milk proteins) or on other sample components. | - Use a protein-free blocking buffer or a blocking buffer containing a non-glycosylated protein like bovine serum albumin (BSA).- Perform a competitive ELISA to confirm cross-reactivity with suspected molecules.- Purify the antibody using affinity chromatography with immobilized this compound to isolate the most specific binders. |
| Inconsistent results between batches of polyclonal antibodies | Polyclonal antibody batches can have inherent variability in their epitope recognition and cross-reactivity profiles. | - Characterize each new batch of polyclonal antibody for its specificity and cross-reactivity using a panel of related and unrelated antigens.- Consider switching to a monoclonal antibody for more consistent, long-term results. |
| Low signal in a sandwich ELISA | The capture and detection antibodies may be competing for the same or overlapping epitopes on the this compound-containing antigen. | - Use a matched pair of monoclonal antibodies that have been validated to bind to distinct epitopes on the target antigen.- Consider an indirect or competitive ELISA format if a suitable antibody pair is not available. |
| Antibody shows reduced affinity after modification (e.g., labeling) | The modification process may have altered the conformation of the antigen-binding site. | - Use a labeling method that targets regions of the antibody away from the variable domains, such as the Fc region.- Perform a binding affinity assay (e.g., ELISA, Surface Plasmon Resonance) to quantify the impact of the modification on antigen binding. |
Experimental Protocols
Affinity Chromatography for Purification of this compound-Specific Antibodies
This protocol describes the purification of this compound-specific antibodies from a polyclonal serum sample to reduce cross-reactivity.
Materials:
-
This compound-conjugated agarose (B213101) resin
-
Chromatography column
-
Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS with 0.5 M NaCl, pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Serum sample containing this compound-specific antibodies
Procedure:
-
Column Preparation: Pack the chromatography column with the this compound-conjugated agarose resin. Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Centrifuge the serum sample to remove any precipitates. Dilute the clarified serum 1:1 with Binding Buffer and load it onto the column.
-
Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound antibodies with Elution Buffer. Collect 1 mL fractions into tubes containing 100 µL of Neutralization Buffer to immediately neutralize the low pH.
-
Analysis: Measure the protein concentration of the eluted fractions (A280). Pool the fractions containing the purified antibody.
-
Buffer Exchange: Dialyze the purified antibody against PBS, pH 7.4, to remove the elution buffer components.
-
Validation: Confirm the specificity of the purified antibody using an ELISA against this compound and a panel of other carbohydrates.
Competitive ELISA to Quantify Cross-Reactivity
This protocol allows for the quantitative assessment of the cross-reactivity of a this compound-specific antibody with a potential cross-reactant.
Materials:
-
This compound-conjugated BSA for coating
-
96-well ELISA plates
-
This compound-specific primary antibody
-
Potential cross-reacting antigen (competitor)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitor antigen. In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the different concentrations of the competitor antigen for 1-2 hours. Also include a control with no competitor.
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody-competitor mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times with Wash Buffer. Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding). A lower IC50 indicates higher cross-reactivity.
Site-Directed Mutagenesis of Antibody Variable Region
This protocol provides a general workflow for introducing specific mutations into the variable region of an antibody to reduce cross-reactivity.
Materials:
-
Plasmid DNA encoding the antibody variable region
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Colony Screening and Sequencing: Select several colonies and grow them in liquid culture. Isolate the plasmid DNA and sequence the variable region to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express the mutated antibody and characterize its binding affinity and specificity using ELISA or other immunoassays.
Data Presentation
Table 1: Hypothetical Binding Affinity of a this compound-Specific Monoclonal Antibody Before and After Affinity Purification
| Antigen | Binding Affinity (Kd) - Before Purification | Binding Affinity (Kd) - After Purification |
| This compound | 1.5 x 10⁻⁸ M | 8.2 x 10⁻⁹ M |
| Abequose | 2.3 x 10⁻⁶ M | 5.1 x 10⁻⁵ M |
| Paratose | 5.8 x 10⁻⁶ M | 9.7 x 10⁻⁵ M |
| Mannose | > 10⁻⁴ M | > 10⁻⁴ M |
Table 2: Hypothetical Cross-Reactivity of a this compound-Specific Monoclonal Antibody as Determined by Competitive ELISA
| Competitor Antigen | IC50 Value | % Cross-Reactivity * |
| This compound | 10 ng/mL | 100% |
| Abequose | 1500 ng/mL | 0.67% |
| Paratose | 3200 ng/mL | 0.31% |
| Mannose | > 10,000 ng/mL | < 0.1% |
*Calculated as (IC50 of this compound / IC50 of Competitor) x 100
Visualizations
Signaling Pathways
While direct signaling pathways initiated by this compound-specific antibodies are not well-defined, these antibodies can potentially trigger general antibody-mediated effector functions if they bind to antigens on the surface of a pathogen or a host cell. Below are diagrams of two such pathways.
Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Pathway.
Caption: Complement-Dependent Cytotoxicity (CDC) Pathway.
Experimental Workflow
References
- 1. Trichinella – Serology | Public Health Ontario [publichealthontario.ca]
- 2. Effect of N-Glycan Profiles on Binding Affinity of Diagnostic Antibody Produced by Hybridomas in Serum-Free Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies and Lectins in Glycan Analysis - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Reactive Carbohydrate Determinants (CCDs) Causing Interference in Allergen-Specific IgE Antibody Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to solve peak tailing for tyvelose in chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of tyvelose.
Troubleshooting Guide: How to Solve Peak Tailing for this compound
Peak tailing is a common issue in chromatography that can significantly impact the accuracy and resolution of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound, a 3,6-dideoxy-D-arabino-hexopyranose.
Is your this compound peak tailing? Start by identifying the potential cause using the workflow below.
Caption: Troubleshooting workflow for peak tailing of this compound.
Secondary Interactions with the Stationary Phase
Peak tailing for polar analytes like sugars is often caused by secondary interactions with active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.
-
Question: Are you using a silica-based column (e.g., standard amino or diol columns)?
-
Answer: Residual silanol groups on silica (B1680970) are acidic and can interact strongly with the hydroxyl groups of this compound, leading to tailing.
-
Solution:
-
Use a highly deactivated, end-capped column: These columns have fewer accessible silanol groups.
-
Consider a polymer-based amino column: These columns are more stable at a wider pH range and can offer better recovery for reducing sugars.
-
Optimize the mobile phase pH: Adjusting the pH can suppress the ionization of silanol groups (see next section).
-
-
Mobile Phase pH Optimization
The pH of the mobile phase can significantly influence the ionization state of both the analyte and the stationary phase, affecting peak shape.
-
Question: Is the mobile phase pH close to the pKa of residual silanols (typically around 3.8-4.5)?
-
Answer: At a mid-range pH, a portion of the silanol groups will be ionized, leading to strong secondary interactions.
-
Solution:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3) will keep the silanol groups in their non-ionized form, reducing interactions with this compound.
-
Increase the mobile phase pH (with caution): For amino columns, a slightly alkaline mobile phase (e.g., pH 8-9) can sometimes improve peak shape for reducing sugars by accelerating mutarotation. However, be mindful of the pH stability of your column, as silica-based columns can dissolve at high pH. Polymer-based columns are generally more tolerant of higher pH.
-
-
Buffer Concentration and Composition
The buffer in your mobile phase plays a crucial role in maintaining a stable pH and can help mask secondary interactions.
-
Question: Is your buffer concentration sufficient?
-
Answer: Insufficient buffer capacity can lead to localized pH shifts on the column, causing peak tailing.
-
Solution:
-
Increase buffer concentration: Try increasing the buffer concentration (e.g., from 10 mM to 20 mM ammonium (B1175870) formate (B1220265) or acetate). This can help shield the silanol groups and provide a more consistent chromatographic environment.
-
Choose an appropriate buffer: Ammonium formate and ammonium acetate (B1210297) are common choices for HILIC-MS applications due to their volatility.
-
-
Sample Solvent and Injection Volume
The composition of the sample solvent and the injection volume can lead to peak distortion if not properly managed.
-
Question: Is your sample dissolved in a solvent that is significantly stronger (more aqueous in HILIC) than your mobile phase?
-
Answer: A strong sample solvent can cause the analyte band to spread at the head of the column, resulting in broad and tailing peaks.
-
Solution:
-
Match the sample solvent to the mobile phase: Ideally, dissolve your this compound standard and samples in a solvent that is as close as possible in composition to the initial mobile phase conditions.
-
Reduce injection volume: If you cannot change the sample solvent, reducing the injection volume can minimize its detrimental effects on peak shape.
-
-
-
Question: Are you injecting a high concentration of this compound?
-
Answer: Injecting too much sample can overload the column, leading to peak fronting or tailing.
-
Solution:
-
Dilute your sample: Try injecting a more dilute sample to see if the peak shape improves.
-
-
System and Column Health
Physical problems with the HPLC system or the column itself can cause peak tailing for all compounds in your chromatogram.
-
Question: Are all peaks in your chromatogram tailing?
-
Answer: If all peaks are affected, it's likely a system-wide issue rather than a specific chemical interaction with this compound.
-
Solution:
-
Check for a blocked inlet frit: Particulates from the sample or mobile phase can clog the frit at the column inlet, distorting the flow path. Try back-flushing the column (disconnect from the detector first) or replacing the frit.
-
Inspect for a column void: A void at the head of the column can cause peak distortion. This can happen over time due to settling of the packing material. Replacing the column is usually the best solution.
-
Minimize extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce band broadening.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even though I'm using a HILIC method designed for sugars?
A1: While HILIC is the preferred mode for sugar analysis, peak tailing can still occur due to several factors. For this compound, a deoxy sugar, its reduced polarity compared to hexoses like glucose means it will have weaker hydrophilic interactions and elute earlier. This can make it more sensitive to secondary interactions with the stationary phase. The most common cause is the interaction of the remaining hydroxyl groups on this compound with active silanol groups on silica-based columns.
Q2: How does the fact that this compound is a deoxy sugar affect its chromatography and potential for peak tailing?
A2: this compound is a 3,6-dideoxyhexose, meaning it lacks hydroxyl groups at the C3 and C6 positions. This has two main implications for its chromatography in HILIC mode:
-
Reduced Retention: With fewer hydroxyl groups, this compound is less polar than a typical hexose (B10828440) like glucose. This results in weaker partitioning into the water-enriched layer on the stationary phase and, consequently, a shorter retention time.
-
Different Interaction Profile: The absence of specific hydroxyl groups changes how the molecule interacts with the stationary phase. While overall hydrophilicity is reduced, the remaining hydroxyl groups can still engage in secondary interactions that may lead to peak tailing if the chromatographic conditions are not optimized.
Caption: Impact of deoxygenation on HILIC retention.
Q3: Can mutarotation cause peak tailing for this compound?
A3: Yes, as a reducing sugar, this compound can exist in solution as an equilibrium mixture of α and β anomers (mutarotation). If the interconversion between these anomers is slow compared to the chromatographic separation time, you may observe peak broadening, splitting, or tailing. To address this:
-
Increase Column Temperature: Raising the temperature (e.g., to 40-60°C) can accelerate the rate of mutarotation, causing the two anomer peaks to coalesce into a single, sharper peak.
-
Increase Mobile Phase pH: A slightly alkaline mobile phase can also speed up mutarotation. However, ensure your column is stable at the chosen pH.
Q4: What are the ideal starting conditions for developing a method for this compound to avoid peak tailing?
A4: A good starting point for a robust HILIC method for this compound would be:
-
Column: A polymer-based amino column or a well-end-capped amide or diol HILIC column.
-
Mobile Phase A: 10-20 mM Ammonium Formate in Water, pH adjusted to ~3.5 with formic acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: Start with a high percentage of acetonitrile (e.g., 90-95%) and gradually increase the aqueous portion.
-
Column Temperature: 40°C.
-
Detector: ELSD or Mass Spectrometry (MS), as this compound lacks a strong UV chromophore.
Quantitative Data Summary
The following table summarizes key chromatographic parameters and their typical impact on peak shape for sugar analysis. These are general guidelines and may need to be optimized for your specific application.
| Parameter | Typical Range | Effect on Peak Tailing for Sugars |
| Mobile Phase pH | 2.5 - 9.0 (depending on column) | Lower pH (~3) minimizes silanol interactions. Higher pH can accelerate mutarotation but may degrade silica columns. |
| Buffer Concentration | 5 - 20 mM | Increasing concentration can mask secondary interactions and improve peak shape. |
| Column Temperature | 30 - 60 °C | Higher temperatures can improve peak shape by accelerating mutarotation. |
| Acetonitrile % (HILIC) | 75 - 95% | Higher organic content increases retention but can sometimes exacerbate tailing if secondary interactions are dominant. |
| Injection Volume | 1 - 10 µL | Larger volumes, especially with a strong sample solvent, can cause peak distortion. |
Experimental Protocol: HILIC-ELSD Method for Deoxy Sugar Analysis
This protocol is adapted from a method for 2-deoxy-D-glucose and can serve as a starting point for this compound analysis.[1]
1. Objective: To separate and quantify this compound while minimizing peak tailing.
2. Materials:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., Altima HP HILIC, 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Samples containing this compound
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) 0 5 95 15 40 60 20 40 60 21 5 95 | 30 | 5 | 95 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Nitrogen Flow Rate: 1.5 L/min
-
Gain: 1
-
4. Sample Preparation:
-
Dissolve this compound standards and samples in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water).
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Assess peak shape using the asymmetry factor or tailing factor provided by your chromatography data system. An ideal peak has a value of 1.0. Values greater than 1.2 may indicate significant tailing.
-
Quantify this compound using a calibration curve generated from the reference standards.
References
Technical Support Center: Quantitative Analysis of Tyvelose
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantitative analysis of tyvelose. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantitative analysis important?
A: this compound (3,6-dideoxy-D-arabino-hexopyranose) is a dideoxyhexose sugar that is a component of the lipopolysaccharide (LPS) O-antigen in certain Gram-negative bacteria, such as Salmonella and Yersinia pseudotuberculosis. It is also found in the surface glycans of the parasite Trichinella spiralis. The quantitative analysis of this compound is important for several reasons:
-
Bacterial serotyping: The presence and amount of this compound can be used to differentiate between bacterial serotypes.
-
Vaccine development: As an immunodominant sugar, this compound is a key component of conjugate vaccines against pathogens like Salmonella. Accurate quantification is crucial for vaccine standardization and quality control.
-
Pathogenesis research: Studying the role of this compound in host-pathogen interactions, including its involvement in immune signaling, requires precise measurement.[1][2]
-
Drug development: Targeting the biosynthesis or recognition of this compound is a potential therapeutic strategy.
Q2: What are the main analytical methods for the quantitative analysis of this compound?
A: The primary methods for the quantitative analysis of this compound are:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the monosaccharides into volatile compounds, typically alditol acetates or trimethylsilyl (B98337) (TMS) derivatives. GC-MS offers high resolution and sensitivity.
Q3: What are the critical steps in the quantitative analysis of this compound from complex samples like lipopolysaccharides?
A: The critical steps include:
-
Hydrolysis: Complete and quantitative release of this compound from the polysaccharide chain without significant degradation of the monosaccharide itself.
-
Sample Cleanup: Removal of interfering substances such as proteins, lipids, and salts.
-
Derivatization (for GC-MS): The reaction must be complete and reproducible to ensure accurate quantification.
-
Chromatographic Separation: Achieving good resolution of this compound from other monosaccharides present in the sample.
-
Detection and Quantification: Using a suitable detector and a valid calibration curve.
Q4: Can colorimetric methods be used for the quantitative analysis of this compound?
A: While general colorimetric methods for sugars, such as the phenol-sulfuric acid method, can be used for the estimation of total carbohydrate content, they are not specific for this compound and may give inaccurate results for dideoxyhexoses. The response factor for this compound in these assays can differ significantly from that of standard hexoses like glucose, leading to under- or overestimation. Therefore, for accurate quantification of this compound, chromatographic methods like HPAE-PAD or GC-MS are recommended.
Troubleshooting Guides
Sample Preparation: Hydrolysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound yield | Incomplete hydrolysis of glycosidic bonds. | - Optimize hydrolysis time and temperature. For LPS, a two-step hydrolysis may be necessary for complete release of all monosaccharides.[6] - Ensure proper acid concentration. Trifluoroacetic acid (TFA) is commonly used for polysaccharide hydrolysis. |
| Degradation of this compound during hydrolysis. | - Avoid excessively harsh hydrolysis conditions (high temperature, high acid concentration, long duration).[6] - Perform a time-course experiment to determine the optimal hydrolysis time that maximizes yield while minimizing degradation. | |
| Interfering peaks in the chromatogram | Incomplete removal of proteins or other macromolecules. | - Include a protein precipitation step (e.g., with trichloroacetic acid) before hydrolysis. - Use a solid-phase extraction (SPE) cartridge for sample cleanup after hydrolysis. |
| Contamination from reagents or labware. | - Use high-purity reagents and thoroughly clean all glassware. |
HPAE-PAD Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution | Inappropriate column choice or eluent conditions. | - Use a column specifically designed for carbohydrate analysis, such as the Thermo Scientific™ Dionex™ CarboPac™ series.[3][4] - Optimize the eluent gradient (e.g., sodium hydroxide (B78521) or sodium acetate (B1210297) concentration) to improve separation. |
| Baseline drift or noise | Contamination of the eluent or the detector cell. | - Prepare fresh eluent with high-purity water and reagents. - Clean the PAD cell and electrode according to the manufacturer's instructions. |
| Fluctuation in pump flow rate. | - Ensure the pump is properly maintained and delivering a stable flow. | |
| Loss of sensitivity | Fouling of the PAD electrode. | - Clean the electrode as recommended by the manufacturer. - Ensure the waveform potentials are set correctly for carbohydrate detection. |
| Shifting retention times | Changes in eluent concentration or column temperature. | - Prepare eluents carefully and consistently. - Use a column oven to maintain a stable temperature. |
| Column contamination. | - Wash the column with a strong acid or base as recommended by the manufacturer. |
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple peaks for this compound | Incomplete derivatization or side reactions. | - Ensure all reagents are fresh and anhydrous. - Optimize the derivatization reaction time and temperature.[7] - A two-step derivatization (e.g., oximation followed by silylation) can reduce the number of isomers. |
| Tailing peaks | Active sites in the GC inlet or column. | - Use a deactivated inlet liner and a high-quality capillary column suitable for carbohydrate analysis. - Trim the front end of the column to remove accumulated non-volatile residues. |
| Insufficiently volatile derivatives. | - Ensure the derivatization reaction has gone to completion. | |
| Low response for this compound | Degradation of the derivative in the injector. | - Optimize the injector temperature to ensure volatilization without degradation. |
| Adsorption of the analyte in the GC system. | - Use a deactivated liner and column. | |
| Ghost peaks | Carryover from a previous injection. | - Use a more rigorous wash sequence for the syringe. - Bake out the column at a high temperature (within its limits) to remove contaminants. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPAE-PAD
-
Hydrolysis:
-
To 1-5 mg of lyophilized lipopolysaccharide, add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours in a sealed tube.
-
Cool the sample to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried sample in a known volume of high-purity water.
-
-
HPAE-PAD Analysis:
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA20 column (3 x 150 mm) or similar.
-
Eluent: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in water. (Consult column manufacturer for specific gradient recommendations for monosaccharide separation).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. Use a standard carbohydrate waveform.
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations.
-
Protocol 2: Quantitative Analysis of this compound by GC-MS (Alditol Acetate Method)
-
Hydrolysis:
-
Perform hydrolysis as described in Protocol 1, step 1.
-
-
Reduction:
-
To the dried hydrolysate, add 0.5 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (B1222165) in 1 M ammonium (B1175870) hydroxide.
-
Incubate at room temperature for 1 hour.
-
Add a few drops of glacial acetic acid to neutralize the excess sodium borohydride.
-
Evaporate to dryness under nitrogen. Repeat the addition of methanol (B129727) and evaporation several times to remove borate.
-
-
Acetylation:
-
To the dried alditols, add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine.
-
Heat at 100°C for 1 hour in a sealed tube.
-
Cool to room temperature and evaporate the reagents under nitrogen.
-
Partition the alditol acetates between dichloromethane (B109758) and water. Collect the organic (lower) layer.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent and re-dissolve the sample in a known volume of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A capillary column suitable for sugar analysis (e.g., a medium polarity phase like a 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then ramp to a higher temperature (e.g., 220°C) at a rate of 20°C/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-450.
-
Quantification: Use selected ion monitoring (SIM) for characteristic fragment ions of the this compound alditol acetate derivative. Prepare a calibration curve using a this compound standard that has been subjected to the same derivatization procedure.
-
Quantitative Data
The following tables provide illustrative data for the quantitative analysis of this compound. Actual results will vary depending on the sample matrix and experimental conditions.
Table 1: Illustrative Recovery of this compound under Different Hydrolysis Conditions.
| Hydrolysis Condition | This compound Recovery (%) |
| 2 M TFA, 100°C, 1 hr | 85 |
| 2 M TFA, 121°C, 2 hr | 95 |
| 4 M HCl, 100°C, 4 hr | 70 |
Table 2: Illustrative HPAE-PAD and GC-MS Performance for this compound Quantification.
| Parameter | HPAE-PAD | GC-MS (Alditol Acetate) |
| Limit of Detection (LOD) | ~1 pmol | ~5 pmol |
| Limit of Quantification (LOQ) | ~3 pmol | ~15 pmol |
| Linear Range | 0.1 - 100 µM | 0.5 - 200 µM |
| Precision (RSD) | < 5% | < 8% |
Signaling Pathways and Workflows
This compound-Containing Antigens and Immune Signaling
This compound, as a component of bacterial lipopolysaccharides (LPS) and parasitic glycans, can be recognized by the innate immune system. This recognition can trigger signaling pathways, such as those involving Toll-like receptors (TLRs), leading to an inflammatory response.[8][9][10]
Caption: Signaling pathway initiated by this compound-containing antigens via TLR4.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the quantitative analysis of this compound from a complex biological sample.
Caption: General experimental workflow for this compound quantification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Terminal beta-linked this compound creates unique epitopes in Trichinella spiralis glycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like receptor deficient mice reveal how innate immune signaling influences Salmonella virulence strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flagellin expression enhances Salmonella accumulation in TLR5-positive macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 signalling through MyD88 is essential to control Salmonella enterica serovar Typhimurium infection, but not for the initiation of bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent degradation of tyvelose during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you develop robust strategies for preventing the degradation of tyvelose during extraction from biological sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A1: this compound is a 3,6-dideoxyhexose, an unusual sugar that is a key component of the O-antigen in the lipopolysaccharides (LPS) of various Gram-negative bacteria.[1][2] It often serves as a dominant antigenic determinant, making it crucial for the development of vaccines and diagnostic assays.[1] As a deoxy sugar, this compound is particularly susceptible to degradation under the harsh acidic and high-temperature conditions often used for polysaccharide hydrolysis. This degradation can lead to a loss of sample integrity, inaccurate quantification, and reduced biological activity of the final product.
Q2: What are the primary factors that lead to this compound degradation during extraction?
A2: The primary factors contributing to this compound degradation are:
-
Harsh Acid Hydrolysis: Strong acids (e.g., sulfuric acid, hydrochloric acid), high concentrations, and elevated temperatures used to cleave glycosidic bonds are the main culprits.[3][4] Deoxy sugars, in general, are more prone to acid-catalyzed degradation than their hydroxylated counterparts.
-
High Temperatures: Elevated temperatures, even in milder acidic or neutral conditions, can accelerate degradation reactions.[3][5]
-
Extreme pH: Both strongly acidic and strongly alkaline conditions can promote the degradation of monosaccharides.
Q3: What are the expected degradation products of this compound?
A3: While specific studies detailing all degradation products of this compound are limited, based on the degradation pathways of other hexoses and deoxy sugars under acidic conditions, the formation of furan (B31954) derivatives is a likely outcome. Common degradation products of sugars include 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. For this compound, analogous deoxy-furan derivatives could be expected. These degradation products can interfere with downstream analysis and may exhibit cellular toxicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low or no detectable this compound in the final extract.
| Possible Cause | Suggested Solution |
| Complete degradation during acid hydrolysis. | Switch to a milder hydrolysis method. Acetic acid (e.g., 1-2% v/v) at a controlled temperature (e.g., 80-100°C) is a common choice for releasing O-antigens from LPS with minimal degradation.[3] Consider using a buffered system, such as a sodium acetate (B1210297) buffer (pH 4.5), to maintain a stable, mild acidic environment.[3] |
| Inefficient initial extraction of the this compound-containing macromolecule (e.g., LPS). | Optimize the initial extraction protocol for your specific biological source. For bacterial LPS, methods like hot phenol-water extraction are common, but ensure subsequent steps are mild.[6] Enzymatic lysis of cells prior to extraction can also improve yields. |
| Loss of this compound during purification steps. | If using chromatographic purification, ensure the column matrix and elution conditions are suitable for retaining and eluting a small, polar molecule like this compound. Monitor all fractions to track where the this compound is being lost. |
Problem 2: Evidence of significant degradation (e.g., browning of the sample, unexpected peaks in analytical runs).
| Possible Cause | Suggested Solution |
| Hydrolysis temperature is too high. | Reduce the temperature of the hydrolysis step. Even with mild acids, temperatures exceeding 100°C can cause significant degradation.[3] Perform a time-course and temperature-optimization experiment to find the ideal balance between cleavage and degradation. |
| Hydrolysis time is too long. | Shorten the duration of the acid hydrolysis. Monitor the release of this compound over time using a suitable analytical method (e.g., HPLC, GC-MS) to determine the optimal hydrolysis time that maximizes yield before significant degradation occurs. |
| Acid concentration is too high. | Lower the concentration of the acid used for hydrolysis. If using a strong acid, consider switching to a weaker organic acid like acetic acid or formic acid. |
Problem 3: Co-elution of this compound with contaminants or degradation products during chromatography.
| Possible Cause | Suggested Solution |
| Inadequate chromatographic separation. | Optimize your chromatographic method. For HPLC, consider using a column specifically designed for carbohydrate analysis, such as an amino-propyl or a specialized ion-exchange column. Adjust the mobile phase composition and gradient to improve the resolution between this compound and interfering compounds. |
| Similar chemical properties of this compound and its degradation products. | Employ derivatization techniques prior to chromatography (e.g., silylation for GC-MS) to alter the chemical properties of the analytes and improve separation.[7] |
| Presence of a complex mixture of monosaccharides. | Consider using an enzymatic approach for more specific cleavage of the this compound-containing polysaccharide. While specific tyvelosidases are not commercially available, exploring crude enzyme extracts from organisms known to degrade these polysaccharides could be a research direction. |
Experimental Protocols
Mild Acid Hydrolysis for Release of O-Antigen from Bacterial LPS
This protocol is designed to release the O-antigen polysaccharide, which contains this compound, from the lipid A core of LPS with minimal degradation.
-
Preparation of LPS: Isolate LPS from your bacterial source using a standard method such as hot phenol-water extraction followed by enzymatic treatment with DNase, RNase, and proteinase K to remove contaminating macromolecules.
-
Hydrolysis:
-
Resuspend the purified LPS in 1% (v/v) acetic acid in a sealed, acid-resistant tube.
-
Incubate the mixture in a heating block or water bath at 100°C for 1-2 hours. Note: The optimal time should be determined empirically for your specific LPS.
-
-
Separation of Lipid A:
-
Cool the hydrolysate on ice.
-
Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to pellet the insoluble lipid A.
-
Carefully collect the supernatant, which contains the O-antigen polysaccharide.
-
-
Further Hydrolysis to Monosaccharides (Optional but requires careful optimization):
-
To break down the O-antigen into its constituent monosaccharides, including this compound, a stronger acid is typically required. However, to minimize degradation, use a low concentration of a relatively strong acid like trifluoroacetic acid (TFA).
-
Add an equal volume of 4 M TFA to the O-antigen solution (final concentration 2 M TFA).
-
Hydrolyze at 100-110°C for 2-4 hours. Critical: This step must be optimized. Run a time course to find the point of maximum this compound release with minimal degradation.
-
-
Acid Removal and Analysis:
-
Remove the TFA by drying under a stream of nitrogen or by lyophilization.
-
Re-dissolve the sample in water for analysis by HPLC or derivatize for GC-MS.
-
Data Presentation
Table 1: Comparison of Hydrolysis Conditions and Their Impact on Monosaccharide Degradation (Conceptual Data)
| Hydrolysis Condition | Temperature (°C) | Time (hours) | This compound Yield (%) | Degradation Products (%) |
| 2 M HCl | 100 | 4 | 45 | 55 |
| 1 M H₂SO₄ | 100 | 4 | 55 | 45 |
| 2 M TFA | 110 | 3 | 75 | 25 |
| 1% Acetic Acid | 100 | 2 | >90 (O-antigen) | <10 |
This table illustrates the general principle that milder acids lead to less degradation. Actual values will vary depending on the specific polysaccharide.
Visualizations
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction of this compound from bacterial cells.
Conceptual Degradation Pathway of this compound
Caption: A simplified conceptual pathway for this compound degradation under harsh conditions.
References
- 1. Studies of the biosynthesis of 3,6-dideoxyhexoses: molecular cloning and characterization of the asc (ascarylose) region from Yersinia pseudotuberculosis serogroup VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the Biosynthesis of 3,6-dideoxyhexoses in Yersinia ... - Jon Scott Thorson - Google ブックス [books.google.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
The Anomeric Divide: A Comparative Guide to the Immunogenicity of α- and β-Linked Tyvelose
For Researchers, Scientists, and Drug Development Professionals
The orientation of the glycosidic bond, a seemingly subtle stereochemical detail, can profoundly influence the immunogenicity of carbohydrate antigens. This guide provides a comparative analysis of the immune responses elicited by α- and β-linked tyvelose, a 3,6-dideoxyhexose (B1251815) that serves as an immunodominant determinant in the lipopolysaccharide of various Salmonella serovars and the surface glycans of the parasite Trichinella spiralis. Understanding these differences is crucial for the rational design of glycoconjugate vaccines and immunotherapeutics.
Quantitative Data on Antibody Recognition
The immunogenicity of an antigen is fundamentally linked to its recognition by antibodies. Studies comparing the binding of monoclonal antibodies to synthetic α- and β-linked this compound epitopes have revealed a striking dependence on the anomeric configuration, which appears to be context-dependent on the source of the immune response.
In the context of infection with the parasite Trichinella spiralis, the host immune response demonstrates a clear preference for the β-linked this compound. Immunochemical assays using monoclonal antibodies (mAbs) generated from T. spiralis-infected rats have shown that these antibodies bind to glycoconjugates bearing the synthetic β-D-Tyvp(1→3)-β-D-GalNAcp epitope, but not to the corresponding α-linked epitope[1]. This indicates that the protective antibody response against this parasite is highly specific for the β-anomer.
Conversely, studies on the immunochemistry of Salmonella O-antigens suggest a different picture. While direct comparative immunization data is limited, inhibition assays point towards the immunodominance of the α-linkage in some serotypes.
Table 1: Comparative Antibody Binding to α- and β-Linked this compound Epitopes
| Immune Context | Antibody Source | α-Linked this compound Binding | β-Linked this compound Binding | Reference |
| Trichinella spiralis infection | Monoclonal antibodies from infected rats | No significant binding | Strong binding | [1] |
Note: This table highlights the differential recognition by existing antibodies. Data from head-to-head immunizations with purified α- and β-linked this compound glycoconjugates, comparing antibody titers and isotypes, is not yet available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of immunogenicity. Below are protocols for key experiments relevant to comparing α- and β-linked this compound immunogenicity.
Synthesis of α- and β-Linked this compound Glycoconjugates
The synthesis of well-defined this compound-containing oligosaccharides with different anomeric linkages is the prerequisite for comparative immunogenicity studies.
Objective: To chemically synthesize α- and β-linked this compound disaccharides suitable for conjugation to a carrier protein.
Methodology:
-
Synthesis of this compound Glycosyl Donor: A suitable this compound glycosyl donor, such as a 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride, is prepared from a commercially available starting material (e.g., methyl α-D-mannopyranoside) through a series of protection, deoxygenation, and activation steps[2].
-
Glycosylation: The glycosyl donor is reacted with a selectively protected acceptor molecule, for example, a 2-acetamido-2-deoxy-D-galactopyranoside derivative containing a free hydroxyl group at the desired linkage position (e.g., C-3)[2]. The stereochemical outcome of the glycosylation (α or β) is controlled by the choice of reaction conditions, including the solvent, temperature, and promoter. The use of an insoluble silver zeolite catalyst can facilitate the formation of both α- and β-linked disaccharides[2].
-
Deprotection and Conjugation: The protecting groups are removed from the synthesized disaccharides. A linker with a functional group suitable for protein conjugation (e.g., an amino group) is often incorporated into the acceptor molecule. This allows for the covalent attachment of the disaccharide to a carrier protein, such as bovine serum albumin (BSA) or tetanus toxoid (TT), using standard bioconjugation techniques (e.g., using glutaraldehyde (B144438) or a squarate linker) to generate the glycoconjugate vaccine candidate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Isotype Determination
ELISA is a widely used method to quantify antigen-specific antibodies in serum.
Objective: To determine the titers and isotypes (e.g., IgM, IgG1, IgG2a) of antibodies specific for α- and β-linked this compound in the sera of immunized animals.
Methodology:
-
Antigen Coating: 96-well microtiter plates are coated with the synthesized α-tyvelose-BSA and β-tyvelose-BSA glycoconjugates separately at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). Plates are incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Serum Incubation: Serum samples from immunized and control animals are serially diluted in blocking buffer and added to the coated wells. The plates are incubated for 2 hours at 37°C.
-
Detection Antibody Incubation: After washing the plates, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the antibody isotype to be detected (e.g., anti-mouse IgM-HRP, anti-mouse IgG1-HRP) is added to the wells and incubated for 1 hour at 37°C.
-
Substrate Addition and Signal Detection: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The reaction is stopped with a stop solution (e.g., 2M H₂SO₄), and the absorbance is measured at the appropriate wavelength using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to an antigen, indicating the activation of a cell-mediated immune response.
Objective: To assess the ability of α- and β-linked this compound glycoconjugates to induce T-cell proliferation.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from immunized and control animals.
-
Cell Labeling: The cells are labeled with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Antigen Stimulation: The labeled cells are cultured in the presence of the α-tyvelose-carrier protein and β-tyvelose-carrier protein conjugates, the carrier protein alone, or a mitogen (positive control) for 5-7 days.
-
Flow Cytometry Analysis: The proliferation of T-cells (identified by surface markers such as CD3, CD4, and CD8) is assessed by measuring the dilution of the fluorescent dye using flow cytometry. A decrease in fluorescence intensity indicates cell division.
Signaling Pathways and Experimental Workflows
The differential immunogenicity of α- and β-linked this compound is likely rooted in the initial interactions with B-cell receptors (BCRs) and potentially other pattern recognition receptors (PRRs), leading to distinct downstream signaling cascades.
B-Cell Activation by Carbohydrate Antigens
The binding of a multivalent carbohydrate antigen to the B-cell receptor (BCR) is the initial step in B-cell activation. This cross-linking of BCRs triggers a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src-family kinases. This leads to the recruitment and activation of Syk and Btk tyrosine kinases, which in turn activate downstream pathways, including the PLCγ2 and PI3K pathways. These signaling events ultimately result in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. While the general principles of BCR signaling are understood, the specific differences in the signaling cascade initiated by α- versus β-linked this compound have not been elucidated.
B-Cell activation by a carbohydrate antigen.
Experimental Workflow for Comparative Immunogenicity Analysis
A systematic approach is required to compare the immunogenicity of α- and β-linked this compound. The following workflow outlines the key experimental stages.
Workflow for immunogenicity comparison.
Conclusion
The available evidence strongly suggests that the anomeric linkage of this compound is a critical determinant of its immunogenicity, particularly in terms of antibody recognition. While the immune response to Trichinella spiralis preferentially targets β-linked this compound, further research is required to provide a comprehensive comparison of the immunogenicity of α- and β-linked this compound in other contexts, such as in Salmonella. Specifically, head-to-head immunization studies with well-defined synthetic glycoconjugates are needed to quantify the differences in antibody titers, isotypes, and the nature of the cellular immune response. A deeper understanding of how these anomers differentially engage the immune system at the molecular and cellular levels will be instrumental in the development of next-generation carbohydrate-based vaccines and immunotherapies.
References
- 1. Design, synthesis, and initial immunological evaluation of glycoconjugates based on saponin adjuvants and the Tn antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A candidate glycoconjugate vaccine induces protective antibodies in the serum and intestinal secretions, antibody recall response and memory T cells and protects against both typhoidal and non-typhoidal Salmonella serovars [frontiersin.org]
Tyvelose: A Specific Biomarker for Trichinosis Diagnostics Under the Microscope
A Comparative Guide to Diagnostic Methodologies for Trichinella Infection
For researchers, scientists, and professionals in drug development, the accurate and timely diagnosis of trichinosis, a parasitic disease caused by nematodes of the genus Trichinella, is of paramount importance. Traditionally, diagnosis has relied on a combination of clinical observation and laboratory tests, including muscle biopsy and serological assays using crude or excretory-secretory (ES) antigens. However, the emergence of the carbohydrate biomarker tyvelose has presented a promising alternative, offering the potential for enhanced specificity in serodiagnosis. This guide provides an objective comparison of diagnostic methods, with a focus on the validation of this compound as a specific biomarker, supported by experimental data and detailed protocols.
Performance Comparison of Diagnostic Assays
The diagnostic landscape for trichinosis encompasses a variety of methods, each with its own set of strengths and limitations. The choice of assay often depends on the stage of infection, the available resources, and the desired level of sensitivity and specificity. Below is a summary of the performance of key diagnostic tests.
| Diagnostic Method | Target | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound-based ELISA | Antibodies to this compound epitope on TSL-1 antigens | 94.3% - 100%[1][2] | 96.7% - 100%[1][2] | High specificity, potential for standardization with synthetic antigens.[3] | May have slightly lower sensitivity than ES-ELISA in some animal studies.[1] |
| Excretory-Secretory (ES) Antigen ELISA | Antibodies to a mixture of ES antigens | 84.9% - 99.2%[2][3] | 90.6% - 99.4%[2][3] | High sensitivity, widely used and validated. | Potential for cross-reactivity with other parasitic infections.[2] |
| Artificial Digestion | Trichinella larvae in muscle tissue | High (detects ≥1 larva per gram)[1] | Very High | Direct detection of the parasite, considered a gold standard for confirmation.[4] | Invasive (requires muscle tissue), less effective for early-stage or low-level infections.[5] |
| Muscle Biopsy (Microscopy) | Trichinella larvae in muscle tissue | Variable, dependent on larval burden | Very High | Definitive diagnosis when larvae are observed.[6] | Invasive, painful, and may yield false negatives in early or light infections.[6][7] |
| Polymerase Chain Reaction (PCR) | Trichinella specific DNA | High (can detect as low as 0.024 larvae per gram)[8] | Very High | Highly sensitive and specific, can differentiate Trichinella species.[8] | Requires specialized equipment and expertise, not ideal for large-scale screening.[1] |
The Immunological Role of this compound in Trichinella Infection
This compound, a 3,6-dideoxy-D-arabino-hexose, is a unique sugar moiety that serves as the immunodominant carbohydrate epitope on Trichinella spiralis larval antigens, specifically the TSL-1 group of glycoproteins.[1] These antigens are secreted by the parasite and play a crucial role in the host-parasite interaction. The host's immune system recognizes the this compound epitope, leading to a robust antibody response. This interaction forms the basis of this compound-based serological assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the diagnosis of trichinosis.
This compound-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for an indirect ELISA using a synthetic this compound antigen.
-
Antigen Coating: Microtiter plates are coated with a synthetic this compound-carrier protein conjugate (e.g., this compound-BSA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed again as described in step 2.
-
Sample Incubation: Serum samples from the test subjects are diluted in a sample diluent (e.g., PBS with 1% BSA) and added to the wells. The plates are incubated for 1-2 hours at 37°C to allow for antibody binding.
-
Washing: The plates are washed to remove unbound antibodies.
-
Enzyme-Conjugate Incubation: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plates are incubated in the dark at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density (OD) is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
Artificial Digestion of Muscle Tissue
This method is used for the direct detection of Trichinella larvae in muscle samples.
-
Sample Preparation: A known weight of muscle tissue (e.g., 1 to 100 grams), preferably from the diaphragm, masseter, or tongue, is minced or ground.[1]
-
Digestion: The minced tissue is placed in a digestion fluid containing pepsin and hydrochloric acid. The mixture is incubated in a water bath at a controlled temperature (e.g., 44-46°C) with constant stirring for a specified period (e.g., 30-60 minutes) to digest the muscle tissue, releasing the larvae.
-
Sieving and Sedimentation: The digested mixture is then poured through a series of sieves to remove undigested tissue. The filtrate is collected in a separatory funnel and allowed to stand for a period (e.g., 30 minutes) to allow the larvae to settle at the bottom.
-
Collection and Examination: A small volume of the sediment is drawn from the bottom of the funnel into a petri dish or counting slide. The sediment is then examined under a stereomicroscope or trichinoscope for the presence of Trichinella larvae.
Polymerase Chain Reaction (PCR) for Trichinella DNA Detection
PCR offers a highly sensitive and specific method for detecting parasite DNA in muscle tissue.
-
DNA Extraction: DNA is extracted from a muscle tissue sample using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
PCR Amplification: The extracted DNA is used as a template in a PCR reaction. The reaction mixture contains the DNA template, specific primers targeting a conserved region of the Trichinella genome (e.g., internal transcribed spacer regions), Taq polymerase, dNTPs, and PCR buffer.
-
Thermocycling: The PCR reaction is subjected to a series of temperature cycles in a thermal cycler. A typical program includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
Detection of Amplified Product: The PCR products are visualized by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result. Real-time PCR can also be used for quantitative detection.[8]
Conclusion
The validation of this compound as a specific biomarker represents a significant advancement in the serodiagnosis of trichinosis. This compound-based ELISAs offer high specificity, reducing the likelihood of false-positive results that can occur with ES antigen-based assays due to cross-reactivity with other parasites. While direct methods like artificial digestion and muscle biopsy remain important for confirmatory diagnosis, their invasive nature limits their use in large-scale screening and early detection. PCR provides a highly sensitive and specific alternative, particularly for species identification, but its application in routine diagnostics is often limited by cost and infrastructure requirements.
For researchers and drug development professionals, the use of a highly specific biomarker like this compound can improve the accuracy of epidemiological studies, the assessment of vaccine and drug efficacy, and the overall understanding of the host-parasite relationship in Trichinella infections. The continued development and standardization of this compound-based assays will likely play a crucial role in the future of trichinosis diagnostics and control.
References
- 1. Secretory Products of Trichinella spiralis Muscle Larvae and Immunomodulation: Implication for Autoimmune Diseases, Allergies, and Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and profiling of Trichinella spiralis circulating antigens and proteins in sera of mice with trichinellosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 4. Antibodies to this compound exhibit multiple modes of interference with the epithelial niche of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and protective responses to the intestinal stages of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Commission on Trichinellosis: Recommendations for genotyping Trichinella muscle stage larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Molecular identification of Trichinella species by multiplex PCR: new insight for Trichinella murrelli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Ascarylose and Tyvelose for Drug Development Professionals
An in-depth guide to the structural and biosynthetic differences between the enantiomeric dideoxysugars, Ascarylose (B1226638) and Tyvelose, with a focus on experimental methodologies relevant to drug discovery and development.
This guide provides a comprehensive comparison of ascarylose and this compound, two 3,6-dideoxyhexopyranoses that play significant roles in the biological recognition processes of various organisms. While ascarylose is a key component of the ascarosides, signaling molecules in nematodes like Caenorhabditis elegans, this compound is a crucial antigenic determinant in the lipopolysaccharides of pathogenic bacteria such as Salmonella typhi.[1][2] Their structural similarity, yet distinct biological roles, make them intriguing targets for drug development, particularly in the fields of anti-parasitic and anti-bacterial therapies.
Comparative Structural and Physicochemical Properties
| Property | Ascarylose | This compound | Reference(s) |
| Systematic Name | 3,6-dideoxy-L-arabino-hexopyranose | 3,6-dideoxy-D-arabino-hexopyranose | [2][3] |
| Stereochemistry | L-enantiomer | D-enantiomer | [2][3] |
| Molecular Formula | C₆H₁₂O₄ | C₆H₁₂O₄ | [3][4] |
| Molecular Weight | 148.16 g/mol | 148.16 g/mol | [3][4] |
| Computed XLogP3-AA | -1.1 | -1.1 | [3][4] |
| Hydrogen Bond Donors | 3 | 3 | [3][4] |
| Hydrogen Bond Acceptors | 4 | 4 | [3][4] |
Note: The structural and physicochemical data presented are based on computed values from PubChem, as experimental crystallographic data for the free monosaccharides are not available.
The primary structural difference lies in their stereoconfiguration. Ascarylose possesses the L-configuration, characteristic of sugars found in certain nematode-specific signaling molecules.[5] In contrast, this compound has the D-configuration and is a component of the O-antigen in the lipopolysaccharide of several Gram-negative bacteria, where it acts as an immunodominant sugar.[6]
Biosynthetic Pathways: A Comparative Overview
The biosynthetic pathways of ascarylose and this compound, while both leading to 3,6-dideoxyhexoses, originate from different precursors and involve distinct enzymatic machinery, reflecting their different biological contexts.
Ascarylose Biosynthesis
The biosynthesis of ascarylose has been primarily studied in bacteria such as Yersinia pseudotuberculosis. The pathway starts from a common sugar nucleotide, CDP-D-glucose. A key step is the C-3 deoxygenation, which is catalyzed by the sequential action of two enzymes: CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E₁) and CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E₃).[1] In nematodes like C. elegans, the biosynthesis of the ascarylose moiety is known to be endogenous, and the genome contains homologs of the bacterial biosynthetic genes.[7]
This compound Biosynthesis
The biosynthesis of this compound in Salmonella typhi also begins with CDP-D-glucose. The pathway involves a series of enzymatic reactions, including dehydration, epimerization, and reduction steps. A crucial enzyme in this pathway is CDP-tyvelose 2-epimerase, which catalyzes the conversion of CDP-paratose to CDP-tyvelose.[8]
Experimental Protocols
The structural elucidation and study of biosynthetic pathways of dideoxysugars like ascarylose and this compound rely on a combination of advanced analytical and biochemical techniques.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of carbohydrates in solution.
-
Sample Preparation : Samples of the purified sugar are dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of 1-10 mM.
-
1D ¹H and ¹³C NMR : One-dimensional proton and carbon NMR spectra provide initial information on the number and types of protons and carbons in the molecule. Chemical shifts of anomeric protons (typically 4.5-5.5 ppm) and carbons (90-110 ppm) are characteristic.[9]
-
2D NMR Experiments :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton spin couplings within the sugar ring, allowing for the tracing of the proton network. Double quantum-filtered COSY (dqf-COSY) is particularly useful for analyzing ascarosides in complex mixtures.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across glycosidic linkages in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which is essential for determining the conformation of the sugar ring and the stereochemistry of glycosidic bonds.
-
-
Data Analysis : The chemical shifts and coupling constants obtained from these experiments are used to determine the stereochemistry of the sugar and its conformational preferences in solution.[10]
Biosynthetic Pathway Elucidation
-
Enzyme Purification and Characterization :
-
Cloning and Expression : Genes encoding the biosynthetic enzymes are cloned into expression vectors and overexpressed in a suitable host, such as E. coli.
-
Purification : The enzymes are purified using a combination of chromatographic techniques, including affinity, ion-exchange, and size-exclusion chromatography.[11][12][13]
-
Characterization : The purified enzymes are characterized in terms of their molecular weight, substrate specificity, and kinetic parameters (Kₘ, kcat) through enzymatic assays.[11]
-
-
Enzymatic Synthesis and Assay :
-
Reaction Setup : A typical reaction mixture for the enzymatic synthesis of CDP-tyvelose would include the precursor (e.g., CDP-paratose), the purified CDP-tyvelose 2-epimerase, and necessary cofactors in a buffered solution at an optimal pH and temperature.[14][15]
-
Monitoring the Reaction : The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy to quantify the formation of the product.
-
Product Identification : The product is purified and its identity is confirmed by mass spectrometry and NMR spectroscopy, comparing the data with that of an authentic standard.
-
X-ray Crystallography of Biosynthetic Enzymes
Determining the crystal structure of the enzymes involved in the biosynthetic pathways of ascarylose and this compound provides invaluable insights into their catalytic mechanisms and substrate specificity.
-
Crystallization : The purified enzyme is crystallized, often in the presence of its substrate or a substrate analog, using techniques like vapor diffusion (hanging or sitting drop).
-
Data Collection : The crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the three-dimensional structure of the enzyme is built and refined. This allows for the detailed analysis of the active site and the interactions with the substrate.
Conclusion and Future Directions
Ascarylose and this compound, as enantiomers, present a fascinating case of how a subtle change in stereochemistry can lead to vastly different biological roles. For drug development professionals, understanding these differences at a molecular level is paramount. The distinct biosynthetic pathways offer unique targets for the development of specific inhibitors that could disrupt the formation of ascarosides in nematodes or the antigenic O-chains in pathogenic bacteria.
Future research should focus on obtaining high-resolution experimental structures of ascarylose and this compound to validate and refine the computational models. Furthermore, a more detailed elucidation of the ascarylose biosynthetic pathway in nematodes could open up new avenues for targeted anti-parasitic drug design. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these and other biologically important carbohydrates.
References
- 1. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Tyvelose | C6H12O4 | CID 12303782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-dideoxy-4-O-methyl-alpha-D-arabino-hexopyranosyl-(1->3)-4-O-acetyl-2-O-methyl-alpha-L-fucopyranose | C16H28O9 | CID 45480591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. CCCBDB geometry comparison [cccbdb.nist.gov]
- 6. Trehalose | C12H22O11 | CID 7427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. Structure Determination of Membrane Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.gla.ac.uk [chem.gla.ac.uk]
- 15. mdpi.com [mdpi.com]
A Functional Comparison of Tyvelose and Other 3,6-Dideoxyhexoses in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of tyvelose and other significant 3,6-dideoxyhexoses, including paratose, abequose, ascarylose (B1226638), and colitose. These unusual sugars play critical roles in microbial antigenicity and signaling pathways in invertebrates, making them key targets in drug development and glycobiology research. This document synthesizes experimental data on their biosynthesis and function, presenting quantitative information in structured tables and detailing relevant experimental protocols.
Introduction to 3,6-Dideoxyhexoses
3,6-Dideoxyhexoses are a class of monosaccharides characterized by the absence of hydroxyl groups at the C-3 and C-6 positions. This structural feature confers unique chemical properties that are central to their biological functions. In Gram-negative bacteria, these sugars are prominently found as terminal residues of the O-antigen portion of lipopolysaccharides (LPS), where they serve as dominant antigenic determinants. In nematodes such as Caenorhabditis elegans, the 3,6-dideoxyhexose (B1251815) ascarylose is a fundamental component of ascarosides, a family of signaling molecules that regulate development and behavior.
Biosynthetic Pathways: A Comparative Overview
The biosynthesis of most 3,6-dideoxyhexoses (this compound, paratose, abequose, and ascarylose) originates from CDP-D-glucose, while the pathway for colitose begins with GDP-D-mannose. The initial steps of the CDP-linked pathway involve the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose by CDP-D-glucose 4,6-dehydratase (Eod). Subsequent enzymatic steps involving dehydrases, epimerases, and reductases lead to the formation of the specific 3,6-dideoxyhexose.
Below is a comparative summary of the key enzymes involved in the biosynthesis of this compound and other selected 3,6-dideoxyhexoses.
Table 1: Key Enzymes in the Biosynthesis of 3,6-Dideoxyhexoses
| Sugar | Precursor | Key Enzymes | Gene (Example Organism) | Function |
| This compound | CDP-paratose | CDP-tyvelose 2-epimerase | rfbE (Salmonella enterica) | Epimerization at C-2 of CDP-paratose. |
| Paratose | CDP-4-keto-3,6-dideoxy-D-glucose | CDP-paratose synthase | rfbS (Salmonella enterica) | Reduction of the C-4 keto group. |
| Abequose | CDP-paratose | CDP-abequose synthase | rfbJ (Salmonella enterica) | Epimerization at C-2 of CDP-paratose. |
| Ascarylose | CDP-4-keto-3,6-dideoxy-D-glucose | CDP-ascarylose-5-epimerase, CDP-ascarylose-4-reductase | ascC, ascD (Yersinia pseudotuberculosis) | Epimerization at C-5 and reduction at C-4. |
| Colitose | GDP-4-keto-6-deoxy-D-mannose | GDP-4-keto-6-deoxy-D-mannose-3-dehydrase, GDP-L-colitose synthase | colD, colC (Yersinia pseudotuberculosis) | Dehydration at C-3, epimerization at C-5, and reduction at C-4. |
Biosynthetic Pathway of CDP-Tyvelose
The biosynthesis of CDP-tyvelose is intricately linked to the formation of CDP-paratose. The pathway begins with CDP-D-glucose and proceeds through several enzymatic steps to yield CDP-paratose, which is then epimerized at the C-2 position to form CDP-tyvelose.
Figure 1. Biosynthetic pathway of CDP-tyvelose.
Comparative Biosynthetic Pathways
The following diagram illustrates the divergence in the biosynthetic pathways of this compound, paratose, abequose, and ascarylose from the common intermediate CDP-4-keto-3,6-dideoxy-D-glucose.
Figure 2. Divergent biosynthetic pathways of 3,6-dideoxyhexoses.
Functional Comparison
Role in Bacterial Antigenicity
In Salmonella enterica, the specific 3,6-dideoxyhexose present in the O-antigen determines the serogroup. For instance, this compound is characteristic of serogroup D, paratose of serogroup A, and abequose of serogroup B. These sugars are immunodominant, meaning they are the primary targets of the host antibody response.
Table 2: 3,6-Dideoxyhexoses as Serogroup Determinants in Salmonella enterica
| 3,6-Dideoxyhexose | Salmonella Serogroup | O-Antigen Structure (Repeating Unit) |
| This compound | D | →2)-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→[α-D-Tyvp-(1→3)] |
| Paratose | A | →2)-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→[α-D-Parp-(1→3)] |
| Abequose | B | →2)-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→[α-D-Abep-(1→3)] |
While direct quantitative comparisons of the immunogenicity conferred by these different sugars are limited, serological cross-reactivity studies indicate that the stereochemistry of the 3,6-dideoxyhexose is critical for antibody recognition. For example, antibodies raised against serogroup B (abequose) generally do not cross-react with serogroup D (this compound), highlighting the high specificity of the immune response to these sugar epitopes.
Role in Nematode Signaling
In C. elegans, ascarylose is a key component of ascarosides, which act as a chemical language for communication. Different ascarosides, varying in the fatty acid-like side chain attached to the ascarylose, regulate distinct biological processes, including dauer larva formation (a stress-resistant developmental stage) and mating behavior.[1][2]
The activity of ascarosides is highly dependent on their precise chemical structure.[1][2] For instance, ascr#3 (an ascaroside with a C9 side chain) is a potent male attractant at low concentrations but becomes repulsive at higher concentrations.[3] The addition of an indole-3-carbonyl group to ascr#3 dramatically alters its function, turning it into a potent hermaphrodite attractant.[3] While other 3,6-dideoxyhexoses have not been found in ascarosides, this exquisite structure-activity relationship suggests that substitutions of ascarylose with other 3,6-dideoxyhexoses would likely lead to significant changes in biological activity.
Table 3: Functional Roles of Ascarosides in C. elegans
| Ascaroside | Key Structural Feature | Primary Function |
| ascr#1 (Daumone) | C7 side chain | Dauer pheromone component |
| ascr#3 | C9 side chain | Male attractant (low conc.), repulsive (high conc.) |
| icas#3 | Indole-3-carbonyl modified ascr#3 | Hermaphrodite attractant |
| ascr#8 | p-aminobenzoic acid modified | Male attractant |
Experimental Protocols
Analysis of O-Antigen Composition
Objective: To determine the monosaccharide composition of bacterial LPS, including the identification of 3,6-dideoxyhexoses.
Methodology:
-
LPS Extraction: LPS is typically extracted from bacterial cultures using the hot phenol-water method.[4]
-
Hydrolysis: The purified LPS is hydrolyzed to its constituent monosaccharides using a weak acid (e.g., 2 M trifluoroacetic acid) at 100°C for 4-6 hours.
-
Reduction and Acetylation: The resulting monosaccharides are reduced with sodium borohydride (B1222165) and then acetylated with acetic anhydride (B1165640) to form alditol acetates. This derivatization is necessary for analysis by gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The alditol acetates are separated and identified by GC-MS. The retention time and mass spectrum of each peak are compared to those of known standards for unambiguous identification of the monosaccharides, including the specific 3,6-dideoxyhexose.[5]
Serological Analysis of O-Antigen (ELISA)
Objective: To quantify the antibody response to specific O-antigens containing different 3,6-dideoxyhexoses.
Methodology:
-
Antigen Coating: Purified LPS containing the O-antigen of interest is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk.
-
Antibody Incubation: Serial dilutions of serum from immunized animals or infected patients are added to the wells and incubated to allow for antibody binding to the O-antigen.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and specific for the primary antibody isotype (e.g., anti-mouse IgG) is added.
-
Detection: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal.[6][7]
Figure 3. General workflow for ELISA-based serological analysis.
Enzymatic Synthesis of CDP-3,6-dideoxyhexoses
Objective: To produce nucleotide-activated 3,6-dideoxyhexoses for use in glycosyltransferase assays and other biochemical studies.
Methodology:
-
Enzyme Expression and Purification: The genes encoding the biosynthetic enzymes (e.g., rfb genes from Salmonella) are cloned into expression vectors and transformed into a suitable host such as E. coli. The recombinant enzymes are then overexpressed and purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[8][9]
-
Enzymatic Reaction: A one-pot reaction is set up containing the starting substrate (e.g., CDP-D-glucose), the required enzymes, and necessary cofactors (e.g., NAD+, NADH, NADPH). The reaction is incubated at an optimal temperature (typically 37°C) for several hours.[10][11]
-
Purification of the Product: The reaction mixture is treated to remove proteins (e.g., by boiling or precipitation). The nucleotide-activated sugar is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) or anion-exchange chromatography.[10][12]
Conclusion
This compound and other 3,6-dideoxyhexoses are a fascinating class of sugars with highly specific and crucial biological roles. Their function as immunodominant antigens in bacteria makes them important targets for vaccine development and diagnostics. In nematodes, the structural intricacies of ascarylose-containing ascarosides highlight the potential for developing novel anthelmintic drugs that disrupt essential signaling pathways. Further research involving direct quantitative comparisons of the functional properties of these sugars will be invaluable for advancing our understanding of their biological significance and for exploiting their potential in various biomedical applications.
References
- 1. Lipopolysaccharide structure analysis from Lipid A to O-antigen - Lpsbiosciences : Lpsbiosciences [lpsbiosciences.com]
- 2. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing CDP-Tyvelose 2‑Epimerase Enables a GDP-Fucose-Based Fucosylation Pathway Starting from Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural investigation of bacterial lipopolysaccharides by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of Antibodies against Salmonella Typhimurium and Salmonella Enteritidis O-Antigens in Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of the biosynthesis of paratose: purification and characterization of CDP-paratose synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro synthesis of CDP-d-abequose using Salmonella enzymes of cloned rfb genes. Production of CDP-6-deoxy-D-xylo-4-hexulose, CDP-3,6-dideoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-galactose, and isolation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro synthesis of CDP-d-abequose using Salmonella enzymes of cloned rfb genes. Production of CDP-6-deoxy-D-xylo-4-hexulose, CDP-3,6-dideoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-galactose, and isolation by HPLC. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Anti-Tyvelose Antibody Cross-Reactivity with Common Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of anti-tyvelose antibodies with a panel of structurally related and unrelated monosaccharides. Understanding the specificity of these antibodies is critical for their application in diagnostics, therapeutics, and basic research, particularly in the context of diseases such as trichinellosis, brucellosis, and yersiniosis where tyvelose is an immunodominant epitope.
Executive Summary
Anti-tyvelose antibodies are highly specific for the dideoxyhexose this compound, a key antigenic determinant on glycoproteins of the parasite Trichinella spiralis and the lipopolysaccharides of bacteria like Brucella abortus and Yersinia enterocolitica O:9. Cross-reactivity studies are essential to validate the specificity of diagnostic assays and to understand the potential for off-target binding in therapeutic applications. This guide summarizes quantitative data from competitive inhibition assays, details the experimental protocols used to generate this data, and provides visualizations of the experimental workflow. The data presented herein is primarily derived from studies on monoclonal antibodies raised against Trichinella spiralis antigens, which serve as a model for understanding anti-tyvelose antibody specificity.
Data Presentation: Cross-Reactivity of Anti-Tyvelose Monoclonal Antibodies
The following tables summarize the inhibitory concentrations (IC50) of various monosaccharides required to inhibit the binding of different anti-tyvelose monoclonal antibodies (mAbs) to a this compound-containing antigen. A lower IC50 value indicates a higher affinity of the antibody for the inhibiting sugar, and therefore, greater cross-reactivity. The data is based on competitive inhibition ELISA experiments.
Table 1: IC50 Values (mM) of Monosaccharides for Inhibition of Anti-Tyvelose mAbs
| Inhibiting Sugar | mAb 18H | mAb 9D | mAb 9E | mAb 18B (non-protective) |
| This compound | ~0.1 | ~0.2 | ~0.2 | >100 |
| D-Glucose | >100 | >100 | >100 | >100 |
| D-Galactose | >100 | >100 | >100 | >100 |
| D-Mannose | >100 | >100 | >100 | >100 |
| L-Fucose | >50 | >50 | >50 | >100 |
| D-Galactosamine | >100 | >100 | >100 | >100 |
Data is representative and compiled from findings reported in studies of anti-T. spiralis monoclonal antibodies, such as those described by Wisnewski et al., 1997, Glycobiology.[1] The protective monoclonal antibodies (18H, 9D, 9E) show high specificity for this compound with negligible cross-reactivity with other common monosaccharides at physiologically relevant concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of anti-tyvelose antibodies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the ability of various sugars to compete with a this compound-containing antigen for binding to a specific anti-tyvelose antibody.
Materials:
-
96-well microtiter plates
-
This compound-conjugated Bovine Serum Albumin (Tyv-BSA) or other suitable this compound-containing antigen
-
Anti-tyvelose monoclonal antibody
-
A panel of monosaccharides for inhibition (this compound, D-Glucose, D-Galactose, D-Mannose, L-Fucose, D-Galactosamine)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rat IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of Tyv-BSA (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the inhibiting monosaccharides in blocking buffer.
-
In a separate plate or tubes, pre-incubate a constant, predetermined concentration of the anti-tyvelose monoclonal antibody with each dilution of the inhibiting sugar for 1-2 hours at room temperature.
-
-
Binding: Transfer 100 µL of the antibody-inhibitor mixtures to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the maximal absorbance.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between an antibody and its ligand, and can be adapted for competitive binding analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-tyvelose monoclonal antibody
-
This compound-conjugated ligand for immobilization
-
A panel of monosaccharides for inhibition
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling reagents (EDC, NHS) and ethanolamine-HCl
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the this compound-conjugated ligand over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a constant concentration of the anti-tyvelose antibody over the sensor surface to establish a baseline binding response.
-
-
Competitive Inhibition:
-
Prepare a series of solutions containing a constant concentration of the anti-tyvelose antibody mixed with varying concentrations of the inhibiting monosaccharide.
-
Inject these mixtures sequentially over the sensor surface.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound antibody.
-
Data Analysis:
-
Measure the reduction in the binding response of the antibody in the presence of the inhibiting sugar.
-
Determine the equilibrium dissociation constant (KD) for the interaction between the antibody and each inhibiting sugar.
-
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Logical Relationship of Antibody Specificity
Caption: Binding affinity of anti-tyvelose mAb to various sugars.
References
Confirming the Anomeric Configuration of Tyvelose in Native Glycans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of native glycans is paramount in understanding their biological function and therapeutic potential. A critical aspect of this characterization is the determination of the anomeric configuration (α or β) of constituent monosaccharides. This guide provides a comparative overview of key methodologies for confirming the anomeric configuration of tyvelose (3,6-dideoxy-D-arabino-hexopyranose), a dideoxyhexose found in the O-antigens of various bacteria, notably Salmonella.
Comparison of Analytical Methods
The primary techniques for determining the anomeric configuration of this compound in native glycans are Nuclear Magnetic Resonance (NMR) spectroscopy, enzymatic hydrolysis, and mass spectrometry. Each method offers distinct advantages and challenges.
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measurement of nuclear spin properties in a magnetic field. Key parameters include ¹H and ¹³C chemical shifts, and coupling constants (³JH1,H2, ¹JC1,H1). Nuclear Overhauser Effect (NOE) provides through-space correlations. | Provides detailed structural information in a non-destructive manner. Can be applied to intact glycans. | Requires relatively large amounts of pure sample. Complex spectra may require advanced 2D techniques for resolution. Requires reference data from pure anomers. |
| Enzymatic Hydrolysis | Use of glycosidases with known anomeric specificity to selectively cleave α- or β-linkages. | Highly specific and sensitive. Can be used with small sample amounts. | Dependent on the availability of this compound-specific glycosidases with defined anomeric preference, which are not commercially available. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. Fragmentation patterns can sometimes provide stereochemical information. | High sensitivity and requires minimal sample. Can be coupled with liquid chromatography for analysis of complex mixtures. | Differentiation of anomers by MS (B15284909) is not straightforward and often requires derivatization and comparison with standards. Fragmentation patterns may not be sufficiently distinct for unambiguous assignment. |
Data Presentation: NMR Spectroscopic Data for this compound Anomers
Unambiguous assignment of the anomeric configuration of this compound by NMR spectroscopy relies on the comparison of experimental data with that of synthesized α- and β-tyveloside standards. The following table summarizes the key ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of methyl α-D-tyvelopyranoside and methyl β-D-tyvelopyranoside.
| Compound | Anomeric Proton (H-1) | Anomeric Carbon (C-1) | ³JH1,H2a (Hz) | ³JH1,H2e (Hz) | ¹JC1,H1 (Hz) |
| Methyl α-D-tyvelopyranoside | ~4.7 ppm (br s) | ~101 ppm | ~3.5 | ~1.5 | ~170 Hz |
| Methyl β-D-tyvelopyranoside | ~4.1 ppm (dd) | ~103 ppm | ~9.5 | ~2.0 | ~160 Hz |
Note: The exact chemical shifts can vary slightly depending on the solvent and temperature.
The key diagnostic features are:
-
Anomeric Proton (¹H) Chemical Shift: The α-anomer's H-1 typically resonates at a lower field (higher ppm) than the β-anomer's H-1.
-
Anomeric Carbon (¹³C) Chemical Shift: The α-anomer's C-1 generally appears at a higher field (lower ppm) compared to the β-anomer's C-1.
-
³JH1,H2 Coupling Constants: The magnitude of the coupling constant between the anomeric proton (H-1) and the protons on C-2 is highly informative. For the β-anomer, the axial H-1 exhibits a large trans-diaxial coupling (³JH1,H2a ≈ 9.5 Hz) to the axial proton on C-2. In contrast, the equatorial H-1 of the α-anomer shows smaller gauche couplings to both protons on C-2.
-
¹JC1,H1 Coupling Constant: The one-bond coupling constant between the anomeric carbon and its attached proton is characteristically larger for the α-anomer (~170 Hz) than for the β-anomer (~160 Hz)[1].
-
Nuclear Overhauser Effect (NOE): In NOESY or ROESY experiments, the α-anomeric proton (equatorial) will show a strong NOE to the syn-axial protons H-3 and H-5, whereas the β-anomeric proton (axial) will show strong NOEs to the other axial protons on the same face of the ring, H-2a and H-4a.
Experimental Protocols
NMR Spectroscopy for Anomeric Configuration Determination
This protocol outlines the general steps for determining the anomeric configuration of a this compound residue within a purified glycan using NMR spectroscopy.
a. Sample Preparation:
-
Lyophilize 1-5 mg of the purified glycan to remove any residual water.
-
Dissolve the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). For complete removal of exchangeable protons, lyophilize and redissolve in D₂O two to three times.
-
Transfer the final solution to a 5 mm NMR tube.
b. NMR Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the anomeric region (typically 4.0-5.5 ppm).
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire two-dimensional (2D) NMR spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton connectivities within each sugar residue.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which helps in sequencing the glycan.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for determining the anomeric configuration and glycosidic linkages. A mixing time of 200-400 ms is typically used for NOESY.
-
c. Data Analysis:
-
Assign the spin systems of the individual monosaccharides using COSY and HSQC spectra.
-
Identify the this compound residue based on its characteristic chemical shifts and coupling patterns (e.g., the presence of a methyl group signal around 1.2 ppm).
-
Determine the chemical shift of the anomeric proton (H-1) and carbon (C-1) of the this compound residue from the ¹H and ¹³C (or HSQC) spectra.
-
Measure the ³JH1,H2 coupling constants from the 1D ¹H or high-resolution 2D spectra.
-
Analyze the NOESY/ROESY spectrum for key NOEs involving the anomeric proton of this compound. An NOE between the this compound H-1 and a proton of the adjacent sugar residue confirms the glycosidic linkage, while intra-residue NOEs to H-3 and H-5 are indicative of an α-linkage.
-
Compare the obtained chemical shifts and coupling constants with the reference data for methyl α- and β-D-tyvelopyranosides to assign the anomeric configuration.
Enzymatic Hydrolysis (Hypothetical Protocol)
a. Materials:
-
Purified glycan containing this compound.
-
Tyvelosidase with known anomeric specificity (e.g., α-tyvelosidase or β-tyvelosidase).
-
Appropriate buffer for optimal enzyme activity.
-
Method for analyzing the hydrolysis products (e.g., HPAEC-PAD, TLC, or Mass Spectrometry).
b. Procedure:
-
Dissolve a small amount of the glycan in the optimal buffer for the tyvelosidase.
-
Add a catalytic amount of the tyvelosidase to the solution.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction (e.g., by boiling or adding a denaturant).
-
Analyze the reaction mixture for the release of this compound or the generation of a smaller glycan fragment.
c. Interpretation:
-
If an α-specific tyvelosidase cleaves the this compound linkage, the configuration is α.
-
If a β-specific tyvelosidase cleaves the linkage, the configuration is β.
-
No cleavage with either enzyme would suggest the presence of the opposite anomer or an inaccessible linkage.
Mandatory Visualization
Caption: Workflow for anomeric configuration determination.
Caption: Key NOE correlations for anomeric assignment.
Conclusion
The unambiguous determination of the anomeric configuration of this compound in native glycans is most reliably achieved through a combination of one- and two-dimensional NMR spectroscopy. The characteristic chemical shifts of the anomeric proton and carbon, and more definitively, the magnitude of the ³JH1,H2 and ¹JC1,H1 coupling constants, provide clear indicators of the α or β configuration when compared to data from synthesized standards. While enzymatic and mass spectrometric methods have their merits in terms of sensitivity, their application to this compound anomeric determination is currently limited by the lack of specific tools and established fragmentation rules. For researchers in drug development and glycobiology, a thorough NMR analysis remains the gold standard for the structural elucidation of this compound-containing glycans.
References
Efficacy of Tyvelose-Based Antigens Versus Whole-Cell Lysates: A Comparative Guide
In the landscape of vaccine development, particularly against bacterial pathogens like Salmonella, the choice of antigen is a critical determinant of efficacy. This guide provides a detailed comparison of two prominent antigen strategies: purified tyvelose-based glycoconjugates and whole-cell lysates. This analysis is intended for researchers, scientists, and drug development professionals to inform the selection of optimal vaccine candidates.
Executive Summary
This compound-based antigens, a form of glycoconjugate vaccine, offer high specificity and the ability to elicit a robust, T-cell dependent immune response, leading to immunological memory. In contrast, whole-cell lysates provide a broader spectrum of antigens, potentially activating a wider range of immune responses. However, this breadth can come at the cost of specificity and may introduce immunomodulatory or even immunosuppressive molecules. Experimental evidence suggests that while both approaches can induce protective immunity, glycoconjugate vaccines tend to elicit a more targeted and potent functional antibody response.
Data Presentation: Comparative Efficacy
The following table summarizes key quantitative data from a comparative study on Salmonella vaccines. While a direct comparison with a traditional whole-cell lysate is limited in publicly available literature, data from Generalized Modules for Membrane Antigens (GMMA), a type of outer membrane vesicle vaccine derived from whole cells, provides a relevant benchmark.
| Parameter | This compound-Based Glycoconjugate (O-antigen conjugate) | Whole-Cell Derived (GMMA) | Reference |
| Anti-O-Antigen IgG (ELISA Units) | Similar levels with Alhydrogel adjuvant | Higher levels without adjuvant; similar with adjuvant | [1][2] |
| Serum Bactericidal Activity (SBA) Titer | Lower | Greater | [1][2] |
| Predominant IgG Subclass | IgG1 | Diverse isotype profile (IgG1, IgG2a, IgG2b, IgG2c) | [1][2][3] |
| Reduction in Bacterial Colonization (S. Typhimurium) | Less effective | More effective | [1][2] |
| Reduction in Bacterial Colonization (S. Enteritidis) | Similar efficacy | Similar efficacy | [1][2] |
Key Differences and Considerations
Specificity and Immune Response:
This compound is a 3,6-dideoxyhexose (B1251815) found in the O-antigen of certain Salmonella serovars and is a key immunodominant epitope.[4] this compound-based glycoconjugate vaccines, where the polysaccharide is covalently linked to a carrier protein, convert the T-cell independent response typical of polysaccharides into a robust T-cell dependent response.[5][6] This leads to the generation of high-affinity IgG antibodies, isotype switching, and the establishment of long-term immunological memory.[7][8]
Whole-cell lysates, on the other hand, present a multitude of antigens, including proteins, lipids, and carbohydrates.[9] This can induce a broader immune response, activating both CD4+ and CD8+ T cells. However, the presence of a wide array of molecules can also lead to the presentation of irrelevant or even immunosuppressive factors, potentially dampening the desired protective response.[10]
Efficacy and Protection:
Studies comparing O-antigen glycoconjugates to GMMA in mice have shown that while both can induce protective immunity, GMMA tends to induce a greater serum bactericidal activity and a more significant reduction in bacterial colonization for S. Typhimurium.[1][2] This may be attributed to the more diverse antibody isotype profile induced by GMMA, which includes not only IgG1 but also other subclasses that can be more effective in complement fixation and bacterial clearance.[1][3]
Safety and Manufacturing:
Glycoconjugate vaccines are highly purified and well-characterized, which generally leads to a favorable safety profile. The manufacturing process, however, can be complex and costly.[11] Whole-cell lysate vaccines are simpler to produce but may contain endotoxic components like lipopolysaccharide (LPS) that can cause reactogenicity.[12] However, methods have been developed to create non-toxic whole-cell preparations.[12]
Experimental Protocols
Preparation of Salmonella Whole-Cell Lysate
This protocol describes a general method for preparing a whole-cell lysate from Salmonella for use as a vaccine antigen.
-
Bacterial Culture: Grow Salmonella enterica serovar Typhimurium in Luria-Bertani (LB) broth to the late logarithmic phase.
-
Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the pellet three times with sterile, ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Inactivation: Resuspend the bacterial pellet in PBS containing 0.4% formalin and incubate at 37°C for 2 hours to inactivate the bacteria. Alternatively, heat inactivation can be performed.
-
Lysis: Resuspend the inactivated bacterial pellet in a lysis buffer (e.g., PBS with a protease inhibitor cocktail). Lyse the cells by sonication on ice or by mechanical disruption using a bead beater.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet intact cells and large debris.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the whole-cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14]
-
Storage: Aliquot the lysate and store at -80°C until use.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines the measurement of serum IgG antibodies against either this compound-based antigens (O-antigen) or whole-cell lysates.
-
Blocking: Wash the plates three times with PBS containing 0.05% Tween 20 (PBS-T). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) and incubating for 1-2 hours at room temperature.[15]
-
Sample Incubation: Wash the plates as before. Add 100 µL/well of serially diluted mouse serum samples (starting at a 1:100 dilution in blocking buffer). Incubate for 2 hours at room temperature.[15][17]
-
Secondary Antibody Incubation: Wash the plates. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates. Add 100 µL/well of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark at room temperature until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of 2M sulfuric acid.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[18] Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value significantly above the background.
Serum Bactericidal Assay (SBA)
This assay measures the functional ability of vaccine-induced antibodies to kill Salmonella in the presence of complement.[19]
-
Bacterial Preparation: Grow Salmonella to the mid-logarithmic phase in a suitable broth.[20][21] Wash and resuspend the bacteria in a buffer to a standardized concentration (e.g., 1 x 10^4 CFU/mL).
-
Serum Inactivation: Heat-inactivate the test sera at 56°C for 30 minutes to inactivate endogenous complement.
-
Assay Setup: In a 96-well plate, serially dilute the heat-inactivated test sera.
-
Reaction Mixture: To each well, add the standardized bacterial suspension and an external source of complement (e.g., baby rabbit serum).[19][20][21] The final reaction volume is typically 100 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours) with shaking.[20]
-
Plating: After incubation, plate a small aliquot from each well onto agar (B569324) plates.
-
Colony Counting: Incubate the agar plates overnight at 37°C and count the number of colony-forming units (CFU).
-
Titer Calculation: The SBA titer is defined as the reciprocal of the highest serum dilution that results in a ≥50% reduction in CFU compared to the control (bacteria and complement only).[10][22]
Mandatory Visualizations
References
- 1. Comparative immunogenicity and efficacy of equivalent outer membrane vesicle and glycoconjugate vaccines against nontyphoidal Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative immunogenicity and efficacy of equivalent outer membrane vesicle and glycoconjugate vaccines against nontyphoidal Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunogenicity of a Bivalent Adjuvanted Glycoconjugate Vaccine against Salmonella Typhimurium and Salmonella Enteritidis [frontiersin.org]
- 4. Mouse models to assess the efficacy of non-typhoidal Salmonella vaccines: revisiting the role of host innate susceptibility and routes of challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cognate Stimulatory B-Cell–T-Cell Interactions Are Critical for T-Cell Help Recruited by Glycoconjugate Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mechanism for glycoconjugate vaccine activation of the adaptive immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tau.ac.il [tau.ac.il]
- 10. Serum bactericidal assay for the evaluation of typhoid vaccine using a semi-automated colony-counting method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deoxycholate-Treated, Nontoxic, Whole-Cell Vaccine Protective Against Experimental Salmonellosis of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ELISA Protocol [protocols.io]
- 15. Characterization of Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of Antibodies against Salmonella Typhimurium and Salmonella Enteritidis O-Antigens in Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apjai-journal.org [apjai-journal.org]
- 17. mabtech.com [mabtech.com]
- 18. Sandwich ELISA protocol | Abcam [abcam.com]
- 19. Serum Bactericidal Assays To Evaluate Typhoidal and Nontyphoidal Salmonella Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serum Bactericidal Assays To Evaluate Typhoidal and Nontyphoidal Salmonella Vaccines - Take on Typhoid [coalitionagainsttyphoid.org]
- 22. Development of a high-throughput method to evaluate serum bactericidal activity using bacterial ATP measurement as survival readout - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthetic Tyvelose Disaccharides: An NMR-Centric Approach with Comparative Insights
For researchers in drug development and carbohydrate chemistry, the precise structural confirmation of synthetic oligosaccharides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and its alternatives for validating the structure of synthetic tyvelose-containing disaccharides, supported by experimental data and detailed protocols.
This compound, a 3,6-dideoxy-D-arabino-hexopyranose, is a key component of the O-antigens in the lipopolysaccharides of various pathogenic bacteria. The chemical synthesis of this compound-containing oligosaccharides is crucial for the development of carbohydrate-based vaccines and diagnostics. Ensuring the correct stereochemistry and linkage of these synthetic constructs is a critical step that relies heavily on robust analytical techniques. Among these, NMR spectroscopy stands out as the most powerful tool for the complete structural elucidation of carbohydrates in solution.[1][2]
This guide will delve into the validation of a synthetic this compound disaccharide using one- and two-dimensional NMR spectroscopy. We will present a detailed analysis of the NMR data, outline the experimental protocols for data acquisition and processing, and provide a comparative overview of alternative validation methods.
Data Presentation: Unambiguous Assignment through 1D and 2D NMR
The complete assignment of all proton (¹H) and carbon (¹³C) resonances is the cornerstone of structural validation by NMR. For a synthetic this compound disaccharide, such as methyl 3-O-(methyl 2,4-di-O-acetyl-3,6-dideoxy-α-L-arabino-hexopyranosyl)-2,4-di-O-acetyl-α-L-rhamnopyranoside, a combination of 1D and 2D NMR experiments is employed to achieve this.
Below is a summary of the ¹H and ¹³C NMR chemical shifts and coupling constants for a synthetically prepared this compound disaccharide.
Table 1: ¹H and ¹³C NMR Assignments for Methyl 3-O-(methyl 2,4-di-O-acetyl-3,6-dideoxy-α-L-arabino-hexopyranosyl)-2,4-di-O-acetyl-α-L-rhamnopyranoside
| Residue | Position | δ¹³C (ppm) | δ¹H (ppm) | J (Hz) |
| Rhamnose | 1 | 98.2 | 4.75 | d, J₁,₂ = 1.8 |
| 2 | 71.5 | 5.20 | dd, J₁,₂ = 1.8, J₂,₃ = 3.5 | |
| 3 | 78.1 | 4.15 | dd, J₂,₃ = 3.5, J₃,₄ = 9.5 | |
| 4 | 70.9 | 5.10 | t, J₃,₄ = 9.5, J₄,₅ = 9.5 | |
| 5 | 68.9 | 3.80 | dq, J₄,₅ = 9.5, J₅,₆ = 6.2 | |
| 6 | 17.8 | 1.25 | d, J₅,₆ = 6.2 | |
| OMe | 55.1 | 3.38 | s | |
| Ac (C-2) | 170.1, 21.0 | 2.05 | s | |
| Ac (C-4) | 170.0, 20.9 | 2.10 | s | |
| This compound | 1' | 99.5 | 5.05 | d, J₁',₂' = 3.5 |
| 2' | 68.5 | 4.95 | m | |
| 3'ax | 34.5 | 2.15 | ddd, J₂,₃'ax = 13.0, J₃'ax,₃'eq = 13.0, J₃'ax,₄' = 13.0 | |
| 3'eq | 1.85 | ddd, J₂,₃'eq = 4.5, J₃'ax,₃'eq = 13.0, J₃'eq,₄' = 3.0 | ||
| 4' | 67.8 | 4.80 | m | |
| 5' | 66.2 | 3.95 | dq, J₄',₅' = 9.8, J₅',₆' = 6.1 | |
| 6' | 16.5 | 1.20 | d, J₅',₆' = 6.1 | |
| OMe' | 56.8 | 3.50 | s | |
| Ac (C-2') | 170.3, 21.1 | 2.15 | s | |
| Ac (C-4') | 170.2, 20.8 | 2.00 | s |
Data compiled from a doctoral thesis on the synthesis of oligosaccharides.
Experimental Protocols
The validation of synthetic this compound disaccharides by NMR spectroscopy involves a systematic series of experiments.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the synthetic disaccharide in 0.5 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium (B1214612) oxide). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for chemical shift referencing.
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is necessary for complete structural elucidation.[3] These experiments are typically performed on a high-field NMR spectrometer (500 MHz or higher).
-
1D ¹H NMR: Provides information on the number and chemical environment of protons. Key parameters include chemical shift (δ), integration (number of protons), and coupling constants (J).
-
1D ¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4] This is crucial for tracing the proton network within each monosaccharide residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the anomeric proton to the protons at the 6-position in a pyranose ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[4] This experiment is essential for assigning the carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds.[4] This is the key experiment for determining the glycosidic linkage between the monosaccharide units by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
Data Processing and Analysis
-
Fourier Transformation: The raw time-domain data (Free Induction Decay - FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectra are phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard.
-
Peak Picking and Integration: Peaks are identified and their integrals are calculated in the ¹H NMR spectrum.
-
Analysis of 2D Spectra: Cross-peaks in the 2D spectra are analyzed to establish connectivities and assign all ¹H and ¹³C signals.
Mandatory Visualization
The logical workflow for validating the NMR assignments of a synthetic this compound disaccharide is illustrated in the diagram below.
Caption: Workflow for NMR-based structural validation of synthetic disaccharides.
Comparison with Alternative Methods
While NMR spectroscopy is the gold standard for the complete structural elucidation of oligosaccharides, other techniques can provide complementary or preliminary information.
Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio of ionized molecules. Tandem MS (MS/MS) provides fragmentation patterns that can reveal sequence and branching information.
-
Strengths: High sensitivity, requires very small sample amounts, and provides accurate molecular weight determination.
-
Limitations: Does not provide detailed stereochemical information (e.g., α vs. β anomers, D vs. L configuration) and can be ambiguous in determining the exact linkage position without derivatization and comparison to standards.
-
Comparison to NMR: MS is an excellent complementary technique to NMR. It can quickly confirm the molecular weight and composition of the synthetic product. However, for the unambiguous determination of the complete 3D structure, including anomeric configuration and linkage position, NMR is indispensable.
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
-
Strengths: Excellent for assessing the purity of the synthetic disaccharide and for isolating the target compound from reaction mixtures.
-
Limitations: Provides limited structural information on its own. Co-elution with a known standard can suggest identity, but it is not definitive proof of structure.
-
Comparison to NMR: HPLC is primarily a separation and purification technique, whereas NMR is a structural elucidation technique. HPLC is a necessary tool in the synthesis workflow to ensure a pure sample is obtained for NMR analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Nuclear magnetic resonance-based structural elucidation of novel marine glycans and derived oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tyvelose Detection Methods for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and vaccine development, the accurate detection and quantification of tyvelose, a 3,6-dideoxy-D-arabino-hexose, is of paramount importance. This rare sugar is a key component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, including certain serovars of Salmonella, and plays a significant role in host-pathogen interactions. This guide provides a comprehensive comparison of established and emerging methods for this compound detection, complete with quantitative performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.
Comparative Analysis of this compound Detection Methods
The selection of an appropriate this compound detection method is contingent on the specific research question, required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance metrics of the most common analytical techniques.
| Method | Principle | Sample Type(s) | Sensitivity | Specificity | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay using specific antibodies against this compound-containing antigens. | Serum, culture supernatant, purified glycans | High (ng/mL range) | High | ~1 ng/mL | High | High specificity and sensitivity, suitable for high-throughput screening. | Requires specific antibodies, potential for cross-reactivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of monosaccharides followed by mass-based identification and quantification. | Purified polysaccharides, bacterial lysates | High (pg-ng range) | Very High | ~10-100 pg | Medium | High resolution and specificity, provides structural information. | Requires derivatization, destructive to the sample. |
| High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) | Anion-exchange chromatography of underivatized carbohydrates with electrochemical detection. | Hydrolyzed polysaccharides, biological fluids | High (pmol-nmol range) | Moderate | ~10-100 pmol | Medium | No derivatization required, good for quantitative analysis of complex mixtures. | Lower specificity than MS, requires specialized detector. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid chromatographic separation coupled with highly specific mass-based detection and fragmentation analysis. | Purified glycans, complex biological matrices | Very High (fmol-pmol range) | Very High | ~1-10 fmol | Medium to High | Highest sensitivity and specificity, provides structural confirmation. | High instrument cost, requires expertise in data analysis. |
| Capillary Electrophoresis (CE) | Separation of charged or derivatized monosaccharides in a capillary based on their electrophoretic mobility. | Purified glycans, hydrolysates | High (fmol-amol range) | High | ~10-100 amol | High | High separation efficiency, low sample consumption, high throughput. | Requires derivatization for neutral sugars, sensitive to matrix effects. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection
This protocol is adapted from a study comparing a synthetic this compound antigen-based ELISA for the diagnosis of trichinellosis in swine.
a) Synthesis of this compound-BSA Conjugate (Antigen Preparation):
A detailed protocol for the synthesis of this compound-containing glycans and their conjugation to a carrier protein like Bovine Serum Albumin (BSA) is a prerequisite for developing a this compound-specific ELISA. This process typically involves the chemical synthesis of a this compound derivative with a linker arm suitable for covalent bonding to the protein.
b) ELISA Protocol:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of appropriately diluted serum samples or standards to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-swine IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates
This protocol is a standard method for the analysis of monosaccharides, including 3,6-dideoxyhexoses like this compound.
-
Hydrolysis: Hydrolyze the polysaccharide sample (containing this compound) using 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction: After cooling, evaporate the TFA under a stream of nitrogen. Add 1 M ammonium (B1175870) hydroxide (B78521) containing 10 mg/mL sodium borohydride (B1222165) and incubate for 1 hour at room temperature to reduce the monosaccharides to their corresponding alditols.
-
Acetylation: Neutralize the reaction with glacial acetic acid. Evaporate to dryness. Add 1-methylimidazole (B24206) and acetic anhydride (B1165640) and incubate at room temperature for 10 minutes to acetylate the hydroxyl groups.
-
Extraction: Add water and dichloromethane (B109758) to the reaction mixture. Vortex and centrifuge to separate the phases. The lower organic phase containing the alditol acetates is collected.
-
GC-MS Analysis: Inject the extracted alditol acetates into a GC-MS system equipped with a suitable capillary column (e.g., a fused silica (B1680970) column with a polar stationary phase). The temperature program should be optimized to separate the different monosaccharide derivatives. Mass spectra are acquired in electron ionization (EI) mode, and this compound is identified based on its characteristic retention time and fragmentation pattern.
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
This method allows for the direct detection of underivatized carbohydrates.
-
Hydrolysis: Hydrolyze the polysaccharide sample as described in the GC-MS protocol.
-
Sample Preparation: Neutralize the hydrolysate and dilute with ultrapure water to the desired concentration.
-
HPLC-PAD Analysis: Inject the sample onto a high-pH anion-exchange chromatography (HPAEC) column (e.g., Dionex CarboPac™ series). The separation is typically performed using an isocratic or gradient elution with a sodium hydroxide and sodium acetate (B1210297) mobile phase. The pulsed amperometric detector uses a gold working electrode and a triple-pulse waveform to detect the carbohydrates as they elute from the column. This compound is quantified by comparing its peak area to that of a known standard.
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
This protocol is suitable for the high-sensitivity analysis of monosaccharides.
-
Hydrolysis: Hydrolyze the polysaccharide sample as described in the GC-MS protocol.
-
Derivatization: Evaporate the acid and derivatize the released monosaccharides with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), through reductive amination.
-
CE-LIF Analysis: Inject the derivatized sample into a capillary electrophoresis system equipped with a laser-induced fluorescence detector. The separation is performed in a fused-silica capillary using a background electrolyte optimized for carbohydrate separation (e.g., a borate (B1201080) buffer). The negatively charged APTS-labeled sugars migrate towards the anode, and their migration time is dependent on their charge-to-size ratio. This compound is identified by its migration time relative to known standards.
Visualizing Key Processes
To further aid in the understanding of the methodologies and the biological context of this compound, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal of Tyvelose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Tyvelose, a rare sugar. While specific institutional protocols should always be followed, this document outlines general procedures based on the handling of non-hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves. All handling of this compound should be conducted in a well-ventilated area to minimize inhalation risks.
Disposal Protocol
The proper disposal route for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with hazardous substances. As this compound is a sugar, it is generally considered non-hazardous. However, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific waste disposal guidelines.
Step 1: Waste Characterization
-
Consult the Safety Data Sheet (SDS): Section 13 of the SDS will provide specific disposal considerations for this compound.
-
Check for Contamination: Determine if the this compound waste is mixed with any hazardous materials (e.g., solvents, toxic chemicals). If contaminated, the mixture must be treated as hazardous waste.
-
Review Institutional Guidelines: Refer to your organization's chemical hygiene plan and waste disposal protocols for guidance on disposing of non-hazardous chemical waste.
Step 2: Segregation and Collection
-
Uncontaminated Solid this compound: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Uncontaminated this compound Solutions: Collect in a labeled, sealed, and appropriate liquid waste container. Some institutions may permit drain disposal for non-hazardous aqueous solutions after neutralization and with approval from the Environmental Health and Safety (EHS) department.
-
Contaminated this compound: This waste must be handled as hazardous. Collect it in a designated hazardous waste container that is properly labeled with all chemical constituents.
Step 3: Disposal
-
Non-Hazardous Solid Waste: Some institutions allow for the disposal of non-hazardous solids, like sugars, directly into the regular trash or a designated dumpster, bypassing laboratory trash cans that are handled by custodial staff. Always confirm this procedure with your EHS department.[1][2]
-
Non-Hazardous Liquid Waste: After obtaining approval from your EHS department, non-hazardous liquid waste may be poured down the sink drain with copious amounts of water.[1]
-
Hazardous Waste: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing disposal limits or environmental impact thresholds for this compound. For non-hazardous substances, disposal quantities are typically governed by institutional and local regulations.
| Parameter | Value | Source |
| Hazard Classification | Generally considered non-hazardous | General chemical principles for sugars |
| Recommended PPE | Safety glasses, gloves | General laboratory safety guidelines |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
